molecular formula C7H8ClNO B126167 4-Chloro-2-methoxyaniline CAS No. 93-50-5

4-Chloro-2-methoxyaniline

Cat. No.: B126167
CAS No.: 93-50-5
M. Wt: 157.6 g/mol
InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxyaniline
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InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOXLPNAOCCIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059088
Record name Benzenamine, 4-chloro-2-methoxy-
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Molecular Weight

157.60 g/mol
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CAS No.

93-50-5
Record name 4-Chloro-2-methoxybenzenamine
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name 4-chloro-o-anisidine
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Record name 4-Chloro-2-methoxyaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline (CAS: 93-50-5) for Advanced Research and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxyaniline. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: A Key Building Block in Modern Chemistry

This compound, also known by synonyms such as 4-Chloro-o-anisidine, is a highly functionalized aromatic amine. Its unique substitution pattern—featuring an electron-donating methoxy group, a deactivating but ortho-para directing chloro group, and a versatile amino group—makes it a valuable intermediate in organic synthesis. While it finds use in the dye and agrochemical industries, its most significant role in contemporary research is as a pivotal precursor in the development of novel pharmaceuticals, most notably as a building block for CXCR2 antagonists.[1][2][3][4] This guide will elucidate the core characteristics of this compound, providing the technical foundation necessary for its effective and safe utilization in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its required handling procedures. Understanding these characteristics is the first step toward successful application.

Core Physicochemical Properties

The properties of this compound are summarized in the table below. The methoxy and chloro groups impart specific electronic and steric effects that influence the reactivity of the amino group and the aromatic ring. The methoxy group, a strong activating group, and the amino group both direct electrophiles to the ortho and para positions, while the chloro group deactivates the ring but also directs ortho/para. This interplay of directing effects makes it a predictable substrate for further functionalization.

PropertyValueSource(s)
CAS Number 93-50-5[1][5][6]
Molecular Formula C₇H₈ClNO[1][5][6]
Molecular Weight 157.60 g/mol [1][5][6]
Appearance Dark brown or off-white solid[3]
Melting Point 52°C[3][4]
Boiling Point 260°C at 760 mmHg[6]
Density 1.234 g/cm³[6]
Solubility Slightly soluble in chloroform and methanol.[3]
Storage Store at 2-8°C under an inert atmosphere, protected from light.[3][5]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the material. For this compound, ¹H NMR is a primary tool for structural verification.

  • ¹H NMR Spectrum (300 MHz, CDCl₃) : δ 6.78 (m, 2H), 6.65 (d, 1H), 3.86 (s, 3H).[4]

    • Expert Interpretation : The singlet at 3.86 ppm corresponds to the three protons of the methoxy (-OCH₃) group. The aromatic region shows two signals: a multiplet around 6.78 ppm integrating to two protons and a doublet at 6.65 ppm for one proton. This pattern is consistent with the three protons on the substituted benzene ring. This self-validating check is the first step any researcher should take upon receiving or synthesizing the compound.

Part 2: Laboratory-Scale Synthesis

A common and efficient method for preparing this compound is through the reduction of its nitro precursor, 5-chloro-2-nitroanisole. The choice of a Béchamp reduction (using iron metal in an acidic medium) is a classic, cost-effective, and robust method that avoids the need for high-pressure hydrogenation equipment.

Workflow for Synthesis via Béchamp Reduction

cluster_setup Reaction Setup cluster_reaction Nitro Group Reduction cluster_workup Work-up & Isolation A Suspend Iron Powder (5 eq.) & NH₄Cl (0.65 eq.) in H₂O B Reflux for 15 min A->B Heat C Slowly Add 5-Chloro-2-nitroanisole (1 eq.) B->C D Continue Reflux (Monitor by TLC) C->D E Neutralize with 5% NaHCO₃ D->E F Filter through Celite E->F G Extract Filtrate with Ethyl Acetate (3x) F->G H Combine Organic Layers, Dry (Na₂SO₄), Concentrate G->H I This compound (Dark Oil/Solid) H->I Yields Crude Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; the progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction proceeds to completion before work-up, which prevents yield loss and simplifies purification.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water.[3]

  • Activation : Heat the suspension to reflux and maintain for 15 minutes. This step activates the iron surface.

  • Addition of Starting Material : Slowly add a solution of 5-chloro-2-nitroanisole (1.0 equivalent) in ethanol or add it directly if it is a low-melting solid. The addition should be portion-wise or dropwise to control the exothermic reaction.

  • Reaction Monitoring : Continue stirring under reflux. The progress of the reduction can be monitored by TLC by observing the disappearance of the starting material spot. The reaction is typically complete within 1.5 to 2 hours.[4]

  • Work-up : Once the reaction is complete, cool the mixture and neutralize it by the slow, dropwise addition of a 5% aqueous sodium bicarbonate solution until effervescence ceases.

  • Isolation : Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which appears as a dark oil or solid.[3] Further purification can be achieved via column chromatography if necessary.

Part 3: Core Applications in Drug Discovery

The true value of this compound for the target audience lies in its application as a strategic starting material for complex molecules with therapeutic potential.

Primary Application: Synthesis of CXCR2 Antagonists

The most prominent application of this compound is as a key intermediate in the synthesis of C-X-C chemokine receptor 2 (CXCR2) antagonists.[1][3]

  • Mechanism & Therapeutic Relevance : CXCR2 is a receptor protein that, upon binding to its chemokine ligands (like IL-8), mediates the migration of neutrophils to sites of inflammation. Over-activation of this pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. CXCR2 antagonists block this signaling, representing a promising therapeutic strategy. The chloro and methoxy substituents on the aniline are often crucial for fitting into the binding pocket of the target protein, highlighting the importance of this specific building block.

A This compound (Key Precursor) B Multi-step Organic Synthesis (e.g., coupling, cyclization) A->B is utilized in C CXCR2 Antagonist (Active Pharmaceutical Ingredient) B->C produces D Blocks Neutrophil Migration C->D exerts action by E Therapeutic Potential for Inflammatory Diseases (e.g., COPD) D->E leads to

Caption: Role as a precursor in drug development.

Other Industrial Applications

Beyond pharmaceuticals, it serves as an intermediate in the production of:

  • Azo Dyes : The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colorants.[2][5]

  • Agrochemicals and Fine Chemicals : Its reactive handles allow for its incorporation into various specialty molecules.[2]

Part 4: Safety, Handling, and Storage

Given its hazard profile, strict adherence to safety protocols is non-negotiable. The trustworthiness of any experimental result is predicated on a safe and controlled laboratory environment.

GHS Hazard Information
PictogramSignal WordHazard Statements
alt text
Warning H302 : Harmful if swallowed.[7][8]H315 : Causes skin irritation.[5][8]H317 : May cause an allergic skin reaction.[7][8]H319 : Causes serious eye irritation.[5][8]H335 : May cause respiratory irritation.[5][8]
Expert Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles. The compound is a skin irritant and potential sensitizer.[7]

  • Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage : Store in a tightly sealed container in a refrigerator (2-8°C).[5] The recommendation for an inert atmosphere (e.g., nitrogen or argon) is crucial because anilines are susceptible to air oxidation, which leads to discoloration and the formation of impurities that can complicate subsequent reactions.

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water. If swallowed, call a poison control center or doctor.[7]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. As a chlorinated aromatic compound, it must be disposed of as hazardous chemical waste.

Conclusion

This compound (CAS: 93-50-5) is more than just a chemical on a shelf; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a precursor to high-value molecules like CXCR2 antagonists make it an indispensable component of the modern chemist's toolbox. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can confidently and effectively leverage this versatile intermediate to advance their scientific goals.

References

A Senior Application Scientist's Guide to 4-Chloro-2-methoxyaniline: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse range of high-value chemical entities. Its strategic substitution pattern—featuring an amine for nucleophilic reactions and diazotization, a methoxy group as an ortho-directing activator, and a chloro atom for further functionalization—makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, definitive spectroscopic characterization, and a validated laboratory-scale synthesis protocol. Furthermore, we explore its key chemical reactivity and established applications, with a particular focus on its role in the development of novel therapeutics. The document concludes with a comprehensive protocol for safe handling and storage, ensuring operational excellence for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 4-Chloro-o-anisidine, is a substituted aniline with a distinct arrangement of functional groups on the benzene ring.[1] The primary amine and methoxy groups are positioned ortho to each other, a relationship that significantly influences the molecule's electronic properties and reactivity. The chlorine atom is situated para to the amine, further modulating the molecule's chemical behavior.

The fundamental identity and key physicochemical properties are summarized below. This data is critical for experimental design, from calculating molar equivalents in reaction stoichiometry to selecting appropriate analytical techniques.

Table 1: Core Physicochemical and Identification Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Chloro-o-anisidine, 4-chloro-2-methoxybenzenamine[1]
CAS Number 93-50-5[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [1][2]
Appearance Solid (e.g., White solid)Sigma-Aldrich
SMILES COC1=C(C=CC(=C1)Cl)N[1]
InChIKey WOXLPNAOCCIZGP-UHFFFAOYSA-N[1]

The molecular architecture is the primary determinant of the compound's utility. The nucleophilic amine group is a handle for amide bond formation, alkylation, and diazotization reactions, while the electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule. While specific spectra should be run on each batch for quality control, the expected characteristic signals are detailed below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets, with their chemical shifts influenced by the electronic effects of the three different substituents. The methoxy group will present as a sharp singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon attached to the methoxy group will be shifted downfield (around 145-150 ppm), while the carbon bonded to the amine group will appear around 135-140 ppm. The four other aromatic carbons will have shifts between 110-130 ppm. The methoxy carbon will be a distinct signal around 55 ppm.[3]

2.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups.

  • N-H Stretch: A characteristic pair of medium-to-sharp peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong peak corresponding to the aryl-alkyl ether stretch will be found in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, indicates the C-Cl bond.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (3H)δ 6.6 - 7.0 ppm
Amine Protons (2H)δ 3.5 - 4.5 ppm (broad singlet)
Methoxy Protons (3H)δ ~3.8 ppm (singlet)
¹³C NMR Aromatic C-Oδ ~147 ppm
Aromatic C-Nδ ~137 ppm
Aromatic C-Clδ ~123 ppm
Aromatic C-H (x3)δ 112 - 120 ppm
Methoxy Carbonδ ~56 ppm
IR N-H Stretch (primary amine)3300 - 3500 cm⁻¹ (two bands)
C-O Stretch (aryl ether)1200 - 1250 cm⁻¹ (strong)

Synthesis and Purification Protocol

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of the corresponding nitroarene, 5-chloro-2-nitroanisole. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic, cost-effective, and highly chemoselective method for this transformation.[4][5]

Causality of Experimental Choice: The Béchamp reduction is selected over other methods like catalytic hydrogenation for several reasons. It does not require specialized high-pressure equipment, and the reagents (iron powder, acid) are inexpensive and readily available.[5] The reaction is highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the chloro and methoxy groups, intact.[4] Modern adaptations using ammonium chloride instead of a strong acid minimize waste and simplify the workup.

synthesis_workflow start Starting Material: 5-Chloro-2-nitroanisole reaction Reaction Step: Heat to Reflux (e.g., 80-90°C) Monitor by TLC start->reaction reagents Reagents: Iron Powder (Fe) Ammonium Chloride (NH₄Cl) Ethanol/Water Solvent reagents->reaction workup Workup & Filtration: Cool to RT Filter through Celite to remove iron salts reaction->workup extraction Extraction: Extract filtrate with Ethyl Acetate Wash with brine workup->extraction purification Purification: Dry organic layer (e.g., Na₂SO₄) Concentrate under reduced pressure Purify via Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: [6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 5-chloro-2-nitroanisole (1.0 eq).

  • Add Reagents: Add a 5:1 mixture of ethanol and water as the solvent. To this solution, add ammonium chloride (4.0 eq) and fine iron powder (3.0-5.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C). The reaction is often initially vigorous. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction slurry through a pad of Celite® to remove the iron powder and iron oxide byproducts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.

  • Extraction & Wash: Combine the filtrates and remove the organic solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, followed by a brine solution to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its role as a versatile chemical intermediate. Its functional groups serve as reactive handles for constructing more complex molecular architectures.

  • Pharmaceutical Scaffolding: The compound is a documented precursor in the synthesis of CXCR2 (chemokine receptor) antagonists.[2] CXCR2 is a target in inflammatory diseases and oncology, making intermediates like this crucial for developing novel therapeutics. The aniline moiety allows for the construction of heterocyclic systems or for linkage to other pharmacophores.

  • Azo Compound Synthesis: The primary amine can be readily converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is an electrophile that can react with electron-rich aromatic compounds (e.g., phenols, anilines) in electrophilic aromatic substitution reactions to form azo dyes. These dyes are significant in the textile and printing industries and have applications as indicators and pigments.

  • Fine Chemical Synthesis: Beyond specific drug targets, the compound is a building block for agrochemicals and other fine chemicals where a substituted aniline core is required.[7] The chloro-substituent provides an additional site for modification, for example, via nucleophilic aromatic substitution or cross-coupling reactions, although conditions for the latter can be challenging.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the highest standards of laboratory safety is non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Trustworthiness through Self-Validating Protocols: The following protocol is designed to minimize exposure and ensure safe handling. Adherence is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.

  • Handling:

    • Avoid inhalation of dust. Use only in a well-ventilated area, preferably a fume hood.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • For long-term stability, storage in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste and unused material in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its well-defined molecular structure and versatile reactivity. Its molecular weight of 157.60 g/mol and distinct spectroscopic signature provide clear metrics for its identification and quality control. The robust and accessible synthesis via the Béchamp reduction makes it readily available for a wide range of applications, most notably in the synthesis of pharmaceuticals like CXCR2 antagonists and in the dye industry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling protocols is essential for leveraging its full potential in the pursuit of scientific innovation.

References

A Technical Guide to the Safe Handling and Hazard Profile of 4-Chloro-2-methoxyaniline (CAS 93-50-5)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety, hazards, and handling protocols for 4-Chloro-2-methoxyaniline. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or in other laboratory applications. The guidance herein is synthesized from established safety data sheets and toxicological information to ensure a comprehensive and field-proven approach to risk mitigation.

Section 1: Chemical and Physical Identity

This compound, also known as 4-Chloro-o-anisidine, is an aromatic amine that serves as a valuable building block in organic synthesis, including as an intermediate for creating CXCR2 antagonists.[1] Its precise identity and physical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name This compound[2]
Synonym(s) 4-Chloro-o-anisidine, p-Chloro-o-anisidine[2][3]
CAS Number 93-50-5[2][3][4]
Molecular Formula C₇H₈ClNO[2][5]
Molecular Weight 157.60 g/mol [2][4]
Physical Form Solid[4]

Section 2: GHS Hazard Profile and Toxicological Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3] A summary of its classification provides the foundation for our risk assessment and subsequent handling protocols.

Table 2: GHS Classification for this compound

ClassificationCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[3][4]
Signal Word Warning[3][4]
Acute Toxicity, Oral H302Harmful if swallowed[2][3]
Skin Sensitization H317May cause an allergic skin reaction[2][3]
Skin Irritation H315Causes skin irritation[2][4][6]
Eye Irritation H319Causes serious eye irritation[2][4][6]
STOT, Single Exp. H335May cause respiratory irritation[2][4][6]
Acute Oral Toxicity

The classification of "Harmful if swallowed" (H302) indicates that ingestion of this compound can lead to adverse health effects.[2][3] The primary causality is systemic toxicity following absorption from the gastrointestinal tract. Therefore, all laboratory workflows must be designed to eliminate the possibility of ingestion through contaminated hands or equipment.

Skin Sensitization and Irritation

Of significant concern to laboratory personnel is the dual classification for skin effects.

  • Irritation (H315): This refers to a direct, localized, and reversible inflammatory reaction upon contact.[2][4]

  • Sensitization (H317): This is a more critical, immune-mediated response.[2][3] Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a severe allergic reaction (allergic contact dermatitis). This sensitization is persistent. The self-validating aspect of any protocol involving this compound must, therefore, prioritize the complete avoidance of skin contact.

Eye and Respiratory Irritation

As a solid, this compound can form dust. Inhalation of this dust may lead to irritation of the respiratory tract (H335).[2][4][6] Direct contact with the eyes will cause serious irritation (H319) and requires immediate and thorough rinsing.[2][4][6]

Data Gaps and Inferred Hazards: A Precautionary Approach

While the provided safety data sheets do not classify this compound as a carcinogen or mutagen, it is structurally related to 4-chloroaniline. 4-chloroaniline is classified by IARC as a Group 2B carcinogen ("Possibly carcinogenic to humans") and has demonstrated mutagenic effects.[7][8][9] In the absence of specific long-term toxicity data for this compound, a senior scientist must adopt a precautionary principle. It is prudent to handle this compound as if it carries potential long-term health risks, mandating the use of stringent engineering controls and personal protective equipment.

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk management is not merely about using personal protective equipment (PPE); it is about implementing a multi-layered safety strategy.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over a sole reliance on PPE. This hierarchy provides a framework for designing inherently safer experimental processes.

Hierarchy_of_Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The Hierarchy of Controls for risk mitigation.

Protocol for Laboratory Handling of Solid this compound

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation & Verification:

    • Confirm that a chemical fume hood is available and certified.

    • Verify that an eyewash station and safety shower are accessible and have been tested within the last month.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the controlled workspace.

    • Don the required PPE as detailed in section 3.3.

  • Weighing and Dispensing:

    • Perform all manipulations of the solid compound exclusively within the chemical fume hood.

    • To prevent dust generation, open the container slowly. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.

    • Avoid pouring the solid, as this can aerosolize fine particles.

    • Immediately and securely close the primary container after dispensing.

  • Post-Handling:

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual dust. Dispose of the cloth as hazardous waste.

    • Carefully remove gloves by peeling them off from the cuff, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

    • Immediately wash hands thoroughly with soap and water.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Check for tears or holes before use. For prolonged work, consider double-gloving.[3][10]

  • Eye Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[11] A face shield may be required for larger quantities.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Handling within a fume hood should provide adequate ventilation. If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[11]

Storage and Stability

To maintain the integrity of the compound and ensure safety, specific storage conditions are necessary.

  • Temperature: Store in a refrigerator at 2°C - 8°C.[4][5]

  • Atmosphere: Keep under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation.[5]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[11]

  • Light: Protect from light to prevent potential degradation.[5]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Emergency_Response Start Exposure Event Occurs Action Remove from Exposure Source Administer Immediate First Aid (See Protocol 4.2) Start->Action Decision Are Symptoms Severe or Persistent? Action->Decision Yes Seek Immediate Medical Attention Bring SDS Decision->Yes Yes No Continue to Monitor Report Incident to Supervisor Decision->No No

Caption: A flowchart for emergency response to chemical exposure.

Spill Response

For a small laboratory spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing full PPE, gently cover the spill with an absorbent material like sand or diatomite to avoid raising dust.[3]

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a damp cloth, disposing of the cloth as hazardous waste.

First Aid Protocol

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ActionSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or complaints persist, consult a doctor.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Remove contaminated clothing.[3][11]
Eye Contact Immediately rinse the opened eye with running water for at least 15 minutes. Get medical attention.[3][11]
Ingestion Rinse mouth thoroughly with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do not induce vomiting.[3][7]

Section 5: Disposal

Unused this compound and any materials contaminated with it must be treated as hazardous waste.[3]

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]

  • Do not allow the product to enter sewers or surface water.[3]

  • Waste generators must consult relevant regulations to ensure complete and accurate classification of the waste.

Conclusion

This compound is a compound with moderate acute hazards, most notably oral toxicity and the potential for skin sensitization. While its long-term toxicological profile is not fully elucidated, its structural similarity to known hazardous compounds necessitates a cautious and diligent approach. By adhering to the hierarchy of controls, implementing rigorous handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate.

References

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The accurate identification of chemical entities is the foundation upon which reproducible research is built. However, the existence of multiple synonyms for a single compound can often introduce ambiguity, hindering effective collaboration and information retrieval. This technical guide provides an in-depth exploration of the various synonyms for 4-Chloro-2-methoxyaniline, a key intermediate in the pharmaceutical and dye industries. By understanding the origins and applications of these different names, researchers can navigate the chemical literature with greater confidence and precision.

The Identity of this compound: A Multifaceted Nomenclature

This compound, identified by the CAS Registry Number 93-50-5, is an aromatic amine whose nomenclature reflects its structural features and historical usage.[1][2][3][4][5][6] The synonyms for this compound can be broadly categorized into systematic, semi-systematic, and common or trivial names.

Systematic and Semi-Systematic Names: The Language of Structure

The most unambiguous name for any chemical compound is its systematic name, derived according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: this compound This is the preferred and most formal name, clearly indicating a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and an aniline (amino group) at position 1.[3][7]

Other systematic and semi-systematic names frequently encountered in chemical databases and literature include:

  • Benzenamine, 4-chloro-2-methoxy- : This name, often found in databases like PubChem and the EPA Substance Registry System, uses "benzenamine" as the parent structure, explicitly listing the substituents and their locants.[2][7]

  • 4-Chloro-2-methoxybenzenamine : A slight variation of the above, this name is also systematically derived and readily understood.[2][8]

  • (4-Chloro-2-methoxyphenyl)amine : This format emphasizes the phenylamine core structure.[3][8]

  • 1-Amino-4-chloro-2-methoxybenzene : This name treats benzene as the parent and lists all substituents alphabetically with their corresponding positions.[8]

The logical relationship between these systematic and semi-systematic names can be visualized as a hierarchy of specificity, with the IUPAC name being the most precise.

cluster_systematic Systematic & Semi-Systematic Names IUPAC This compound (IUPAC) Benzenamine Benzenamine, 4-chloro-2-methoxy- IUPAC->Benzenamine Parent Structure Variation Methoxybenzenamine 4-Chloro-2-methoxybenzenamine IUPAC->Methoxybenzenamine Parent Structure Variation Phenylamine (4-Chloro-2-methoxyphenyl)amine IUPAC->Phenylamine Functional Group Emphasis Aminobenzene 1-Amino-4-chloro-2-methoxybenzene IUPAC->Aminobenzene Substituent Listing

Caption: Hierarchy of systematic and semi-systematic names for CAS 93-50-5.

Common and Trivial Names: A Nod to History and Application

Beyond the systematic nomenclature, a variety of common or trivial names are prevalent, often stemming from historical usage or commercial branding, particularly within the dye industry.

  • 4-Chloro-o-anisidine and p-Chloro-o-anisidine : These are perhaps the most frequently used common names. "Anisidine" refers to methoxyaniline. The "o-" (ortho) indicates that the amino and methoxy groups are adjacent (positions 1 and 2). The "4-Chloro" or "p-Chloro" (para-Chloro) specifies the position of the chlorine atom relative to the amino group.[2][3][4]

  • 2-Amino-5-chloroanisole : This name treats "anisole" (methoxybenzene) as the parent structure, indicating the positions of the amino and chloro substituents.[2]

  • Fast Red R Base : This trade name highlights its application as a component in the synthesis of azo dyes.[9]

It is crucial for researchers to be aware of these common names, as they are often used in older literature and commercial catalogs.

The Hydrochloride Salt: A Distinct Entity

In many applications, particularly in pharmaceutical development, this compound is used in its hydrochloride salt form to improve its stability and solubility. It is imperative to distinguish the synonyms for the free base from those of its salt.

  • 4-Chloro-2-anisidine hydrochloride [2][10]

  • This compound hydrochloride [2]

  • 2-Amino-5-chloroanisole hydrochloride [10]

  • 4-Chloro-2-methoxyphenylamine hydrochloride [10]

When encountering these names, the presence of "hydrochloride" or "HCl" is a clear indicator of the salt form.

Summary of Key Identifiers

For quick reference, the following table summarizes the most important identifiers and synonyms for this compound.

Identifier TypeValue
CAS Registry Number 93-50-5[1][2][3][4][5][6]
Molecular Formula C₇H₈ClNO[1][2][4][5]
Molecular Weight 157.60 g/mol [1][2][5]
IUPAC Name This compound[3][7]
Common Synonyms 4-Chloro-o-anisidine, p-Chloro-o-anisidine, 2-Amino-5-chloroanisole[2][3][4]
Systematic Synonyms Benzenamine, 4-chloro-2-methoxy-, 4-Chloro-2-methoxybenzenamine[2][7]
Trade Name Example Fast Red R Base[9]

Navigating the Literature: A Practical Workflow

To ensure the accurate identification of this compound in literature and databases, a systematic approach is recommended. The following workflow outlines a self-validating process for researchers.

Start Encounter a Name for a Chemical Search_CAS Search for the name in a chemical database (e.g., PubChem, CAS SciFinder) Start->Search_CAS Check_CAS Does the retrieved record have CAS No. 93-50-5? Search_CAS->Check_CAS Confirm_Structure Verify the chemical structure matches this compound Check_CAS->Confirm_Structure Yes Re-evaluate Re-evaluate the initial name or search with structural information Check_CAS->Re-evaluate No Identify_Synonyms Note all listed synonyms for future reference Confirm_Structure->Identify_Synonyms Check_Salt Is 'hydrochloride' or 'HCl' mentioned? Identify_Synonyms->Check_Salt Free_Base Identified as the free base Check_Salt->Free_Base No HCl_Salt Identified as the hydrochloride salt Check_Salt->HCl_Salt Yes

Caption: A workflow for the accurate identification of this compound and its synonyms.

Conclusion

A thorough understanding of the diverse nomenclature for this compound is essential for any scientist working with this versatile intermediate. By recognizing its systematic, common, and trade names, and by carefully distinguishing between the free base and its hydrochloride salt, researchers can avoid ambiguity, enhance the precision of their work, and facilitate seamless communication within the scientific community. This guide serves as a comprehensive reference to aid in this critical aspect of chemical research and development.

References

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline (CAS No. 93-50-5), a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its physicochemical properties, spectroscopic profile, synthesis, and its significant role as a building block in modern drug discovery, particularly in the development of CXCR2 antagonists.

Introduction and Strategic Importance

This compound, also known as 4-Chloro-o-anisidine, is a multi-functionalized aromatic amine. Its strategic importance in organic synthesis stems from the specific arrangement of its substituents on the benzene ring: an amine group, a methoxy group, and a chlorine atom. This unique substitution pattern governs its reactivity and makes it a valuable precursor for complex molecular architectures. The electron-donating nature of the amine and methoxy groups, combined with the electron-withdrawing and synthetically versatile nature of the chloro group, provides multiple handles for chemical modification.

In the pharmaceutical landscape, this compound has gained prominence as a crucial intermediate for the synthesis of potent and selective antagonists of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein coupled receptor that plays a pivotal role in mediating neutrophil chemotaxis and activation, making it a high-value target for treating a wide array of inflammatory diseases and various forms of cancer.[2][3] This guide will delve into the core properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical Properties

This compound is a solid at room temperature, a detail that is critical for handling, storage, and reaction setup. While some sources may describe it as a colorless liquid, this likely refers to the compound above its melting point or as a supercooled liquid.[4]

PropertyValueSource(s)
CAS Number 93-50-5[1]
Molecular Formula C₇H₈ClNO[1][5]
Molecular Weight 157.60 g/mol [1][6]
Appearance White to dark brown solid/crystalline powder[7][8]
Melting Point 52-53 °C[9]
Boiling Point 260 °C at 760 mmHg (rough estimate)[3]
Density ~1.234 g/cm³[3]
Solubility Slightly soluble in Chloroform and Methanol. Limited solubility in water. Generally soluble in polar organic solvents like ethanol and acetone.[1][2]
Storage Store at 2-8 °C under an inert atmosphere (e.g., Nitrogen), protected from light.[4]
Spectroscopic Data

Spectroscopic data is essential for identity confirmation and purity assessment. The following data provides a reference for the characterization of this compound.

¹H NMR (CDCl₃): [9]

  • δ 6.80 (s, 1H): Aromatic proton likely at C3, ortho to both -OCH₃ and -NH₂.

  • δ 6.79 (d, J=8.8Hz, 1H): Aromatic proton, likely at C5, ortho to the chlorine and meta to the amine.

  • δ 6.61 (d, J=8.8Hz, 1H): Aromatic proton, likely at C6, ortho to the amine and meta to the chlorine.

  • δ 3.86 (br, s, 2H): Protons of the amine (-NH₂) group. The broadness is characteristic of exchangeable protons.

  • δ 3.81 (s, 3H): Protons of the methoxy (-OCH₃) group.

¹³C NMR (CDCl₃): [9]

  • δ 147.7, 135.0, 122.6, 120.7, 115.3, 111.0: Peaks corresponding to the six carbons of the aromatic ring. The specific assignments reflect the electronic effects of the substituents.

  • δ 55.6: Peak for the methoxy (-OCH₃) carbon.

Mass Spectrometry (EI): [9]

  • m/z 156.87 (100%): Molecular ion peak [M]⁺.

  • m/z 158.90 (32%): [M+2]⁺ peak, characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.

Chemical Synthesis and Purification

The synthesis of this compound is most efficiently achieved via electrophilic chlorination of the commercially available precursor, 2-methoxyaniline. The regioselectivity of this reaction is dictated by the powerful ortho-, para-directing influence of the amine group, which overrides the ortho-, para-directing effect of the methoxy group. The para position relative to the amine is sterically accessible and electronically activated, leading to the desired product in high yield.

Recommended Synthesis Protocol: Electrophilic Chlorination

This protocol is adapted from a high-yield procedure and is suitable for laboratory-scale synthesis.[9] The causality behind this choice of reagents lies in the use of a copper(II) chloride system in hydrochloric acid, which provides a controlled source of the electrophilic chlorinating species.

Reaction Scheme: 2-methoxyaniline → this compound

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Copper(II) Chloride (CuCl₂) (2.0 eq)

  • 36% Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxyaniline (e.g., 12.3 g, 0.1 mol) in 36% hydrochloric acid.

  • Addition of Catalyst: Add Copper(II) Chloride (CuCl₂) (e.g., 26.8 g, 0.2 mol).

  • Reaction Conditions: Heat the reaction mixture to 60 °C. The original patent describes the introduction of oxygen and HCl gas; however, for laboratory scale, stirring vigorously in the acidic CuCl₂ solution at temperature is often sufficient to promote chlorination. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Add ethyl acetate with stirring. Carefully neutralize the mixture by adding saturated sodium carbonate solution until the pH reaches ~7.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase twice with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: To the concentrated crude product, add a small amount of petroleum ether and cool the mixture to induce crystallization. Filter the resulting white crystalline solid to obtain pure this compound.

Expected Yield: >90%[9]

Synthesis and Purification Workflow

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Aqueous Workup cluster_iso Isolation & Purification A Dissolve 2-Methoxyaniline in HCl B Add CuCl₂ Catalyst A->B C Heat to 60°C Monitor by TLC/HPLC B->C D Cool to RT C->D E Add Ethyl Acetate D->E F Neutralize with Na₂CO₃ (aq) E->F G Extract & Wash with Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Crystallize from Petroleum Ether I->J K Filter and Dry Product J->K G cluster_pathway CXCR2 Signaling Pathway cluster_inhibition Mechanism of Antagonism Ligand CXCL8 (IL-8) Ligand Receptor CXCR2 Receptor Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_Protein->Downstream Response Neutrophil Chemotaxis & Activation Downstream->Response Antagonist CXCR2 Antagonist (Synthesized from This compound) Blocked_Receptor CXCR2 Receptor Antagonist->Blocked_Receptor Binds & Blocks Blocked_Response Inhibition of Chemotaxis Blocked_Receptor->Blocked_Response Prevents Activation

References

A Comprehensive Guide to the Spectral Analysis of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-Chloro-2-methoxyaniline

This compound, also known as 4-chloro-o-anisidine, is a substituted aniline derivative with significant applications in synthetic chemistry. It serves as a crucial intermediate in the manufacturing of dyes, pharmaceuticals, and other complex organic molecules.[1] A thorough understanding of its structural characteristics is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, non-destructive methods for structural elucidation.

This guide offers an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will delve into the theoretical basis for the observed spectral data, present detailed experimental protocols for data acquisition, and provide a comprehensive interpretation of the spectra, linking empirical data to the molecular structure.

Compound Profile:

Identifier Value
IUPAC Name This compound[2]
Synonyms 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole[3]
CAS Number 93-50-5[4]
Molecular Formula C₇H₈ClNO[5]
Molecular Weight 157.60 g/mol [2]

| Physical Form | Solid[4] |

Below is the chemical structure of this compound, illustrating the numbering convention used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the different chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound in CDCl₃.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.78Multiplet (m)2HH-5, H-6
~6.65Doublet (d)1HH-3
~3.86Singlet (s)3H-OCH₃
~3.8 (broad)Singlet (s, br)2H-NH₂

Data adapted from reported values.[3]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its substituted aromatic structure.

  • Methoxy Group (-OCH₃): A sharp singlet is observed at approximately 3.86 ppm.[3] This signal integrates to three protons and, being a singlet, indicates no adjacent protons, which is characteristic of a methoxy group.

  • Amine Group (-NH₂): The two protons of the primary amine typically appear as a broad singlet around 3.8 ppm. The chemical shift of these protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

  • Aromatic Protons (Ar-H): The aromatic region (6.5-7.0 ppm) shows signals corresponding to the three protons on the benzene ring.

    • The signal at ~6.65 ppm, a doublet, is assigned to H-3.[3] It is ortho to the electron-donating -OCH₃ and -NH₂ groups, causing it to be the most upfield of the aromatic protons. It appears as a doublet due to coupling with H-5 (a small meta-coupling, J ≈ 2-3 Hz).

    • The multiplet at ~6.78 ppm, integrating to two protons, accounts for H-5 and H-6.[3] H-6 is ortho to the -NH₂ group and would appear as a doublet due to ortho-coupling with H-5 (J ≈ 8-9 Hz). H-5 is ortho to the chlorine atom and would appear as a doublet of doublets, coupling to both H-6 (ortho) and H-3 (meta). The overlap of these signals results in the observed multiplet.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, data acquisition requires significantly more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment
~147.1C2
~136.2C1
~128.5C4
~119.3C5
~115.0C6
~110.1C3
~55.7-OCH₃

Note: These are predicted chemical shifts based on computational models and data from similar structures, as a definitive, published list of assigned peaks was not available in the searched literature. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear furthest upfield, around 55.7 ppm, typical for an sp³-hybridized carbon attached to an oxygen atom.

  • Aromatic Carbons (Ar-C):

    • C2: This carbon, bonded to the highly electronegative oxygen of the methoxy group, is expected to be the most downfield of the aromatic signals, around 147.1 ppm.

    • C1: The carbon bearing the amine group (C1) is also significantly deshielded and is expected around 136.2 ppm.

    • C4: The carbon attached to the chlorine atom (C4) is predicted to be at approximately 128.5 ppm. The electronegativity of chlorine causes a downfield shift.

    • C3, C5, C6: The remaining carbons (CH) will appear between 110-120 ppm. Their precise shifts are influenced by the combined electronic effects of all substituents on the ring. C3, being shielded by two ortho electron-donating groups, is predicted to be the most upfield aromatic carbon at ~110.1 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR (KBr Pellet Method)

Rationale: For solid samples, the KBr pellet method is a common technique. Potassium bromide (KBr) is transparent to IR radiation and acts as a matrix to hold the sample. This avoids interference from solvent peaks.

IR_Protocol start Start: Obtain Sample & KBr grind Grind 1-2 mg of sample with ~100 mg dry KBr start->grind 1 press Place mixture in a die and apply pressure to form a transparent pellet grind->press 2 analyze Place pellet in the FT-IR spectrometer and acquire the spectrum press->analyze 3 end End: Analyze Spectrum analyze->end 4

Caption: Workflow for preparing a solid sample using the KBr pellet method.

Methodology:

  • Grinding: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data
Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic (-OCH₃)
~1600, 1450-1500C=C StretchAromatic Ring
1200 - 1275C-O Stretch (asymmetric)Aryl Ether
1000 - 1100C-Cl StretchAryl Halide

Data represents typical absorption ranges for the indicated functional groups.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • -NH₂ Group: The presence of a primary amine is confirmed by two distinct peaks in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Bonds: A group of weaker absorptions above 3000 cm⁻¹ indicates aromatic C-H stretching. Just below 3000 cm⁻¹, sharper peaks corresponding to the aliphatic C-H stretching of the methoxy group will be present.

  • Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring appear as a series of absorptions around 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region.

  • Ether Linkage: A strong, prominent absorption band between 1200-1275 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group.

  • C-Cl Bond: A strong absorption in the fingerprint region, generally between 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Safety and Handling

This compound is considered hazardous. Users should consult the full Safety Data Sheet (SDS) before handling.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautions: Avoid breathing dust (P261). Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). If skin or respiratory irritation occurs, seek medical advice.

References

The Solubility Profile of 4-Chloro-2-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and in vivo efficacy. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility in various solvent systems is paramount. This technical guide provides an in-depth analysis of the solubility of 4-Chloro-2-methoxyaniline (CAS No. 93-50-5), a key intermediate in the synthesis of various pharmaceutical compounds, notably CXCR2 antagonists.[1][2] This document delves into the theoretical principles governing its solubility, presents its physicochemical properties, and offers a robust, step-by-step experimental protocol for determining its solubility profile. The insights provided herein are intended to empower scientists to make informed decisions in experimental design, process optimization, and formulation development.

Introduction: The Strategic Importance of this compound and Its Solubility

This compound is a substituted aniline that serves as a vital building block in organic synthesis. Its significance in the pharmaceutical industry is underscored by its role as a precursor in the development of C-X-C chemokine receptor type 2 (CXCR2) antagonists. CXCR2 is a G protein-coupled receptor implicated in a variety of inflammatory diseases, making its antagonists a promising therapeutic class. The efficient synthesis and purification of these drug candidates are intrinsically linked to the solubility characteristics of their intermediates, including this compound.

A thorough understanding of the solubility of this compound in different solvents—ranging from polar protic and aprotic to nonpolar—is essential for:

  • Optimizing Reaction Conditions: Ensuring that reactants are in the same phase for efficient chemical transformations.

  • Developing Purification Strategies: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

  • Facilitating Formulation Development: Informing the choice of excipients and vehicles for preclinical and clinical studies.

This guide provides a foundational understanding of these aspects, grounded in both theoretical principles and practical, field-proven methodologies.

Physicochemical Properties of this compound

The solubility of a compound is governed by its intrinsic physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 93-50-5[3]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
Physical Form Solid[3]
Predicted XLogP3 1.9[4]

The predicted XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. This value provides an initial indication that the compound will likely exhibit limited solubility in water and higher solubility in organic solvents.

Understanding the Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:

  • Hydrogen Bonding: Occurs between molecules containing hydrogen bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.

  • Dipole-Dipole Interactions: Exist between polar molecules.

  • Van der Waals Forces (London Dispersion Forces): Weak forces that exist between all molecules, but are the primary forces of attraction between nonpolar molecules.

The molecular structure of this compound, featuring a polar amino group (-NH₂) and a methoxy group (-OCH₃), as well as a larger nonpolar aromatic ring and a chloro-substituent, suggests a nuanced solubility profile. It has the capacity for hydrogen bonding via the amino group, which would favor solubility in polar protic solvents. The overall polarity of the molecule will influence its solubility in polar aprotic solvents, while the nonpolar benzene ring will contribute to its solubility in nonpolar solvents.

Predicted and Qualitative Solubility of this compound

Qualitative Solubility:

  • Slightly Soluble: Chloroform, Methanol.

Due to the lack of comprehensive experimental data, a detailed quantitative solubility table is not provided. However, the experimental protocol outlined in the subsequent section provides a robust framework for researchers to generate this valuable data in-house.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This technique is considered the gold standard and involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The extended incubation period with agitation allows for sufficient time for the dissolution process to reach a steady state, providing a more accurate and reproducible solubility measurement compared to kinetic solubility methods, which can often overestimate solubility. The use of a high-performance liquid chromatography (HPLC) system for quantification ensures high sensitivity and specificity for the analyte.

Self-Validating System

The protocol incorporates self-validating steps to ensure the integrity of the results. The analysis of samples at multiple time points (e.g., 24 and 48 hours) serves to confirm that equilibrium has indeed been reached. Consistent concentration values at these different time points provide confidence in the final solubility measurement. Additionally, the visual confirmation of excess solid material throughout the experiment ensures that the solution remained saturated.

Step-by-Step Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane, toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Add excess solid this compound to vials prep_solvent Add a known volume of solvent to each vial prep_compound->prep_solvent 1 equilibration Incubate at a constant temperature with agitation (e.g., 24-48 hours) prep_solvent->equilibration 2 sampling Withdraw an aliquot of the supernatant equilibration->sampling 3 filtration Filter the aliquot to remove undissolved solids sampling->filtration 4 dilution Dilute the filtrate with an appropriate solvent filtration->dilution 5 analysis Analyze the diluted sample by HPLC dilution->analysis 6 quantification Determine the concentration from the calibration curve analysis->quantification 8 calibration Prepare a calibration curve with known standards calibration->quantification 7 solubility_calc Calculate the solubility quantification->solubility_calc 9

Caption: Workflow for the shake-flask solubility determination method.

3. Detailed Procedure:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium).

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sampling: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. This technical guide has provided a comprehensive overview of the principles governing its solubility, its key physicochemical properties, and a detailed, validated protocol for its experimental determination. By understanding and applying the information presented, researchers and drug development professionals can effectively navigate the challenges associated with the handling and application of this important chemical intermediate, ultimately facilitating the advancement of new therapeutic agents.

References

A Researcher's Guide to Procuring 4-Chloro-2-methoxyaniline for Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Chloro-2-methoxyaniline in Modern Research

This compound (CAS No. 93-50-5), also known as 4-Chloro-2-anisidine, is a substituted aniline that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a chlorine atom and a methoxy group on the aniline ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. In the pharmaceutical and drug development sectors, it is recognized as an important intermediate for synthesizing compounds such as CXCR2 antagonists, which are investigated for their potential in treating inflammatory diseases.[1][2] The purity and consistency of this starting material are paramount, as impurities can lead to undesirable side reactions, low yields, and complications in the purification of the final products, ultimately affecting experimental outcomes and reproducibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting, procuring, and verifying the quality of this compound from commercial suppliers.

The Critical Impact of Supplier Selection on Research Integrity

The choice of a chemical supplier extends beyond mere procurement; it is a foundational decision that impacts the validity and reproducibility of research. Sourcing high-purity reagents is not just about achieving better yields; it is about ensuring that the observed biological or chemical activity is attributable to the intended molecule and not an unknown impurity.

Causality in Synthesis: The presence of regioisomeric or structurally related impurities in this compound can lead to the formation of unintended byproducts that may be difficult to separate from the target compound. For instance, an impurity like 2-Chloro-4-methoxyaniline could lead to a different isomer of the final product, potentially exhibiting different biological activity and confounding structure-activity relationship (SAR) studies. Therefore, a supplier's ability to provide a detailed Certificate of Analysis (CoA) with validated purity data is a critical first step in ensuring experimental success.

Overview of Commercial Suppliers

A number of reputable chemical suppliers provide this compound for research and development purposes. The selection of a supplier often depends on the required purity, scale (milligrams to kilograms), available documentation, and lead times. Below is a comparative summary of prominent suppliers.

SupplierTypical Purity OfferedAvailable QuantitiesCAS NumberKey Features
Sigma-Aldrich (Merck) ≥97%1 g, 5 g, 25 g93-50-5Extensive documentation (CoA, SDS), broad availability through partners like Synthonix Corporation.
Biosynth Not specified, research gradeCustom quotation93-50-5Provides synonyms and detailed storage conditions (2°C - 8°C, under inert gas).[3]
Santa Cruz Biotechnology Not specified, research gradeCustom quotation93-50-5Explicitly states "For Research Use Only," highlighting its use as a synthetic intermediate.[1]
BLD Pharm Purity/Specification availableCustom quotation93-50-5Provides storage conditions and basic physicochemical data.[4]
CPA Chem High Purity Organic Standard100 mg93-50-5Offers the product as a certified standard, suitable for analytical applications.[5]

This table is for illustrative purposes. Researchers should always verify current specifications and availability directly with the supplier.

Decoding Supplier Documentation: The Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying a research chemical. It is a self-validating system that, when properly interpreted, provides confidence in the material's quality.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: The CoA should confirm the identity of the compound using methods like ¹H NMR or Mass Spectrometry. For this compound, the proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons and the methoxy group protons.

  • Purity Assessment: Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity value of >98% is generally recommended for synthetic applications where the material will be used in multi-step sequences.

  • Lot-Specific Data: Ensure the CoA corresponds to the specific lot number of the product received. Chemical purity can vary between batches, and relying on a generic or outdated CoA can be misleading.

In-Lab Quality Verification: Trust but Verify

While a supplier's CoA is essential, performing a quick, in-house verification of the material provides an added layer of confidence. This practice is a cornerstone of ensuring experimental reproducibility.

Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, inexpensive, and effective method to qualitatively assess the purity of a starting material. The presence of multiple spots can indicate impurities.

Objective: To verify the purity of commercially supplied this compound.

Materials:

  • This compound sample

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar solvent mixture (e.g., 4:1 Hexanes:Ethyl Acetate). This may require optimization.

  • Visualization: UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in a suitable solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots indicates the presence of impurities. The Retention Factor (Rf) can be calculated but is less critical here than the observation of a single spot.

Procurement and Safe Handling Workflow

The process from identifying a need for a chemical to its use in an experiment involves several critical steps. Adherence to a structured workflow ensures safety and maintains the integrity of the material.

G cluster_prep Preparation & Selection cluster_procure Procurement & Verification cluster_use Storage & Use a Identify Need & Required Purity b Research Suppliers (Compare Purity, Cost, Lead Time) a->b c Review SDS for Handling Requirements b->c d Place Order c->d Safety Info Confirmed e Receive Shipment & Verify Lot Number vs. CoA d->e f Perform In-House QC (e.g., TLC, Melting Point) e->f g Log in Inventory & Store Appropriately (e.g., 2-8°C, Inert Gas) f->g Quality Verified h Use in Experiment g->h i Document Lot # in Experimental Record h->i

Procurement-to-Experiment Workflow for Research Chemicals.

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Storage: As recommended by suppliers, this compound should be stored in a tightly sealed container in a cool, dry place, often at refrigerator temperatures (2°C - 8°C).[3] Some suppliers also recommend storage under an inert atmosphere like nitrogen to prevent degradation.[3]

  • Disposal: Dispose of unused material and waste in accordance with local, regional, and national regulations for chemical waste.[7][8]

Conclusion

The procurement of this compound, like any research chemical, is a multi-faceted process that underpins the integrity of scientific research. By critically evaluating suppliers, meticulously interpreting documentation like the Certificate of Analysis, and performing simple in-house quality verification, researchers can mitigate risks associated with chemical impurities. This diligent approach ensures that experimental results are reliable and reproducible, accelerating the pace of discovery in drug development and synthetic chemistry.

References

A Guide to the Synthesis of 4-Chloro-2-methoxyaniline: A Study in Regioselectivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of 4-Chloro-2-methoxyaniline, a key intermediate in pharmaceutical development, notably for CXCR2 antagonists.[1] We critically evaluate the proposed synthesis from 4-methoxyaniline, elucidating the principles of electrophilic aromatic substitution and regioselectivity that render this pathway unfeasible. Subsequently, this paper details viable and efficient synthetic routes commencing from the correct isomeric precursor, 2-methoxyaniline. Three distinct chlorination protocols utilizing N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Copper(II) Chloride (CuCl₂) are presented with step-by-step methodologies. This guide serves as a comprehensive resource for researchers and process chemists, emphasizing the synergy between theoretical chemical principles and practical laboratory execution, including detailed safety protocols and product characterization.

The Regiochemical Conundrum: Why Synthesis from 4-Methoxyaniline is Not Viable

The initial query proposes the synthesis of this compound starting from 4-methoxyaniline (p-anisidine). A fundamental analysis of electrophilic aromatic substitution (SEAr) principles reveals the inherent challenge in this approach. In the 4-methoxyaniline molecule, the powerful electron-donating amino (-NH₂) and methoxy (-OCH₃) groups are situated para to one another. Both are strongly activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves.[2][3]

The amino group, being the stronger activator, primarily directs substitution to its ortho positions (C3 and C5). The methoxy group directs to its ortho positions (C2 and C6). The combined effect results in significant activation at all four open positions on the aromatic ring. However, the position ortho to the amino group (C3/C5) is the most electronically favored site for electrophilic attack. Therefore, direct chlorination of 4-methoxyaniline would overwhelmingly yield 3-chloro-4-methoxyaniline, not the desired this compound isomer.

Diagram 1: Regiochemical outcome of direct chlorination on 4-methoxyaniline.

This analysis underscores a critical principle in organic synthesis: the selection of the starting material must be guided by the directing effects of its substituents to achieve the desired regiochemistry.

The Corrected Synthetic Approach: Chlorination of 2-Methoxyaniline

The logical and industrially practiced precursor for this compound is 2-methoxyaniline (o-anisidine). In this isomer, the powerful activating groups are positioned to cooperatively direct the incoming electrophile to the desired C4 position.

  • Amino Group (-NH₂) Directing Effect: The -NH₂ at C1 is a potent ortho, para-director. It strongly activates the C4 (para) and C6 (ortho) positions.

  • Methoxy Group (-OCH₃) Directing Effect: The -OCH₃ at C2 is also an ortho, para-director, activating the C4 (ortho) and C6 (para) positions.

Both groups activate the C4 and C6 positions. However, the C4 position is electronically favored as it is para to the strongly directing amino group. Furthermore, it is sterically less hindered than the C6 position, which is crowded by the adjacent amino and methoxy groups. This convergence of electronic and steric factors makes the C4 position the predominant site of electrophilic attack, leading to a high yield of the target molecule.[4]

G start 2-Methoxyaniline (o-Anisidine) product This compound (Target Molecule) start->product  Electrophilic Aromatic Substitution (High Regioselectivity for C4) reagent {Chlorinating Agent | (e.g., NCS, SO₂Cl₂, CuCl₂)} reagent->product

Diagram 2: Viable synthetic pathway to this compound.

Experimental Protocols & Methodologies

Several chlorinating agents can effectively synthesize this compound from 2-methoxyaniline. The choice of reagent often depends on factors like scale, cost, safety, and desired purity profile.

Method A: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a mild, versatile, and easy-to-handle solid electrophilic chlorinating agent, making it suitable for both small and large-scale synthesis.[5][6] The reaction is typically clean, with the succinimide by-product being readily removable.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM).[5][7]

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][7]

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) to remove the succinimide by-product, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[7]

Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more reactive and cost-effective liquid chlorinating agent, often preferred for larger-scale production.[7] The reaction is typically fast but requires careful temperature control to minimize the formation of dichlorinated by-products.

Detailed Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen), dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flask and cool the solution to 0°C using an ice bath.[7]

  • Reagent Addition: Add sulfuryl chloride (1.0 eq), dissolved in a small amount of DCM, dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.[7]

  • Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C until gas evolution (SO₂, HCl) ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic phases.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Method A.[7]

Method C: Chlorination using Copper(II) Chloride (CuCl₂)

This method offers high regioselectivity for the para-chlorination of anilines under mild conditions and can be an environmentally safer option.[4][8] The reaction can be run in various solvents, including ionic liquids or aqueous acid.[8][9]

Detailed Protocol:

  • Reaction Setup: Dissolve 2-methoxyaniline (1.0 eq, e.g., 0.1 mol) in a 36% hydrochloric acid solution (e.g., 200 mL).[9]

  • Reagent Addition: Add Copper(II) chloride (CuCl₂, 2.0 eq) to the solution. The mixture will typically become a dark slurry.

  • Reaction: Heat the reaction mixture to 60°C. For optimal results, bubble a slow stream of oxygen and hydrogen chloride gas through the mixture.[9] Maintain the reaction for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and neutralize the mixture by carefully adding a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified as previously described.[9]

Diagram 3: General experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Comparison of Synthetic Methods

FeatureMethod A (NCS)Method B (SO₂Cl₂)Method C (CuCl₂)
Reagent N-ChlorosuccinimideSulfuryl ChlorideCopper(II) Chloride
Reactivity MildHighMild
Handling Easy (Solid)Moderate (Liquid, Fuming)Easy (Solid)
Conditions Room Temp or Reflux0°C to Room Temp60°C
Typical Yield Good to ExcellentExcellentGood to Excellent[10]
Key Advantage Simplicity, Clean By-productCost-effective, FastHigh Regioselectivity, Mild

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 93-50-5[1][11]
Molecular Formula C₇H₈ClNO[1][12]
Molecular Weight 157.60 g/mol [1][12]
Appearance White to off-white solid
Melting Point 52-53 °C[10]
¹H NMR (CDCl₃) δ (ppm): 6.80 (s, 1H); 6.79 (d, 1H), 6.61 (d, 1H), 3.86 (br, s, 2H, -NH₂), 3.81 (s, 3H, -OCH₃)[10]
¹³C NMR (CDCl₃) δ (ppm): 147.7; 135.0; 122.6; 120.7; 115.3; 111.0; 55.6[10]
Mass Spec (EI) m/z: 157 (M⁺), 159 (M⁺+2, ~32% for ³⁷Cl isotope)[10]

Safety and Handling Precautions

All aniline derivatives and chlorinating agents must be handled with appropriate caution in a well-ventilated chemical fume hood.

  • Anilines (2-Methoxyaniline): These compounds are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13] They are also suspected carcinogens.

  • N-Chlorosuccinimide (NCS): An irritant to the skin, eyes, and respiratory system.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. All handling must be done in a dry, inert atmosphere.

  • Copper(II) Chloride (CuCl₂): Harmful if swallowed and an irritant.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Chemical safety goggles.

  • Flame-retardant lab coat.

  • Use of a certified chemical fume hood is essential.[13][14]

Waste Disposal: All organic and chlorinated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.[15]

Conclusion

The synthesis of this compound is a clear illustration of the predictive power of physical organic chemistry in designing synthetic routes. While a direct transformation from 4-methoxyaniline is regiochemically disfavored, the use of 2-methoxyaniline as a starting material provides a direct and high-yielding pathway to the desired product. By selecting from a range of chlorinating agents such as NCS, SO₂Cl₂, or CuCl₂, researchers can tailor the experimental protocol to meet specific laboratory or industrial requirements regarding scale, safety, and cost. This guide provides the foundational knowledge and practical protocols necessary for the successful and safe execution of this important transformation.

References

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the basic reactivity of the amino group in 4-Chloro-2-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the electronic and steric factors governing its reactivity, along with detailed experimental protocols for its principal reactions.

Introduction: The Duality of Substituent Effects on Basicity

This compound presents a fascinating case study in the modulation of aromatic amine basicity. The reactivity of its amino group is governed by the interplay of two substituents with opposing electronic effects: the electron-donating methoxy group and the electron-withdrawing chloro group. Understanding this duality is paramount to predicting and controlling its behavior in chemical synthesis.

The lone pair of electrons on the nitrogen atom is central to the amino group's basicity and nucleophilicity. The availability of this lone pair for protonation or for attacking an electrophile is directly influenced by the electronic environment of the benzene ring.

Electron-Donating Methoxy Group: The methoxy group, situated ortho to the amino group, exerts a strong, electron-donating resonance effect (+R effect). It pushes electron density into the aromatic ring, which in turn increases the electron density on the amino nitrogen, making the lone pair more available for reaction.

Electron-Withdrawing Chloro Group: Conversely, the chloro group at the para position is electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzene ring and, consequently, from the amino nitrogen, decreasing the availability of the lone pair and thus reducing basicity.

Quantitative Basicity Data: A Comparative Analysis

To contextualize the basicity of this compound, the following table presents the pKa values of the conjugate acids of aniline and related substituted anilines. A higher pKa value indicates a stronger base.

CompoundSubstituent(s)pKa of Conjugate Acid
AnilineNone4.63
2-Methoxyaniline2-OCH₃4.49
4-Methoxyaniline4-OCH₃5.34
2-Chloroaniline2-Cl2.65
3-Chloroaniline3-Cl3.52
4-Chloroaniline4-Cl4.15
2,4-Dichloroaniline2,4-di-Cl2.00[3]
This compound 2-OCH₃, 4-Cl ~3.5 - 4.0 (Estimated)

Note: The pKa for this compound is an estimate based on the additive effects of the substituents.

The methoxy group at the ortho position in 2-methoxyaniline slightly decreases the basicity compared to aniline. This is attributed to the combination of its electron-donating resonance effect being somewhat counteracted by its electron-withdrawing inductive effect, and potential steric hindrance. The chloro group at the para position in 4-chloroaniline significantly reduces basicity. Therefore, it is reasonable to estimate that the pKa of this compound will be lower than that of aniline and 4-chloroaniline, likely falling in the range of 3.5 to 4.0.

Nucleophilicity and Steric Considerations

The nucleophilicity of the amino group in this compound is directly related to its basicity. The electron-donating methoxy group enhances its nucleophilicity, while the electron-withdrawing chloro group diminishes it.

A critical consideration for reactions at the amino group is the steric hindrance imposed by the ortho-methoxy group. While the methoxy group is not exceptionally bulky, it can influence the approach of electrophiles to the nitrogen atom. This steric effect is generally modest and does not prevent reactions but may affect their rates compared to an unhindered aniline.

Key Reactions of the Amino Group

The amino group of this compound is a versatile functional handle that participates in a variety of important chemical transformations.

Acylation: Formation of Amides

Acylation of the amino group is a common reaction to protect it or to introduce new functional groups. The reaction with acylating agents such as acetic anhydride or acetyl chloride proceeds readily to form the corresponding acetamide. This reaction is a nucleophilic acyl substitution where the amino nitrogen attacks the carbonyl carbon of the acylating agent.

This protocol details the acylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

  • Add concentrated HCl (approx. 0.8 eq) dropwise while stirring to form the soluble hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.0 eq) in water.

  • To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 eq).

  • Immediately add the sodium acetate solution. A precipitate of N-(4-chloro-2-methoxyphenyl)acetamide should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Causality: The initial formation of the hydrochloride salt increases the solubility of the aniline in the aqueous medium. The sodium acetate acts as a base to neutralize the liberated acid and to deprotonate the anilinium ion, regenerating the more nucleophilic free amine which then reacts with the acetic anhydride.

Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amino group introduces alkyl substituents. The reaction with alkylating agents like alkyl halides or sulfates can lead to mono- and di-alkylated products. Controlling the degree of alkylation can be challenging and often results in a mixture of products.

This protocol describes the N-methylation using paraformaldehyde and a reducing agent, a common method for controlled mono-methylation.

Materials:

  • This compound

  • Paraformaldehyde

  • Methanol

  • Raney Nickel (catalyst)

  • Hydrogen gas

Procedure:

  • In a reaction vessel, add this compound (1.0 eq), paraformaldehyde (1.1 eq), and methanol as the solvent.

  • Add a catalytic amount of Raney Nickel.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the vessel, and carefully filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude N-methyl-4-chloro-2-methoxyaniline.

  • Purify the product by column chromatography or distillation.

Causality: This reductive amination proceeds via the in situ formation of an imine from the aniline and formaldehyde (from paraformaldehyde), which is then reduced by catalytic hydrogenation to the N-methyl derivative. This method offers good selectivity for the mono-methylated product.

Diazotization and Azo Coupling: The Gateway to Azo Dyes

The diazotization of this compound is a cornerstone reaction, converting the primary amino group into a highly reactive diazonium salt. This salt is a versatile intermediate, most notably used in azo coupling reactions to synthesize a wide array of azo dyes.

The diazotization reaction is typically carried out in a cold, acidic solution with sodium nitrite. The resulting diazonium salt is unstable and is generally used immediately in the subsequent coupling reaction.

This protocol outlines the two-step synthesis of an azo dye.

Part A: Diazotization of this compound

  • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

Part B: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The acidic medium is required for the formation of nitrous acid from sodium nitrite. The coupling reaction is an electrophilic aromatic substitution, where the electron-rich β-naphthol is attacked by the electrophilic diazonium ion. The alkaline conditions for the coupling step are necessary to deprotonate the hydroxyl group of β-naphthol, forming the more strongly activating phenoxide ion.

Visualizing the Reaction Pathways

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.

Acylation of this compound cluster_reactants Reactants cluster_products Products aniline This compound reaction_center + aniline->reaction_center anhydride Acetic Anhydride anhydride->reaction_center amide N-(4-chloro-2-methoxyphenyl)acetamide product_center + amide->product_center acid Acetic Acid acid->product_center arrow -> reaction_center->arrow Sodium Acetate arrow->product_center

Caption: Acylation of this compound.

Diazotization and Azo Coupling cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling aniline This compound diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye NaOH (aq) 0-5 °C naphthol β-Naphthol naphthol->azo_dye

Caption: Diazotization and Azo Coupling Workflow.

Conclusion

The basic reactivity of the amino group in this compound is a nuanced interplay of inductive and resonance effects from its chloro and methoxy substituents. This guide has provided a detailed examination of its basicity, nucleophilicity, and key synthetic transformations. The provided experimental protocols serve as a practical foundation for the utilization of this important chemical intermediate in research and development. A thorough understanding of the principles outlined herein will enable scientists to effectively harness the reactivity of this compound in the synthesis of novel molecules with applications in pharmaceuticals and materials science.

References

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloro-2-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Chloro-2-methoxyaniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the identification of versatile molecular scaffolds is paramount. This compound, a substituted aniline, has emerged as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a chloro group at the 4-position and a methoxy group at the 2-position, provides a strategic starting point for the development of novel therapeutic agents. This guide delves into the potential biological activities of derivatives synthesized from this compound, with a primary focus on their anticancer and antimicrobial properties. We will explore the synthetic pathways, mechanisms of action, and the experimental protocols required to evaluate these promising compounds.

Part 1: Anticancer Potential of 4-Anilinoquinazoline Derivatives

The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways involved in cancer progression.[1] The incorporation of the 4-chloro-2-methoxyphenyl moiety into the 4-anilinoquinazoline scaffold presents a promising avenue for the development of novel anticancer agents.

Mechanism of Action: Targeting Tyrosine Kinases

Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors play a crucial role in cell proliferation, survival, and angiogenesis.[2][3] The binding of these derivatives to the ATP-binding site of the kinase domain of these receptors blocks the downstream signaling cascades, leading to the inhibition of tumor growth and metastasis.[4][5]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates PLCg PLCγ VEGFR2->PLCg Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG Ca_PKC Ca2+/PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation Derivative 4-Anilinoquinazoline Derivative Derivative->EGFR Inhibits Derivative->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by 4-anilinoquinazoline derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic substitution of a 4-chloroquinazoline precursor with this compound.

Experimental Workflow: Synthesis of 4-Anilinoquinazolines

synthesis_workflow Start Start: 4-Chloroquinazoline & this compound Reaction Nucleophilic Substitution (e.g., in isopropanol, reflux) Start->Reaction Workup Reaction Work-up (Cooling, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization End Final Product: 4-(4-Chloro-2-methoxyanilino)quinazoline Characterization->End

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly assessed using the MTT assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the 4-anilinoquinazoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[9] Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Table 1: Representative Anticancer Activity of Anilinoquinazoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
10b HCT-116 (Colon)2.8[1]
10b T98G (Glioblastoma)2.0[1]
14g K-562 (Leukemia)0.622[11]
14g HCT-116 (Colon)<1.81[11]
16a VariousPotent[11]
16c VariousPotent[11]
8a HCT-116 (Colon)5.33 (72h)[12]
8a HepG2 (Liver)7.94 (72h)[12]

Part 2: Antimicrobial Potential of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[13] The condensation of this compound with various aldehydes yields Schiff bases that, particularly when complexed with metal ions, exhibit significant antibacterial and antifungal properties.[14]

Mechanism of Action: Multifaceted Antimicrobial Effects

The antimicrobial action of Schiff base metal complexes is believed to be multifactorial.[15] Chelation with a metal ion can enhance the lipophilicity of the Schiff base, facilitating its transport across the microbial cell membrane.[16] Once inside the cell, these complexes can interfere with various cellular processes, including:

  • Inhibition of Enzyme Activity: The metal complexes can bind to the active sites of essential enzymes, disrupting their function.

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.[15]

  • Damage to DNA: The complexes may interact with DNA, inhibiting replication and transcription.

Logical Relationship: From Schiff Base to Antimicrobial Action

antimicrobial_mechanism SchiffBase Schiff Base Derivative of This compound MetalComplex Metal Complexation (e.g., Cu(II), Ni(II), Co(II)) SchiffBase->MetalComplex Lipophilicity Increased Lipophilicity MetalComplex->Lipophilicity Membrane Enhanced Cell Membrane Penetration Lipophilicity->Membrane Target Interaction with Intracellular Targets Membrane->Target Enzyme Enzyme Inhibition Target->Enzyme DNA DNA Damage Target->DNA CellWall Cell Wall Synthesis Inhibition Target->CellWall Death Microbial Cell Death Enzyme->Death DNA->Death CellWall->Death

Caption: Proposed mechanism of antimicrobial action for Schiff base metal complexes.

Synthesis of Schiff Base Derivatives and their Metal Complexes

The synthesis of Schiff bases is a straightforward condensation reaction between this compound and an appropriate aldehyde.[17] The resulting Schiff base ligand can then be complexed with various metal salts.

Experimental Protocol: Synthesis of Schiff Base Metal Complexes

  • Schiff Base Synthesis: Reflux equimolar amounts of this compound and the desired aldehyde in ethanol for 2-4 hours.[18] The product can be isolated by cooling and filtration.

  • Metal Complexation: Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol) and add a solution of the metal salt (e.g., CuCl2, NiCl2) in the same solvent. Reflux the mixture for several hours. The resulting metal complex can be collected by filtration, washed, and dried.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[19][20]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[21]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.[19]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[19]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20]

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Lanthanide(III) complexes of a Schiff base from 4-methoxyanilineStaphylococcus aureusEffective at 500 ppm[17]
Copper(II) complexes of ortho-substituted aniline Schiff basesE. coli, S. aureus, B. subtilis, C. albicansVaried activity[18]
Metal(II) complexes of a Schiff base from amoxicillin and vanillinS. aureus, E. coli, K. pneumoniae, etc.Significant effects[23]

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The 4-anilinoquinazoline derivatives show significant potential as anticancer agents, primarily through the inhibition of key tyrosine kinases involved in tumor progression. Concurrently, Schiff bases derived from this aniline, especially when complexed with transition metals, exhibit a broad spectrum of antimicrobial activities.

Future research in this area should focus on the synthesis and screening of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways modulated by these compounds. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their potential translation into clinical candidates. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound derivatives.

References

The Pivotal Role of 4-Chloro-2-methoxyaniline: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Intermediate in the Synthesis of Dyes, Pigments, and Pharmaceuticals

Introduction

4-Chloro-2-methoxyaniline, also known as 4-chloro-o-anisidine, is a versatile aromatic amine that serves as a crucial chemical intermediate in a wide array of synthetic applications. Its unique structural features—a chlorinated phenyl ring substituted with both an amino and a methoxy group—impart specific reactivity that makes it an invaluable building block in the production of high-performance azo pigments, disperse dyes, and complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, key reactions, and significant applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and effective utilization in any laboratory or industrial setting.

PropertyValue
CAS Number 93-50-5[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance Solid[2]
Storage Temperature Refrigerator (2-8 °C)[2]

Safety Information: this compound is classified as harmful if swallowed and may cause skin and eye irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic reduction of its nitro precursor, 4-chloro-2-methoxy-nitrobenzene.

Experimental Protocol: Catalytic Reduction of 4-chloro-2,5-dimethoxynitrobenzene

While a specific protocol for 4-chloro-2-methoxy-nitrobenzene was not available, a closely related and illustrative process for the reduction of 4-chloro-2,5-dimethoxynitrobenzene is presented below. This process can be adapted for the synthesis of this compound. The reduction is typically carried out using hydrogen gas in the presence of a platinum-on-carbon (Pt/C) catalyst in an aromatic solvent.[3]

  • Reaction Setup: In a suitable autoclave, combine 4-chloro-2,5-dimethoxynitrobenzene, an aromatic solvent (e.g., xylene), a modified platinum-on-carbon catalyst, and an aqueous solution of a compound that provides a pH of 8-10 (e.g., sodium hydroxide).[3]

  • Hydrogenation: Seal the autoclave and purge with nitrogen. Heat the mixture to 80-110°C and introduce hydrogen gas to a pressure of 5-50 atmospheres.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst. The product, 4-chloro-2,5-dimethoxyaniline, can be isolated by crystallization from the filtrate.[3]

Synthesis 4-chloro-2-methoxy-nitrobenzene 4-chloro-2-methoxy-nitrobenzene This compound This compound 4-chloro-2-methoxy-nitrobenzene->this compound H2, Pt/C Aromatic Solvent 80-110°C, 5-50 atm

Caption: Synthesis of this compound.

Application as an Intermediate in Dye and Pigment Synthesis

This compound is a cornerstone intermediate in the manufacturing of azo dyes and pigments. The presence of the amino group allows for diazotization, a critical step in the formation of the chromophoric azo group (-N=N-).

The Azo Coupling Reaction

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted to a diazonium salt by treatment with a nitrous acid source (typically sodium nitrite in an acidic medium) at low temperatures (0-5°C).

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol or another aniline derivative) to form the azo dye.

Azo_Coupling cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Pharmaceutical_Synthesis This compound This compound Acylated Intermediate Acylated Intermediate This compound->Acylated Intermediate Acylating Agent Base CXCR2 Antagonist (e.g., Navarixin) CXCR2 Antagonist (e.g., Navarixin) Acylated Intermediate->CXCR2 Antagonist (e.g., Navarixin) Further Synthetic Steps

References

Methodological & Application

Synthesis of Biologically Active Quinoline Derivatives from 4-Chloro-2-methoxyaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[3][4] This guide provides an in-depth exploration of synthetic routes to novel quinoline derivatives, with a specific focus on leveraging the readily available starting material, 4-chloro-2-methoxyaniline. We will delve into both classical and contemporary synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers in their quest for new therapeutic agents.

Strategic Approaches to Quinoline Synthesis from this compound

The substitution pattern of this compound—a chlorine atom at the 4-position and a methoxy group at the 2-position—directs the regiochemistry of quinoline ring formation, leading to derivatives with a 7-chloro-5-methoxy substitution pattern. This specific arrangement has been associated with promising anticancer and antimicrobial properties, making it a desirable target for medicinal chemists.[3][4]

Herein, we will explore three classical and one modern approach to synthesize these valuable scaffolds.

The Combes Synthesis: A Versatile Acid-Catalyzed Cyclization

The Combes synthesis offers a straightforward method for preparing 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[5][6] When this compound is reacted with acetylacetone (2,4-pentanedione), the expected product is 7-chloro-5-methoxy-2,4-dimethylquinoline.

Mechanism and Rationale: The reaction is initiated by the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent intramolecular electrophilic attack of the activated aromatic ring onto the second protonated carbonyl group, followed by dehydration, yields the quinoline core. The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for both the initial condensation and the final cyclization step.

Caption: The Combes synthesis workflow.

The Conrad-Limpach Synthesis: Accessing 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[7][8][9] The reaction of this compound with ethyl acetoacetate proceeds in two distinct stages to yield 7-chloro-4-hydroxy-5-methoxy-2-methylquinoline.

Mechanism and Rationale: The initial step involves the condensation of the aniline with the β-ketoester. This reaction can be directed towards two different intermediates depending on the reaction temperature. At lower temperatures, the more reactive keto group is attacked to form an enamine (the kinetic product), which is the desired intermediate for the Conrad-Limpach synthesis. At higher temperatures, the ester group may be attacked, leading to an amide, which is the precursor for the Knorr quinoline synthesis. The second step is a thermal cyclization of the isolated enamine intermediate at high temperatures (typically >250 °C), often in a high-boiling solvent like Dowtherm A or mineral oil, to effect the ring closure and elimination of ethanol.

Caption: The Conrad-Limpach synthesis workflow.

The Friedländer Synthesis: A Versatile Condensation Approach

The Friedländer synthesis is a widely used method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10][11] To utilize this compound in a Friedländer synthesis, it must first be converted into a suitable 2-aminoaryl ketone, such as 2-amino-4-chloro-6-methoxyacetophenone. This intermediate can then be reacted with a variety of carbonyl compounds to generate a diverse range of polysubstituted quinolines.

Mechanism and Rationale: The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring. The reaction can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used.

Caption: The Friedländer synthesis workflow.

Modern Approaches: Palladium-Catalyzed Synthesis

While classical methods are robust, modern transition-metal-catalyzed reactions offer alternative pathways with often milder conditions and broader substrate scope. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of quinolines.[12] One such approach involves the intermolecular annulation of an aniline with two alkyne molecules.

Mechanism and Rationale: This process typically involves a sequence of steps including the coordination of the palladium catalyst to the alkyne, migratory insertion of the aniline, and a subsequent cascade of insertions and cyclization to construct the quinoline ring. The specific ligand and reaction conditions are critical for controlling the regioselectivity and efficiency of the transformation.

Experimental Protocols

The following protocols are representative examples and may require optimization based on specific laboratory conditions and substrate purity.

Protocol 1: Combes Synthesis of 7-Chloro-5-methoxy-2,4-dimethylquinoline

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Crushed ice

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol) and acetylacetone (11 mmol).

  • While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (5 mL) to the mixture with continuous stirring.

  • After the complete addition of the acid, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.[13]

  • Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • For purification, the crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary Table: Combes Synthesis Variants

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄Neat110375-85Adapted from[13]
PPANeat130280-90General Combes
ZnCl₂Acetic AcidReflux460-70[5]
Protocol 2: Conrad-Limpach Synthesis of 7-Chloro-4-hydroxy-5-methoxy-2-methylquinoline

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Hexane

Procedure: Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask, mix this compound (10 mmol) and ethyl acetoacetate (11 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture at 100-110°C for 2 hours, allowing the water formed to evaporate.

  • Remove the excess ethyl acetoacetate under reduced pressure to obtain the crude enamine.

Step 2: Thermal Cyclization

  • In a separate flask, heat Dowtherm A (20 mL) to 250-260°C.

  • Slowly add the crude enamine from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the temperature for 15-20 minutes.

  • Allow the mixture to cool to room temperature. The product should precipitate.

  • Add hexane to the cooled mixture to further precipitate the product and to wash away the Dowtherm A.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water.

Data Summary Table: Conrad-Limpach Synthesis Variants

Cyclization SolventTemperature (°C)Time (min)Yield (%)Reference
Dowtherm A250-26015-2085-95Adapted from
Mineral Oil250-26020-3080-90[8]
Diphenyl ether250-26015-2085-95General Conrad-Limpach

Biological Significance and Applications in Drug Development

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer and antimicrobial agents. The presence of the chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine.

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 7-chloroquinoline derivatives against various cancer cell lines.[3] The proposed mechanisms of action are diverse and may include the induction of apoptosis, inhibition of key signaling pathways such as PI3K/Akt/mTOR, and the generation of reactive oxygen species (ROS).[1]

Antimicrobial Activity: The quinoline scaffold is also a well-established pharmacophore in the development of antibacterial and antifungal agents.[2][4] The planar aromatic system of the quinoline ring can intercalate with microbial DNA, while various substituents can interact with other cellular targets.

The 7-chloro-5-methoxyquinoline derivatives synthesized from this compound represent a promising class of compounds for further investigation in both oncology and infectious disease research.

Conclusion

This guide has provided a comprehensive overview of the synthesis of quinoline derivatives from this compound, covering both classical and modern synthetic methodologies. The detailed protocols and mechanistic discussions are intended to serve as a valuable resource for researchers in organic and medicinal chemistry. The demonstrated biological activities of the resulting 7-chloro-5-methoxyquinoline scaffolds underscore their potential as lead compounds in the development of new therapeutic agents. Further exploration of these synthetic pathways and the biological evaluation of the resulting compounds are highly encouraged.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 4-Chloro-2-methoxyaniline. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of this important chemical intermediate. The method demonstrates excellent specificity, linearity, accuracy, and precision, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final product. Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality of this compound by separating its main component from potential process-related impurities and degradation products.

This document provides a detailed protocol for an HPLC method that effectively quantifies this compound and separates it from its potential impurities. The rationale behind the selection of chromatographic conditions is explained, and a comprehensive validation protocol is outlined to demonstrate that the method is fit for its intended purpose.

Scientific Principles and Method Rationale

The developed method is based on reversed-phase chromatography, a technique well-suited for the separation of moderately polar aromatic compounds like this compound.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its hydrophobic nature, which provides excellent retention and separation for aromatic amines. The C18 stationary phase interacts with the nonpolar regions of the analyte and its impurities, leading to differential retention based on their hydrophobicity.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good elution strength for the analytes. The aqueous buffer helps to control the pH of the mobile phase. For amines, maintaining a consistent pH is crucial as their ionization state can significantly affect their retention behavior. A slightly acidic pH is chosen to ensure the protonation of the amine group, leading to consistent retention times and improved peak shapes.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method will be validated according to ICH Q2(R1) guidelines.[1] The validation will include the following parameters:

System Suitability

Before each validation run, a system suitability test will be performed by injecting the standard solution five times. The acceptance criteria are:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be conducted. A sample of this compound will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples will be analyzed, and the peak purity of the this compound peak will be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity

Linearity will be assessed by preparing a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) will be determined.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy (% Recovery)

Accuracy will be determined by the recovery of a known amount of reference standard spiked into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level will be prepared in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst.

  • Acceptance Criterion: The RSD for the peak areas should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

The effect of these changes on the system suitability parameters will be assessed.

Data Presentation and Expected Results

The results of the method validation will be presented in tabular format for clarity.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Areas≤ 2.0%

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD %)≤ 2.0%
LODTo be determined
LOQTo be determined
SpecificityNo interference at the retention time of the main peak

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) analysis Inject Standard and Sample Solutions prep_sample->analysis system_suitability->analysis If passes integration Peak Integration & Identification analysis->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

References

Analysis of 4-Chloro-2-methoxyaniline by Gas Chromatography: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a robust protocol for the quantitative analysis of 4-Chloro-2-methoxyaniline using Gas Chromatography (GC). This compound is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, making its accurate detection and quantification critical for process monitoring, quality control, and environmental assessment.[1][2][3] This guide is designed for researchers and drug development professionals, offering a scientifically grounded methodology from sample preparation to final analysis. The protocols herein emphasize not just procedural steps but the underlying scientific rationale, ensuring methodological integrity and reproducibility. The method leverages Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity, and includes optional derivatization steps to enhance chromatographic performance. All procedural elements are supported by authoritative references, including established regulatory guidelines.

Introduction and Analytical Principle

This compound (CAS No. 93-50-5) is an aromatic amine whose presence as a residual monomer, impurity, or environmental contaminant necessitates a reliable analytical method.[4][5][6][7] Gas chromatography is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds. The fundamental principle involves volatilizing the sample in a heated injector, separating its components in a capillary column based on their differential partitioning between a stationary phase and a mobile carrier gas, and finally detecting the analyte as it elutes.

For this application, coupling GC with a Mass Spectrometer (MS) is the preferred approach. The MS detector provides exceptional selectivity by ionizing the eluting analyte and separating the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Alternatively, a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, can be employed.[8]

Physicochemical Properties of this compound

Understanding the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₈ClNO[5][6]
Molecular Weight 157.60 g/mol [5][6]
Appearance Off-white to tan crystalline powder or flakes[9]
Melting Point 81-83 °C[9]
Storage 2°C - 8°C, under inert gas, protected from light[6]

The compound's structure, featuring a polar amine group and halogen substitution, informs the selection of the GC column and the necessity of sample preparation steps to ensure good chromatographic peak shape and recovery.

Recommended GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point for method development and can be optimized based on the specific instrumentation and sample matrix.

Rationale for Parameter Selection
  • GC Column: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), offers excellent resolving power and thermal stability for a broad range of analytes, including substituted anilines.[10]

  • Injector: A splitless injection is recommended for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. The injector temperature is set high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

  • Oven Program: The temperature program begins at a lower temperature to focus the analyte at the head of the column, followed by a controlled ramp to elute the compound with a sharp, symmetrical peak in a reasonable timeframe.

  • MS Detector: Electron Ionization (EI) is a standard and robust ionization technique. The ion source temperature is maintained high to ensure efficient ionization. Monitoring both the molecular ion and specific fragment ions in Selected Ion Monitoring (SIM) mode enhances selectivity and lowers detection limits compared to a full scan.

Summary of GC-MS Conditions
ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Injector Type Split/Splitless
Injection Mode 1 µL, Splitless
Injector Temperature 280 °C
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 250 °C, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions (Suggested) m/z 157 (Molecular Ion), 142, 114

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis.

Reagents and Standards
  • Solvents: Methylene chloride, Toluene, Ethyl acetate (Pesticide residue grade or higher).

  • Reagents: Sodium hydroxide (NaOH), Anhydrous sodium sulfate, Heptafluorobutyric anhydride (HFBA).

  • Standard: Certified reference material of this compound (≥97% purity).[4]

Protocol 1: Standard Solution Preparation
  • Stock Standard (1000 mg/L): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Intermediate Standard (50 mg/L): Pipette 1.0 mL of the stock standard into a 20 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the intermediate standard with ethyl acetate.

Protocol 2: Sample Preparation (Aqueous Matrix)

This protocol is adapted from general principles for aniline extraction, such as those found in EPA methods.[8][10]

  • pH Adjustment: Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel. Adjust the sample pH to >11 using 1.0 M NaOH. This converts any protonated aniline salts to their free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Add 30 mL of methylene chloride to the separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate for at least 10 minutes.

  • Combine Extracts: Drain the lower organic layer into a flask. Repeat the extraction with a second 30 mL portion of methylene chloride and combine the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Solvent Exchange: Add 2-3 mL of ethyl acetate and re-concentrate to a final volume of 1.0 mL. This ensures the final sample is in a solvent compatible with the GC system.

Protocol 3: Derivatization (Optional, Recommended)

Derivatization improves peak shape and thermal stability by capping the polar amine group. Acylation with HFBA is a common and effective method.[1]

  • Evaporate the 1 mL sample extract from Protocol 2 to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric anhydride (HFBA) to the dried residue.[1]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Evaporate the mixture to dryness again under nitrogen to remove excess derivatizing reagent.

  • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

Experimental Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Aqueous Sample pH_Adjust pH Adjustment (pH > 11) Sample->pH_Adjust Standard Reference Standard Cal_Standards Prepare Calibration Standards Standard->Cal_Standards LLE Liquid-Liquid Extraction (Methylene Chloride) pH_Adjust->LLE Dry_Concentrate Drying & Concentration LLE->Dry_Concentrate Derivatize Derivatization (HFBA) (Optional) Dry_Concentrate->Derivatize Final_Sample Final Sample in Ethyl Acetate Derivatize->Final_Sample Inject Inject Standards & Samples Final_Sample->Inject Cal_Standards->Inject SST System Suitability Test SST->Inject Acquire Data Acquisition (Scan or SIM mode) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Analyte Acquire->Quantify Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Overall workflow for this compound analysis.

Method Validation and System Suitability

Adherence to validation principles ensures the trustworthiness and scientific integrity of the results. The analytical procedure should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14][15]

Validation Characteristics
  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. Peak purity can be confirmed using MS data.[12]

  • Linearity: The linearity of the method should be evaluated over a specified range (e.g., 80% to 120% of the expected concentration) by analyzing the calibration standards. A correlation coefficient (r²) of ≥0.995 is typically desired.[11][13]

  • Accuracy: Assessed by performing recovery studies on spiked matrix samples at multiple concentration levels.

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are expressed as percent relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

System Suitability Testing (SST)

Before running a sequence of samples, an SST must be performed to verify that the chromatographic system is adequate for the intended analysis.

SST Start Start of Analysis Sequence Inject_SST Inject SST Standard (e.g., mid-level calibrant) Start->Inject_SST Check_RT Retention Time (RT) within ±2% of expected? Inject_SST->Check_RT Check_Peak Peak Tailing Factor ≤ 1.5? Check_RT->Check_Peak Pass Fail System Failure Troubleshoot & Remediate Check_RT->Fail Fail Check_Response Detector Response within ±10% of expected? Check_Peak->Check_Response Pass Check_Peak->Fail Fail Proceed System OK Proceed with Analysis Check_Response->Proceed Pass Check_Response->Fail Fail

Caption: Logical flow for a System Suitability Test (SST).

Conclusion

The method described provides a comprehensive and reliable framework for the analysis of this compound by GC-MS. The inclusion of detailed protocols for sample preparation, optional derivatization, and a clear rationale for instrumental parameters ensures that the method is both robust and transferable. By grounding the procedure in established regulatory guidelines for method validation, this application note serves as an authoritative resource for scientists in quality control, process development, and research environments.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-methoxyaniline in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Role of Substituted Anilines in Modern Dye Chemistry

Azo dyes, compounds characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants.[1][2] Their widespread use in industries ranging from textiles to printing is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable. The final properties of an azo dye—its color, light fastness, and affinity for a substrate—are intricately linked to the molecular architecture of its aromatic precursors.

This guide focuses on 4-Chloro-2-methoxyaniline , a key aromatic amine intermediate. The strategic placement of the chloro (an electron-withdrawing group) and methoxy (an electron-donating group) substituents on the aniline ring makes it a valuable starting material for producing a range of yellow, red, and brown azo dyes with desirable properties.[3] This document provides a detailed exploration of its application, from the underlying chemical principles to validated laboratory protocols, for researchers and professionals in organic synthesis and material science.

Foundational Principles: The Two-Stage Synthesis Pathway

The synthesis of azo dyes from this compound is a classic two-step process involving diazotization followed by an azo coupling reaction. Understanding the causality behind each step is critical for achieving high yield and purity.

Step 1: Diazotization

Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): The diazonium salt is thermally unstable.[4] Maintaining a temperature between 0 and 5 °C is paramount to prevent its decomposition into a phenol, which would result in unwanted byproducts and reduced yield.[5]

  • Acidic Medium: A strong acidic environment is necessary to protonate the nitrous acid, forming the nitrosonium ion (NO⁺), the key electrophile that attacks the amino group of the aniline. The acid also prevents the newly formed diazonium salt from prematurely coupling with unreacted amine.

Step 2: Azo Coupling

The diazonium salt acts as a weak electrophile and undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[6] The choice of coupling component is the primary determinant of the final dye's color.

Causality of Experimental Choices:

  • Electron-Rich Couplers: Suitable coupling components are activated aromatic rings, such as phenols (e.g., 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).[4][6]

  • pH Control: The pH of the reaction medium is critical and depends on the coupling component.

    • For Phenols: The reaction is typically carried out in a slightly alkaline solution (pH 7.5-8.5).[4] This deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack.[7]

    • For Aromatic Amines: The coupling is performed in a slightly acidic solution to ensure a sufficient concentration of the diazonium salt while preventing the protonation of the coupling amine's amino group, which would deactivate it.

Safety & Handling of this compound

Before proceeding with any experimental work, it is imperative to understand the hazards associated with the primary reagent.

  • Hazard Classification: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It may also cause an allergic skin reaction.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles conforming to EN166 or OSHA standards, and chemical-resistant gloves.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[8][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, tightly closed container, such as in a refrigerator.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Remove the victim to fresh air.[8]

    • Ingestion: Call a poison center or doctor if you feel unwell.[9]

Property Value Source
CAS Number 93-50-5--INVALID-LINK--[11]
Molecular Formula C₇H₈ClNO--INVALID-LINK--
Molecular Weight 157.60 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--[11]
Purity Typically ≥97%--INVALID-LINK--[11]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative azo dye using this compound.

Workflow Overview

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Work-up A This compound B Dissolve in HCl A->B C Cool to 0-5°C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Solution (Unstable Intermediate) D->E G Add Diazonium Salt to Coupler at 0-5°C with stirring E->G F Prepare Coupling Component (e.g., 2-Naphthol in NaOH) F->G H Azo Dye Precipitate G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry the Product J->K L Purified Azo Dye K->L

Caption: Experimental workflow for azo dye synthesis.[13]

Protocol 1: Diazotization of this compound

This protocol details the formation of the essential diazonium chloride intermediate.

Materials:

  • This compound (1.58 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (37%, ~2.5 mL)

  • Sodium Nitrite (NaNO₂) (0.70 g, ~0.01 mol)

  • Distilled Water

  • Beakers, magnetic stirrer, ice bath

Procedure:

  • In a 100 mL beaker, create a solution of 2.5 mL of concentrated HCl and 10 mL of distilled water.

  • Add 1.58 g of this compound to the acid solution. Stir until a fine slurry or a clear solution is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature for the duration of the reaction.[14]

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine slurry over 15 minutes. Use a pipette or dropping funnel. The rate of addition must be controlled to keep the temperature below 5 °C.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[15] The resulting clear, pale-yellow solution is the freshly prepared diazonium salt, which should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant red azo dye.

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Buchner funnel, filter paper, vacuum flask

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this coupling solution to 5 °C in an ice bath.[4]

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the 2-naphthol solution.[4]

  • An intensely colored precipitate should form almost immediately. The color is typically a deep red or orange-red.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts or starting materials.

  • Allow the product to air-dry or dry it in a desiccator. Record the final yield.

Caption: Azo coupling of the diazonium salt with 2-naphthol.

Applications and Expected Results

Azo dyes derived from this compound are primarily used as disperse dyes for coloring synthetic fibers like polyester, nylon, and acrylics, where they exhibit good fastness properties.[15] By changing the coupling component, a wide range of colors can be achieved.

Coupling Component Expected Color Primary Application Area
2-NaphtholOrange-RedTextile Dyes, Pigments
PhenolYellow-OrangepH Indicators, Dyes
N,N-DimethylanilineYellowTextile Dyes
AcetoacetanilideBright YellowPigments for Inks and Plastics
3-Methyl-1-phenyl-5-pyrazoloneYellow-RedPigments, Dyes

The chloro and methoxy groups on the diazo component influence the final color (bathochromic or hypsochromic shifts) and improve properties such as lightfastness and sublimation fastness, making them valuable in industrial applications.

References

Application Notes and Protocols: 4-Chloro-2-methoxyaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Chloro-2-methoxyaniline as a versatile building block in the synthesis of modern agrochemicals. This document outlines the rationale behind its application, proposes a detailed synthetic pathway towards a key insecticidal intermediate, and provides established protocols for the synthesis of the final active ingredient, the diamide insecticide Chlorantraniliprole.

Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals

Substituted anilines are a cornerstone of modern agrochemical synthesis, providing a versatile scaffold for the development of a wide array of herbicides, fungicides, and insecticides. Their utility lies in the ability to introduce diverse functionalities onto the aromatic ring, thereby fine-tuning the biological activity, selectivity, and physicochemical properties of the final product. This compound, with its specific substitution pattern, offers a unique starting point for the synthesis of complex agrochemical molecules. The chloro and methoxy groups can direct further chemical modifications and are integral to the ultimate bioactivity of the target compound.

While this compound itself has been noted for some fungicidal properties, its primary value in agrochemical research is as a key intermediate.[1] This document will focus on its application in the synthesis of a key intermediate for the blockbuster insecticide, Chlorantraniliprole.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 93-50-5[2]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2]
Appearance Solid
Purity 97%
Storage Refrigerator

Proposed Synthetic Pathway: From this compound to a Chlorantraniliprole Intermediate

The industrial synthesis of Chlorantraniliprole relies on the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.[4][5] While direct synthesis from this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. This proposed pathway highlights the versatility of this compound as a starting material.

The overall strategy involves the transformation of the methoxy group to a methyl group and the introduction of a carboxylic acid functionality, followed by amidation.

G A This compound B N-Acetyl-4-chloro-2-methoxyaniline A->B Acetylation (Acetic anhydride) C N-Acetyl-4-chloro-2-hydroxyaniline B->C O-Demethylation (BBr3 or HBr) D N-Acetyl-4-chloro-2-hydroxytoluene C->D Ortho-methylation (e.g., Formaldehyde, reduction) E N-Acetyl-5-chloro-3-methyl-2-aminobenzoic acid D->E Carboxylation (e.g., Kolbe-Schmitt reaction) F 2-Amino-5-chloro-3-methylbenzoic acid E->F Deacetylation (Acid/Base hydrolysis) G 2-Amino-5-chloro-N,3-dimethylbenzamide (Key Intermediate) F->G Amidation (Methylamine)

Caption: Proposed synthetic pathway from this compound to a key Chlorantraniliprole intermediate.

Detailed Protocols

The following section provides detailed, step-by-step protocols for the synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, and its subsequent conversion to Chlorantraniliprole. The initial steps are based on the proposed pathway, while the later stages are adapted from established and patented methodologies.[4][5][6]

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid (Intermediate 1)

This protocol outlines a common method for the synthesis of this key intermediate, starting from the more readily available 2-amino-3-methylbenzoic acid.

Reaction Scheme:

G A 2-Amino-3-methylbenzoic acid B 2-Amino-5-chloro-3-methylbenzoic acid A->B Chlorination (N-Chlorosuccinimide in DMF)

Caption: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid.

Materials and Reagents:

  • 2-Amino-3-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Stir the mixture under reflux conditions for 3 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid and wash with a small amount of cold ethanol.

  • Dry the solid to obtain 2-amino-5-chloro-3-methylbenzoic acid. The reported yield for this type of reaction is approximately 83%.[7]

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Key Intermediate)

Reaction Scheme:

G A 2-Amino-5-chloro-3-methylbenzoic acid B 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione A->B Cyclization (e.g., with phosgene or equivalent) C 2-Amino-5-chloro-N,3-dimethylbenzamide B->C Aminolysis (Aqueous methylamine)

Caption: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.

Materials and Reagents:

  • 2-Amino-5-chloro-3-methylbenzoic acid

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • An appropriate solvent (e.g., toluene)

  • 40% Aqueous methylamine solution

Procedure:

  • Formation of the Benzoxazinone Intermediate: In a suitable reaction vessel, react 2-amino-5-chloro-3-methylbenzoic acid with a cyclizing agent like phosgene or triphosgene in an inert solvent. This reaction forms the 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione intermediate.[4]

  • Aminolysis: To the solution containing the benzoxazinone intermediate, add a 40% aqueous methylamine solution dropwise while maintaining the temperature at 30-35°C.[4]

  • Stir the reaction mixture for a few hours until the ring-opening is complete.

  • Work-up the reaction mixture by extracting the product into an organic solvent, washing with water, and drying.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthesis of Chlorantraniliprole (Final Product)

The final step is the amide coupling of the key aniline intermediate with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Reaction Scheme:

G A 2-Amino-5-chloro-N,3-dimethylbenzamide C Chlorantraniliprole A->C B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B->C Amide Coupling (Methanesulfonyl chloride, 3-methylpyridine)

Caption: Final amide coupling step in the synthesis of Chlorantraniliprole.

Materials and Reagents:

  • 2-Amino-5-chloro-N,3-dimethylbenzamide

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Acetonitrile

  • 3-Methylpyridine

  • Methanesulfonyl chloride

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in acetonitrile.

  • Add 3-methylpyridine as a base to the mixture.

  • Cool the reaction mixture to approximately -5°C in an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C.

  • After the addition is complete, stir the mixture at this temperature for about 15 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for an additional few hours.

  • Upon completion, the product can be isolated by quenching the reaction with water, extracting with an organic solvent, and purifying by recrystallization or column chromatography to yield Chlorantraniliprole.

Mode of Action of Chlorantraniliprole

Chlorantraniliprole belongs to the diamide class of insecticides and has a novel mode of action. It selectively activates insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores from the sarcoplasmic reticulum of muscle cells.[8] This results in impaired muscle regulation, paralysis, and ultimately, the death of the target pest. Its high selectivity for insect ryanodine receptors contributes to its favorable safety profile for non-target organisms.

Conclusion

This compound is a valuable and versatile starting material in agrochemical research. While direct, one-step applications are limited, its true potential lies in its role as a precursor for more complex and highly active agrochemicals. The proposed synthetic pathway to a key intermediate of the insecticide Chlorantraniliprole demonstrates the strategic transformations that can be employed to leverage the unique substitution pattern of this compound. The detailed protocols provided herein, based on established chemical principles and published literature, offer a solid foundation for researchers to explore the synthesis of this important class of insecticides. As the demand for novel and effective crop protection agents continues to grow, the innovative use of readily available building blocks like this compound will remain a critical aspect of agrochemical research and development.

References

Application Note: A Robust Protocol for the N-Acetylation of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the N-acetylation of 4-chloro-2-methoxyaniline to synthesize N-(4-chloro-2-methoxyphenyl)acetamide. N-acetylation is a cornerstone of organic synthesis, frequently employed to protect primary and secondary amines, thereby moderating their reactivity towards electrophiles or in oxidation reactions.[1][2][3] The resulting acetamides are valuable intermediates in the development of pharmaceuticals and other fine chemicals.[4] This document offers a detailed methodology, explains the underlying chemical principles, and includes essential data for safety, execution, and product validation, tailored for researchers in organic synthesis and drug development.

Scientific Principles & Mechanistic Insight

The N-acetylation of an aniline is a classic example of a nucleophilic acyl substitution reaction.[2] The reaction proceeds through a well-understood mechanism where the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride.

Causality of Reagent Selection:

  • This compound (Nucleophile): The starting amine. The electronic properties of the chloro (electron-withdrawing) and methoxy (electron-donating) substituents modulate the nucleophilicity of the amino group, but the reaction proceeds efficiently under the conditions described.[5]

  • Acetic Anhydride (Acetylating Agent): This reagent is selected for its optimal reactivity and handling characteristics. It is sufficiently electrophilic to react readily with the aniline but is less volatile and corrosive than acetyl chloride, also minimizing unwanted reactions with atmospheric moisture.[3]

  • Hydrochloric Acid & Sodium Acetate (Catalyst/Base System): This protocol employs an aqueous system that leverages solubility changes. This compound has limited solubility in water; adding hydrochloric acid converts it to its hydrochloride salt, which is fully soluble.[6][7] The subsequent addition of sodium acetate, a weak base, serves a dual purpose: it neutralizes the hydrochloric acid to regenerate the free, nucleophilic amine in situ and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.[1][6]

Reaction Mechanism Diagram

Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline This compound (Nucleophile) Intermediate [Intermediate Complex] Aniline->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-chloro-2-methoxyphenyl)acetamide Intermediate->Product Collapse & Proton Transfer Byproduct Acetate Intermediate->Byproduct Leaving Group Departs Experimental Workflow start Start dissolve 1. Dissolve Aniline in Water + HCl start->dissolve acetylate 2. Add Acetic Anhydride, then Sodium Acetate Solution dissolve->acetylate precipitate 3. Precipitate Product & Cool in Ice Bath acetylate->precipitate filter 4. Isolate Crude Product (Vacuum Filtration) precipitate->filter recrystallize 5. Purify by Recrystallization (Ethanol) filter->recrystallize dry 6. Dry Final Product recrystallize->dry characterize 7. Characterize (MP, IR, NMR) dry->characterize end_node End characterize->end_node

References

Diazotization reactions of 4-Chloro-2-methoxyaniline protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diazotization of 4-Chloro-2-methoxyaniline: Protocols and Mechanistic Insights

For researchers, synthetic chemists, and professionals in drug development, the diazotization of aromatic amines is a cornerstone reaction, unlocking a vast array of synthetic transformations. This compound, an important substituted aniline, serves as a valuable intermediate for producing a range of compounds, notably azo dyes and other complex organic molecules.[1][2][3] The conversion of its primary amino group into a diazonium salt is the critical first step, transforming it into a highly versatile intermediate.

This document provides an in-depth guide to the diazotization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety considerations, and the causality behind each procedural choice, ensuring a safe and successful reaction.

The Mechanism of Diazotization

The diazotization reaction converts a primary aromatic amine into its corresponding diazonium salt.[4][5] This transformation proceeds through a series of well-defined steps, initiated by the in situ generation of the reactive nitrosating agent, the nitrosonium ion (NO⁺).

The process begins with the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), to form nitrous acid (HNO₂).[6][7] In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion.[4][7] The lone pair of electrons on the nitrogen atom of this compound then performs a nucleophilic attack on the nitrosonium ion.[7] A series of proton transfers and a tautomerization event lead to the formation of a diazohydroxide, which, in the presence of excess acid, is protonated one final time. The subsequent loss of a water molecule, an excellent leaving group, yields the stable 4-chloro-2-methoxybenzenediazonium salt.[4][7] The resonance stabilization provided by the aromatic ring makes aryl diazonium salts significantly more stable than their aliphatic counterparts.[5]

Diazotization Mechanism Mechanism of Diazotization cluster_0 Generation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO2 HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine This compound NO+->Amine Electrophilic Attack N-Nitrosamine N-Nitrosamine intermediate Amine->N-Nitrosamine + NO⁺, -H⁺ Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Tautomerization DiazoniumSalt 4-Chloro-2-methoxybenzene diazonium salt Diazohydroxide->DiazoniumSalt + H⁺, -H₂O

Caption: The reaction pathway for the diazotization of a primary aromatic amine.

Critical Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable compounds that pose significant safety risks if handled improperly.[8] In their solid, dry state, they are often sensitive to shock, friction, and heat, and can decompose violently.[8][9] Adherence to strict safety protocols is not merely recommended; it is essential for preventing laboratory accidents.

The 12 Cardinal Rules for Safely Handling Diazonium Salts: [8][10][11]

  • Assume Explosiveness: Always assume diazonium salts are explosive unless proven otherwise.

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.

  • Test for Excess Nitrous Acid: Use starch-potassium iodide paper to check for excess nitrous acid and neutralize it (e.g., with sulfamic acid).

  • Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution slowly. This minimizes the concentration of free nitrous acid.

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times. Low temperatures are crucial for stability.[8]

  • Vent Gas Byproducts: Ensure adequate ventilation to safely release gases (primarily nitrogen) that may be generated.

  • Determine Thermal Stability: If scaling up, use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the specific diazonium salt in your system.

  • Prevent Precipitation: Never allow the diazonium salt to precipitate out of solution unless it is part of a controlled procedure to form a more stable complex.

  • Analyze Residuals: Check the final product for residual diazo compounds.

  • Quench Before Workup: Always quench any remaining diazonium salt before performing extractions or other workup procedures.

  • Limit Isolation Scale: Do not isolate more than 0.75 mmol of an explosive diazonium salt at one time.

  • Use Appropriate Tools: If handling a solid diazonium salt, use plastic or Teflon spatulas, never metal. Do not scrape or grind the solid.

Application Protocol: Diazotization of this compound

This protocol details the in situ preparation of 4-chloro-2-methoxybenzenediazonium chloride for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions. The primary goal is to generate a solution of the diazonium salt, not to isolate it.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsQuantity
This compound157.6010.01.01.58 g
Concentrated HCl (~37%)36.46~30.0~3.0~2.5 mL
Sodium Nitrite (NaNO₂)69.0010.51.050.72 g
Deionized Water18.02--20 mL
Sulfamic Acid97.09--As needed
Starch-Iodide Paper---As needed

Step-by-Step Experimental Procedure

Caption: Workflow for the in-situ preparation of a diazonium salt solution.

  • Preparation of the Amine Salt: In a 100 mL beaker or flask equipped with a magnetic stirrer, add 1.58 g (10.0 mmol) of this compound. To this, add 10 mL of deionized water followed by the slow addition of ~2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves to form its hydrochloride salt. Some gentle warming may be necessary initially, but the solution must be cooled before proceeding.

  • Cooling: Place the reaction vessel in an ice-salt bath and cool the solution to between 0°C and 5°C. This is the most critical parameter for success and safety.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the cold, stirring amine salt solution. The addition must be slow enough to ensure the internal temperature never rises above 5°C. A typical addition time is 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. To check for completion, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of excess nitrous acid, which confirms the primary amine has been consumed.

  • Quenching (If Necessary): If the starch-iodide test is positive, add a small amount of solid sulfamic acid or a concentrated urea solution portion-wise until the test is negative. This destroys excess nitrous acid, preventing unwanted side reactions.

  • Immediate Use: The resulting clear, cold solution of 4-chloro-2-methoxybenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not store this solution or attempt to isolate the salt.

Synthetic Applications

The freshly prepared 4-chloro-2-methoxybenzenediazonium salt solution is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

  • Azo Coupling: This is one of the most common applications, used to produce azo dyes.[12] The diazonium salt acts as an electrophile and reacts with electron-rich coupling partners like phenols, naphthols, or other anilines.[13][14] The pH of the reaction is critical; phenols are typically coupled under slightly alkaline conditions, while anilines are coupled under slightly acidic conditions.[14]

  • Sandmeyer Reaction: A powerful method to replace the diazonium group with a halide (–Cl, –Br) or a nitrile (–CN).[15] This reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN).[16][17] It proceeds via a radical-nucleophilic aromatic substitution mechanism.[16]

  • Other Transformations: The diazonium group can also be replaced with:

    • Fluorine (–F): via the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt.[15]

    • Iodine (–I): by treatment with potassium iodide (KI), which does not require a copper catalyst.

    • A Hydroxyl Group (–OH): by heating the diazonium salt solution in the presence of a copper catalyst.[16]

    • Hydrogen (–H): effecting a net removal of the original amino group, by treatment with hypophosphorous acid (H₃PO₂).[15]

By mastering the diazotization of this compound, researchers gain access to a wide portfolio of synthetic possibilities, enabling the efficient construction of complex molecules for various applications in materials science and medicinal chemistry.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-2-methoxyaniline for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 4-Chloro-2-methoxyaniline, a valuable building block in medicinal chemistry.[4][5] We delve into the mechanistic nuances, optimization of critical reaction parameters, and provide a robust, step-by-step protocol. The inherent challenge of activating the C-Cl bond in an electron-rich aniline system is addressed through a discussion of advanced catalytic systems and practical troubleshooting strategies.

The Challenge: Coupling a Deactivated Aryl Chloride

The synthesis of biaryl scaffolds is of immense interest in pharmaceutical and materials science due to their prevalence in biologically active molecules and functional materials.[6][7] this compound is an important intermediate for synthesizing pharmacologically relevant compounds, such as CXCR2 antagonists.[4] However, its use in Suzuki coupling presents a significant synthetic hurdle.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[8][9][10] This sluggish reactivity necessitates the use of highly active palladium catalysts.[11][12] The challenge is further amplified in this compound by the presence of two electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. These groups increase the electron density on the aromatic ring, making the crucial oxidative addition step of the palladium catalyst even more difficult.[13] Therefore, successful coupling requires a carefully optimized system capable of overcoming this electronic deactivation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[2][14][15] Understanding this mechanism is key to rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and requires a catalyst with high electron density and steric bulk to facilitate the process.[8][10]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[16][17] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetal->Product ArylCl This compound (Ar-Cl) ArylCl->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

Optimizing a Suzuki coupling for a deactivated substrate is a multifactorial process.[18][19] The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields.

ParameterRecommended Choice & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) : These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species.[10][16] Palladacycle precatalysts can also offer higher activity and stability.[2][9]
Ligand Bulky, Electron-Rich Phosphines (2-10 mol%) : This is the most critical choice for aryl chlorides. Ligands like XPhos, SPhos, RuPhos, or tricyclohexylphosphine (PCy₃) are essential.[20][21] Their large steric bulk promotes reductive elimination, while their electron-donating nature facilitates the difficult oxidative addition step.[10]
Base Strong Inorganic Bases (2-3 equiv.) : Stronger bases are required to drive the reaction. K₃PO₄ or Cs₂CO₃ are excellent choices.[14] They facilitate the formation of the highly reactive boronate species necessary for efficient transmetalation.[16][17]
Solvent Aprotic Polar Solvents : 1,4-Dioxane, Toluene, or THF , often with a small amount of water (e.g., 10:1 ratio) , are effective.[15][22] The organic solvent solubilizes the reactants and catalyst, while water aids in dissolving the base and promoting transmetalation. Solvents must be thoroughly degassed to prevent catalyst oxidation.
Boron Reagent Arylboronic Acid or Ester (1.2-1.5 equiv.) : A slight excess is used to compensate for potential side reactions like protodeboronation or homocoupling and to ensure complete consumption of the starting aniline.[14] Pinacol esters can offer enhanced stability.[23]
Temperature Elevated (80-110 °C) : Higher temperatures are generally necessary to provide sufficient energy to overcome the activation barrier of the C-Cl bond cleavage during oxidative addition.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials and Reagents

ReagentCAS No.M.W.Amount
This compound93-50-5157.601.0 mmol, 157.6 mg
Arylboronic AcidVariesVaries1.2 mmol
Palladium(II) Acetate3375-31-3224.500.02 mmol, 4.5 mg
XPhos564483-18-7476.660.04 mmol, 19.1 mg
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0 mmol, 424.5 mg
1,4-Dioxane123-91-188.119 mL (Anhydrous)
Water7732-18-518.021 mL (Degassed)

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (157.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (424.5 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered when coupling deactivated aryl chlorides.

IssuePossible Cause(s)Suggested Solutions
Low or No Conversion Inactive Catalyst: The Pd(0) species may have oxidized. Insufficiently Inert Atmosphere: Oxygen is present. Weak Base/Low Temperature: Conditions are not forcing enough for C-Cl activation.[14]Ensure proper degassing of solvents and thorough purging of the reaction vessel. Use a fresh batch of palladium precursor and ligand. Switch to a stronger base like Cs₂CO₃. Incrementally increase the reaction temperature (e.g., to 110-120 °C).
Formation of Dehalogenated Byproduct (2-Methoxyaniline) Pd-H Species Formation: Palladium hydride species, formed from trace water or other proton sources, can cause reductive dehalogenation.[22][24]Use rigorously dried solvents and reagents. Screen alternative bases (e.g., K₂CO₃). Use a ligand that promotes faster reductive elimination of the desired product over the dehalogenation pathway.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. Reaction Overrun: Prolonged heating after completion can lead to side reactions.Ensure a strictly inert atmosphere throughout the setup and reaction. Monitor the reaction closely and stop it once the starting material is consumed. Use the minimum effective excess of boronic acid (e.g., 1.1-1.2 equiv.).[14]
Low Yield Despite Conversion Product Degradation: The product may be unstable under the reaction conditions. Difficult Purification: Product may have similar polarity to byproducts.Reduce reaction time or temperature once conversion is high. Optimize the chromatography conditions (different solvent systems or silica alternatives).

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex aniline derivatives. Success hinges on overcoming the low reactivity of the C-Cl bond through the judicious selection of a highly active catalytic system, typically involving a bulky, electron-rich phosphine ligand, a strong base, and elevated temperatures. The protocol and troubleshooting guide presented here provide a solid foundation for researchers to efficiently synthesize these important biaryl structures, paving the way for advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the successful application of the Buchwald-Hartwig amination for the C-N cross-coupling of 4-chloro-2-methoxyaniline. As a crucial transformation in modern synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and functional materials, the coupling of this electron-rich and sterically hindered aryl chloride presents unique challenges. This document offers an in-depth analysis of the reaction mechanism, strategic selection of catalysts, ligands, bases, and solvents, and a step-by-step protocol for a representative coupling reaction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot this powerful synthetic methodology.

Introduction: The Power and Challenge of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5] The significance of this methodology lies in its broad substrate scope, tolerance for various functional groups, and milder reaction conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

The substrate of interest, this compound, presents a classic challenge for this transformation. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition to the palladium(0) center the rate-limiting step. Furthermore, the presence of two electron-donating groups (methoxy and amino) on the aromatic ring can modulate the electronic properties of the substrate and influence catalyst activity. This guide provides a detailed framework for navigating these challenges to achieve high-yielding C-N coupling with this valuable building block.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Ligand_Exchange [Ar-Pd(II)(L)(H2NR')]+X- Oxidative_Addition->Ligand_Exchange H2NR' Deprotonation Ar-Pd(II)(L)-NHR' Ligand_Exchange->Deprotonation Base Reductive_Elimination Ar-NHR' Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[5]

  • Ligand Exchange/Amine Coordination: The amine coupling partner coordinates to the Pd(II) complex, displacing the halide.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the judicious selection of the ligand, base, and solvent, all of which must be optimized for the specific substrates involved.

Strategic Reagent Selection for this compound

The successful amination of this compound hinges on the careful selection of the catalytic system and reaction conditions to overcome the inherent challenges of this substrate.

Catalyst and Ligand: The Heart of the Reaction

For challenging aryl chlorides, particularly those that are electron-rich, the use of bulky, electron-rich phosphine ligands is paramount.[5] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.

  • Recommended Ligands: For the coupling of this compound, ligands from the second generation and beyond are recommended. Biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos are excellent choices.[6] These ligands possess the necessary steric bulk to promote the formation of the active monoligated palladium species and the electron-donating character to facilitate oxidative addition. N-heterocyclic carbenes (NHCs) have also proven to be highly effective ligands for the amination of aryl chlorides.[7][8]

  • Palladium Precursor: Common palladium sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are suitable.[7] When using Pd(II) sources, an in situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand or the amine itself.[2]

The Role of the Base: Deprotonation and Catalyst Stability

The choice of base is critical and is dependent on the pKa of the amine coupling partner and the functional group tolerance of the substrates.

  • Strong Bases: For many applications, a strong, non-nucleophilic base is required to efficiently deprotonate the palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a widely used and highly effective base for a broad range of substrates.[5]

  • Weaker Bases for Sensitive Substrates: If the coupling partner contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with a more active catalyst system or at higher reaction temperatures.[7]

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions.

  • Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[2] They offer a good balance of solubility for the organic reactants and a sufficiently high boiling point to allow for elevated reaction temperatures if necessary. It is crucial to use anhydrous solvents, as water can negatively impact the reaction.

Experimental Protocol: Coupling of this compound with n-Hexylamine

This protocol provides a detailed procedure for a representative Buchwald-Hartwig amination of this compound with a primary alkylamine, n-hexylamine. This should be considered a starting point and may require optimization for other amine coupling partners.

Reaction Scheme:

Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
n-Hexylamine101.191.21.2
Pd₂(dba)₃915.720.0151.5 mol%
XPhos476.650.033.0 mol%
Sodium tert-butoxide (NaOtBu)96.102.02.0
Anhydrous Toluene-5 mL-
Procedure
  • Catalyst Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (192.2 mg, 2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]

  • Reagent Addition: Add this compound (157.6 mg, 1.0 mmol) and n-hexylamine (0.158 mL, 1.2 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 6-12 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired N-(n-hexyl)-2-methoxy-4-chloroaniline.

Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to Schlenk flask prep2 Add this compound and n-hexylamine prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react1 Stir at RT for 15 min (pre-catalyst formation) prep3->react1 react2 Heat to 100 °C with vigorous stirring react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool to RT and quench with water react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Poor choice of ligandScreen other bulky, electron-rich ligands such as RuPhos or BrettPhos.
Insufficiently strong baseIf using a weaker base, consider switching to NaOtBu or increasing the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) β-hydride eliminationUse a more sterically hindered ligand to favor reductive elimination. Lowering the reaction temperature may also help.
Difficulty in purification Residual catalyst/ligand byproductsFiltration through a pad of celite before work-up can help remove some palladium residues. Careful column chromatography is often necessary.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile transformation that can be achieved in high yields with careful consideration of the reaction parameters. The use of modern, bulky, electron-rich phosphine ligands is key to overcoming the challenge posed by this electron-rich aryl chloride. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors, paving the way for the efficient construction of complex molecular architectures.

References

Application Notes and Protocols for the Synthesis of N,N'-Diarylurea CXCR2 Antagonists from 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting CXCR2 in Inflammatory Diseases and Oncology

The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical mediator in the pathogenesis of a wide array of inflammatory diseases, autoimmune disorders, and various cancers.[1] As a G-protein coupled receptor predominantly expressed on neutrophils, its activation by chemokine ligands such as IL-8 triggers neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, the development of small-molecule antagonists for CXCR2 represents a promising therapeutic strategy to mitigate aberrant inflammatory responses and to potentially inhibit tumor growth and metastasis.

Among the diverse chemical scaffolds investigated for CXCR2 antagonism, N,N'-diarylureas were the first class of antagonists to be discovered.[2] The urea moiety in these compounds is pivotal, acting as a rigid hydrogen-bond donor-acceptor unit that facilitates high-affinity binding to the receptor. This application note provides a detailed experimental protocol for the synthesis of a representative N,N'-diarylurea CXCR2 antagonist, utilizing 4-chloro-2-methoxyaniline as a key building block. This protocol is intended for researchers and professionals in medicinal chemistry and drug development, offering insights into the practical synthesis and rationale behind the experimental design.

The Strategic Role of this compound in Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds, including CXCR2 antagonists.[3] Its substituted phenyl ring provides a foundational structural motif that can be elaborated to achieve potent and selective receptor modulation. The protocol detailed below describes the synthesis of a diarylurea by reacting this compound with a suitable aryl isocyanate.

Experimental Protocol: Synthesis of a Diarylurea CXCR2 Antagonist

This protocol outlines the synthesis of N-(4-chloro-2-methoxyphenyl)-N'-(2,3-dichlorophenyl)urea, a representative diarylurea CXCR2 antagonist. The procedure is adapted from established methods for the synthesis of analogous N,N'-diarylurea compounds.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
2,3-Dichlorophenylisocyanate≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification and Analysis aniline This compound in Anhydrous DCM reaction_vessel Reaction Mixture (Stir at RT) aniline->reaction_vessel isocyanate 2,3-Dichlorophenylisocyanate in Anhydrous DCM isocyanate->reaction_vessel Slow Addition quench Quench with 1M HCl reaction_vessel->quench extraction Extract with DCM quench->extraction wash_bicarb Wash with Sat. NaHCO3 extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Chromatography (EtOAc/Hexanes) filter_concentrate->chromatography characterization Characterization (NMR, MS, HPLC) chromatography->characterization

Caption: Synthetic workflow for the preparation of a diarylurea CXCR2 antagonist.

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • In a separate flask, prepare a solution of 2,3-dichlorophenylisocyanate (1.05 eq) in anhydrous DCM.

  • Reaction:

    • To the stirred solution of this compound, add the solution of 2,3-dichlorophenylisocyanate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup:

    • Upon completion, quench the reaction by adding 1 M aqueous HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-(4-chloro-2-methoxyphenyl)-N'-(2,3-dichlorophenyl)urea as a solid.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Expected Yield and Purity
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
Appearance White to off-white solid

Causality and Rationale in Experimental Design

  • Choice of Solvent: Anhydrous dichloromethane is used as the solvent due to its inert nature and its ability to dissolve both the aniline and isocyanate starting materials. The anhydrous condition is crucial to prevent the hydrolysis of the highly reactive isocyanate to the corresponding amine, which would result in an unwanted symmetrical urea byproduct.

  • Stoichiometry: A slight excess of the isocyanate (1.05 equivalents) is used to ensure the complete consumption of the starting aniline, which can sometimes be more challenging to remove during purification.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature and proceeds to completion within 12-18 hours. Heating is generally not required and may lead to the formation of side products.

  • Workup Procedure: The acidic wash (1 M HCl) removes any unreacted triethylamine and other basic impurities. The subsequent wash with saturated sodium bicarbonate neutralizes any remaining acid and removes acidic byproducts. The final brine wash removes residual water from the organic layer.

  • Purification: Silica gel chromatography is a standard and effective method for purifying the final diarylurea product from any unreacted starting materials and non-polar byproducts.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a diarylurea-based CXCR2 antagonist, starting from the readily available intermediate, this compound. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of a diverse range of diarylurea derivatives for drug discovery and development programs targeting CXCR2.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxyaniline. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory work, offering insights grounded in established chemical principles and field experience.

I. Understanding the Challenges: Why Crude this compound Requires Purification

Crude this compound, often synthesized via the reduction of 4-chloro-2-methoxy-1-nitrobenzene or the chlorination of 2-methoxyaniline, can contain a variety of impurities that may interfere with subsequent synthetic steps. The nature and quantity of these impurities are highly dependent on the synthetic route and reaction conditions employed. Understanding the potential impurities is the first step in devising an effective purification strategy.

Common Impurities and Their Origins:

  • Colored Impurities: Anilines are notoriously susceptible to air oxidation, which can lead to the formation of highly colored polymeric byproducts, often appearing as red, brown, or black tars.[1][2]

  • Isomeric Impurities: The directing effects of the methoxy and amino (or nitro) groups can lead to the formation of regioisomers during chlorination, such as 2-chloro-6-methoxyaniline or other positional isomers. Their similar physical properties can make them challenging to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reduction of the nitro group or incomplete chlorination can leave residual starting materials in the crude product.

  • Over-chlorinated Byproducts: The use of excess chlorinating agent can result in the formation of dichlorinated aniline derivatives.

  • Inorganic Salts: Residual acids, bases, or salts from the reaction workup can contaminate the crude product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My crude this compound is a dark, oily, or discolored solid. How can I remove the color?

A1: The dark color is typically due to oxidation products.[1][2] Several methods can be employed to address this, often in conjunction with a primary purification technique like recrystallization or chromatography.

  • Activated Charcoal Treatment: Activated carbon is a highly effective adsorbent for removing colored impurities.[3] It is best used during recrystallization.

    • Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, often nonpolar, colored molecules.

    Protocol 1: Decolorization with Activated Charcoal during Recrystallization
    • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (see Q3 for solvent selection).

    • Cooling: Allow the solution to cool slightly to prevent violent boiling upon the addition of charcoal.

    • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.

    • Heating: Gently heat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pre-heated Büchner funnel to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Purification via Salt Formation: Conversion of the aniline to its hydrochloride salt can often facilitate the removal of non-basic, colored impurities. The salt can then be recrystallized and the free aniline regenerated.

Q2: I'm observing multiple spots on my TLC analysis of the crude product. How do I choose the best purification method?

A2: The choice of purification method depends on the nature and boiling points of the impurities, as well as the scale of your experiment. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_large_scale Large scale (>10g)? is_solid->is_large_scale No (or oily) recrystallization Recrystallization is_solid->recrystallization Yes bp_diff Significant boiling point difference between impurities? is_large_scale->bp_diff Yes chromatography Column Chromatography is_large_scale->chromatography No distillation Vacuum Distillation bp_diff->distillation Yes bp_diff->chromatography No

Caption: Decision tree for selecting a purification method.

Q3: I want to purify my compound by recrystallization. Which solvent should I use?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For substituted anilines, alcohols or alcohol-water mixtures are often good starting points.[4]

Recommended Solvents to Screen:

  • Isopropanol

  • Ethanol

  • Ethanol/Water mixture

  • Toluene

  • Heptane/Ethyl Acetate mixture

Protocol 2: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in the recommended solvents at room and elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization
Problem Solution
Oiling out (product separates as a liquid)Reheat the solution and add more solvent. The compound may be coming out of solution too quickly at a temperature above its melting point.[5]
No crystals formThe solution may be too dilute; boil off some solvent. Alternatively, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor recoveryToo much solvent was used. Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Q4: Can I purify this compound by distillation? What are the important considerations?

A4: Yes, vacuum distillation is a viable method, especially for larger quantities, as it lowers the boiling point and reduces the risk of thermal decomposition.[6] The atmospheric boiling point of this compound is reported to be 260 °C, a temperature at which many organic molecules, especially anilines, can decompose.

Key Considerations for Vacuum Distillation:

  • Thermal Stability: While anilines can be prone to decomposition at high temperatures, vacuum distillation mitigates this by lowering the boiling point.[2]

  • Pressure: The boiling point is dependent on the pressure. For example, aniline's boiling point drops from 184 °C at atmospheric pressure to 72 °C at 20 mmHg.[2] A similar reduction can be expected for this compound.

  • Bumping: Solutions can bump violently under vacuum. It is crucial to use a magnetic stirrer or an ebulliator. Do not use boiling stones for vacuum distillation. [7]

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.[7]

  • Drying Agent: Consider adding a small amount of a drying agent like KOH pellets to the distillation flask to remove any residual water.

  • Vacuum Application: Apply vacuum to the system before heating to remove any volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for your system's pressure.

  • Shutdown: After the distillation is complete, cool the system to room temperature before releasing the vacuum.

Distillation_Troubleshooting start Distillation Issue bumping Violent Bumping start->bumping no_distillate No Distillate at Expected Temperature start->no_distillate dark_distillate Distillate is Discolored start->dark_distillate stirring Ensure vigorous stirring. Do not use boiling stones. bumping->stirring pressure Check for vacuum leaks. Verify manometer reading. no_distillate->pressure oxidation Distillation temperature is too high. Improve vacuum to lower boiling point. dark_distillate->oxidation temp Increase heating mantle temperature gradually. pressure->temp

Caption: Troubleshooting common vacuum distillation issues.

Q5: My product is still impure after recrystallization/distillation. How can I use column chromatography for purification?

A5: Flash column chromatography is an excellent method for separating compounds with similar polarities, such as isomers.

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Adsorption Issues: The basicity of the aniline's amino group can cause it to streak or irreversibly adsorb to the acidic silica gel. To mitigate this, a small amount of a tertiary amine like triethylamine (e.g., 1%) can be added to the eluent.

Protocol 4: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary
Property Value
Molecular FormulaC₇H₈ClNO
Molecular Weight157.60 g/mol [8]
Melting Point52-53 °C[9]
Boiling Point (atm)260 °C
AppearanceWhite to off-white crystalline solid

III. Final Recommendations and Best Practices

  • Inert Atmosphere: Whenever possible, handle and store purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and discoloration.

  • Light Protection: Store the purified compound in an amber bottle or in the dark to prevent light-induced degradation.

  • Purity Analysis: Use analytical techniques such as HPLC, GC-MS, and NMR to confirm the purity of your final product. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a good starting point for purity analysis.[10]

IV. References

  • BenchChem. (2025). Issues with aniline nitrate solubility during crystallization. BenchChem Technical Support Center. --INVALID-LINK--

  • Xingyuan Industry. (2020). The role of activated carbon in organic synthesis. --INVALID-LINK--

  • Guidechem. 4-chloro-o-anisidine. --INVALID-LINK--

  • Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. This compound. --INVALID-LINK--

  • Sihai Energy Technology. (2024). When Vacuum Distillation is Useful. --INVALID-LINK--

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. --INVALID-LINK--

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. --INVALID-LINK--

  • Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--

  • Texium. (2020). Vacuum Distillation of Aniline. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxyaniline. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the electrophilic chlorination of 2-methoxyaniline. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chlorination reaction has stalled, resulting in a low yield and significant unreacted 2-methoxyaniline. What are the primary causes and how can I drive the reaction to completion?

A1: Root Cause Analysis & Optimization Strategy

An incomplete reaction is a common issue often rooted in suboptimal reaction conditions or reagent stoichiometry. The electronic nature of the starting material, 2-methoxyaniline, features two activating groups (-NH₂ and -OCH₃), making it highly reactive; however, achieving full conversion to the desired monochlorinated product requires careful control.

Troubleshooting Protocol:

  • Evaluate the Chlorinating Agent: The choice of chlorinating agent is critical.

    • N-Chlorosuccinimide (NCS): Often preferred for its mildness and high selectivity, which can minimize over-chlorination. Ensure its purity and use a slight excess (1.05-1.1 equivalents) to ensure the reaction proceeds to completion.[1][2]

    • Sulfuryl Chloride (SO₂Cl₂): A highly reactive and inexpensive option. Its reactivity can sometimes lead to side reactions if not controlled. Ensure it is added slowly at a reduced temperature (e.g., 0 °C) to maintain control.[1]

    • Copper(II) Chloride (CuCl₂): An effective reagent, particularly when used in ionic liquids or with co-reagents, offering high yields and selectivity for the para-product.[3][4][5] A patented method reports a 93% yield using CuCl₂.[4]

  • Optimize Reaction Conditions:

    • Temperature: While room temperature may suffice for potent chlorinating agents, gentle heating might be necessary for less reactive systems. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes conversion without significantly increasing byproduct formation.[2]

    • Solvent: The solvent can influence reactivity. Acetonitrile and dichloromethane are commonly used for NCS and SO₂Cl₂.[1] Ensure the solvent is anhydrous, as water can react with some chlorinating agents.

  • Verify Reagent Purity: Impurities in the starting material or solvent can inhibit the reaction. Use purified, colorless 2-methoxyaniline to prevent side reactions.[6]

Comparative Overview of Chlorinating Agents:

MethodChlorinating AgentTypical Solvent(s)TemperatureReaction Time (hrs)Typical Yield (%)SelectivityKey Considerations
A N-Chlorosuccinimide (NCS)Acetonitrile0 °C to RT2 - 485 - 95HighMild conditions, minimizes side products.[1]
B Sulfuryl Chloride (SO₂Cl₂)Dichloromethane0 °C to RT0.5 - 380 - 90GoodHighly reactive, requires careful addition.[1]
C Copper(II) Chloride (CuCl₂)Ionic Liquid / THF40 °C~490 - 95High (para)Excellent yield and purity reported.[3][4]
Q2: My analysis shows the presence of an isomeric impurity alongside my desired this compound. How can I improve regioselectivity?

A2: Understanding and Controlling Directing Group Effects

This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing.[7][8] The amino group is a much stronger activating group, and its directing effect dominates.

  • Major Product (Desired): this compound. The electrophile (Cl⁺) adds to the C4 position, which is para to the strongly directing amino group and sterically accessible.

  • Primary Isomeric Impurity: 6-Chloro-2-methoxyaniline. The electrophile adds to the C6 position, which is ortho to both the amino and methoxy groups. This position is electronically favorable but sterically hindered by the two adjacent substituents.

Strategies to Enhance Para-Selectivity:

  • Steric Hindrance: Employing a bulkier chlorinating agent or catalyst system can disfavor attack at the more sterically crowded C6 position.

  • Protecting Group Strategy: Temporarily protecting the highly activating amino group as an amide (e.g., acetanilide) moderates its activating strength and increases its steric bulk.[9] This dramatically favors substitution at the para position. The protecting group can be removed in a subsequent step.

  • Catalyst Control: Certain catalytic systems are designed to favor specific isomers. For instance, methods using copper(II) chloride in ionic liquids have shown high regioselectivity for the para-chlorinated product of unprotected anilines.[3][5] Organocatalytic methods using secondary ammonium salts have also been developed for highly selective halogenations.[10][11]

Reaction Pathway Visualization

Key Side Reactions in the Chlorination of 2-Methoxyaniline cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Methoxyaniline 2-Methoxyaniline This compound This compound 2-Methoxyaniline->this compound + Cl+ (para attack) Isomer 6-Chloro-2-methoxyaniline 2-Methoxyaniline->Isomer + Cl+ (ortho attack) Oxidation Colored Impurities (Tars) 2-Methoxyaniline->Oxidation [Oxidizing Agent] Polychlorination 4,6-Dichloro-2-methoxyaniline This compound->Polychlorination + Cl+

Caption: Main reaction pathway and common side products.

Q3: I'm observing significant amounts of dichlorinated byproducts. How can I suppress this over-chlorination?

A3: Mitigating Polychlorination

The high activation of the aniline ring makes it susceptible to multiple halogenations.[6] Once the first chlorine atom is added, the ring is slightly deactivated but often remains reactive enough for a second substitution to occur, typically leading to 4,6-dichloro-2-methoxyaniline.

Control Measures:

  • Precise Stoichiometry: Do not use a large excess of the chlorinating agent. Start with a 1:1 or 1:1.05 molar ratio of aniline substrate to chlorinating agent.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below). This reduces the overall reaction rate and provides better control, disfavoring the higher activation energy pathway of the second chlorination.

  • Use a Milder Reagent: N-Chlorosuccinimide (NCS) is generally less aggressive than sulfuryl chloride (SO₂Cl₂) and is a better choice when polychlorination is a concern.[12]

  • Amino Group Protection: As mentioned in A2, protecting the amino group as an acetamide significantly deactivates the ring, making monosubstitution much more selective and preventing over-chlorination.[6]

Q4: The isolated product is a dark oil or discolored solid, not the expected off-white solid. What causes this and how can I purify it?

A4: Addressing Oxidation Byproducts

Anilines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities.[6] This can be accelerated by acidic conditions or the presence of certain metals.

Prevention and Remediation:

  • Use High-Purity Starting Materials: Ensure your 2-methoxyaniline is fresh and colorless.[6] Distill it under vacuum if necessary.

  • Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can effectively prevent air oxidation.[6]

  • Purification via Activated Carbon: If the crude product is discolored, treatment with activated carbon during recrystallization is highly effective. The activated carbon will adsorb the colored impurities.[6]

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or toluene).

  • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

  • Swirl the mixture gently and keep it hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified product.

  • Collect the crystals by filtration.

Troubleshooting Workflow

General Troubleshooting Workflow start Problem with Synthesis purity_check Analyze Crude Product (TLC, GC-MS, NMR) start->purity_check low_yield Issue: Low Conversion purity_check->low_yield Unreacted SM isomers Issue: Isomeric Impurities purity_check->isomers Multiple Spots/Peaks poly_chloro Issue: Polychlorination purity_check->poly_chloro Higher MW peaks color Issue: Product Discoloration purity_check->color Visual Inspection sol_low_yield Solution: - Check reagent stoichiometry - Increase temperature/time - Change chlorinating agent low_yield->sol_low_yield sol_isomers Solution: - Use protecting group - Change catalyst system - Lower temperature isomers->sol_isomers sol_poly_chloro Solution: - Use 1:1 stoichiometry - Use milder reagent (NCS) - Lower temperature poly_chloro->sol_poly_chloro sol_color Solution: - Use inert atmosphere - Purify with activated carbon - Use fresh reagents color->sol_color

Caption: A workflow for diagnosing synthesis issues.

References

Technical Support Center: Optimizing Temperature for 4-Chloro-2-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 4-Chloro-2-methoxyaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on temperature control—a critical parameter for ensuring reaction success, maximizing yield, and minimizing impurities.

Section 1: Fundamental Properties & Thermal Stability

Before optimizing a reaction, it is crucial to understand the thermal characteristics of the primary reagent.

Q1: What are the key physical and thermal properties of this compound?

Understanding the physical properties of this compound is the first step in designing a robust experimental setup. These values dictate handling, storage, and the potential temperature range for reactions.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 93-50-5 [1][2]
Molecular Weight 157.60 g/mol [1][2]
Physical Form Solid (Crystals or Powder) [3]
Boiling Point 260°C at 760 mmHg [2]
Flash Point 108.9°C [2]

| Storage Temperature | Refrigerator |[3] |

Insight: The high boiling point suggests that reactions can be conducted at elevated temperatures without significant loss of the starting material due to volatilization, especially when using high-boiling solvents. However, the recommendation for refrigerated storage implies that the compound may be sensitive to long-term heat or light exposure, potentially leading to gradual degradation or oxidation.

Q2: How does temperature affect the stability of this compound?

While the molecule is stable under standard conditions, excessively high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition or unwanted side reactions. Anilines, in general, can be susceptible to oxidation, which often intensifies at higher temperatures, leading to the formation of colored impurities. If your product is a dark oil or solid, oxidation is a likely cause.[4]

Section 2: General Principles of Temperature Optimization

Q3: How does temperature influence reaction rate, selectivity, and byproduct formation in aniline reactions?

Temperature is a double-edged sword in chemical synthesis. According to kinetic theory, increasing the temperature generally increases the reaction rate. However, this can be detrimental to selectivity.

  • Reaction Rate: Higher temperatures provide molecules with more kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction. If a reaction is sluggish at room temperature, a gradual increase in temperature is a common strategy to improve yield.[5]

  • Selectivity: this compound has multiple reactive sites. The amino (-NH₂) and methoxy (-OCH₃) groups are ortho, para-directing activators for electrophilic aromatic substitution.[6][7] Temperature can influence the ratio of ortho to para substituted products. Lower temperatures often favor the thermodynamically more stable para-isomer, while higher temperatures can lead to a mixture of isomers due to lower selectivity.[8]

  • Byproduct Formation: Many side reactions have higher activation energies than the desired primary reaction. Increasing the temperature can provide the necessary energy to overcome these barriers, leading to the formation of unwanted byproducts like over-alkylated anilines or polymers.[5]

Below is a diagram illustrating the general relationship between temperature and reaction outcomes.

G cluster_outcomes Outcomes Temp Reaction Temperature LowTemp Low Temperature (e.g., 0-25°C) MidTemp Moderate Temperature (e.g., 50-80°C) HighTemp High Temperature (e.g., >100°C) Rate Reaction Rate LowTemp->Rate Slow Selectivity Selectivity LowTemp->Selectivity High Byproducts Byproducts LowTemp->Byproducts Low MidTemp->Rate Moderate / Optimal MidTemp->Selectivity Good MidTemp->Byproducts Moderate HighTemp->Rate Fast HighTemp->Selectivity Low HighTemp->Byproducts High

Caption: Relationship between temperature and key reaction parameters.

Section 3: Temperature in Specific Reaction Classes (FAQs)

Q4: What is the optimal temperature for the diazotization of this compound?

Answer: Extremely low temperatures, typically 0-5°C , are critical.

  • Causality: The diazonium salt intermediate formed from the aniline is highly unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature in an ice bath is essential for the stability of this intermediate, allowing it to be used in subsequent reactions (e.g., Sandmeyer reaction). While some modern methods use deep eutectic solvents to perform diazotization at room temperature, the traditional and most common approach requires strict cold conditions.[9][10]

Q5: How should I approach temperature selection for a Suzuki-Miyaura coupling reaction?

Answer: This is highly variable, but a good starting point is often between 60-100°C .

  • Causality: Suzuki couplings are palladium-catalyzed reactions that require thermal energy to proceed through the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The optimal temperature depends heavily on the substrates, catalyst system, base, and solvent.[11][12]

    • Low Temperature (<60°C): The reaction may be very slow or not proceed at all, as the oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and requires heat.[13]

    • Optimal Range (60-100°C): Many Suzuki reactions proceed efficiently in this range, providing a balance between reaction rate and catalyst/substrate stability.[14][15] For instance, reactions with chloro-anilines often require temperatures around 80°C.[12]

    • High Temperature (>110°C): While sometimes necessary for very unreactive substrates, high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) and degradation of the starting materials or products.

Q6: For amide bond formation (acylation), what temperature should I use?

Answer: This depends on the coupling agent and substrate reactivity, but often ranges from room temperature to elevated temperatures (e.g., 80-120°C).

  • Causality:

    • With Activated Acyl Species (e.g., Acyl Chlorides): These reactions are often highly exothermic and can be run at room temperature or even cooled to control the reaction rate.

    • With Coupling Reagents (e.g., HATU, EDC): These reactions are typically run at room temperature.

    • Direct Thermal or Si-based Amidation: Direct condensation of a carboxylic acid and an amine without a strong activating agent often requires high temperatures (e.g., 120°C or higher) to drive off water or other byproducts.[16][17] For challenging couplings involving electron-deficient anilines or sterically hindered substrates, heating may be necessary even with coupling agents.[18]

Section 4: Troubleshooting Guide

This section addresses common temperature-related problems encountered during experiments.

Q7: My reaction is slow or incomplete. Should I just increase the temperature?

Answer: Increasing the temperature is a valid strategy, but it should be done cautiously and systematically.

  • Step 1: Incremental Increase: Raise the temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or HPLC.[5] This allows you to find the minimum temperature required for the reaction to proceed efficiently.

  • Step 2: Check for Byproducts: As you increase the temperature, carefully check for the appearance of new spots on your TLC plate. This indicates that you may have crossed the activation energy threshold for a side reaction.

  • Step 3: Consider Other Factors: If increasing the temperature leads to decomposition or multiple products, the issue may not be temperature alone. Re-evaluate your choice of solvent, catalyst, or reagents. For instance, less reactive alkylating agents (chlorides vs. bromides) may require higher temperatures.[5]

Q8: I am observing significant byproduct formation. Is temperature the cause?

Answer: Very likely. If your reaction is producing a complex mixture, the temperature is probably too high, reducing selectivity.

  • Solution: Try running the reaction at a lower temperature.[8] While this will likely slow down the reaction rate, it can significantly improve the selectivity towards the desired product. For electrophilic substitutions on the aniline ring, lower temperatures favor the formation of the para-isomer over the ortho-isomer.[8]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting temperature-related issues.

G Start Reaction Outcome Unsatisfactory Problem Identify Primary Issue Start->Problem Slow Slow / Incomplete Reaction Problem->Slow Low Yield Byproducts Multiple Byproducts / Low Selectivity Problem->Byproducts Impurity Action1 Gradually Increase Temp (10-20°C increments) Slow->Action1 Action2 Lower Temperature Byproducts->Action2 Monitor1 Monitor by TLC/HPLC Action1->Monitor1 Check1 Problem Solved? Monitor1->Check1 End Optimize Other Parameters (Solvent, Catalyst, Concentration) Check1->End No / Decomposition Success Process Optimized Check1->Success Yes Monitor2 Monitor by TLC/HPLC (Expect longer reaction time) Action2->Monitor2 Check2 Problem Solved? Monitor2->Check2 Check2->End No / Still Slow Check2->Success Yes

Caption: A step-by-step workflow for troubleshooting temperature issues.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights for catalyst selection in reactions involving 4-Chloro-2-methoxyaniline. This electron-rich aryl chloride presents unique challenges and opportunities in cross-coupling chemistry. This resource will help you navigate these complexities to achieve optimal results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[1][2][3] However, the electronic properties of this compound—an electron-donating methoxy group ortho to the amine and a chloro group para—can significantly influence catalyst and condition selection.

Question 1: What is the primary challenge when using this compound in Buchwald-Hartwig amination reactions?

Answer: The primary challenge stems from the electron-rich nature of the aniline ring. The methoxy group increases electron density, which can make the initial oxidative addition of the palladium catalyst to the C-Cl bond slower compared to electron-deficient aryl chlorides.[4] Additionally, the aniline nitrogen can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation. Careful selection of a sufficiently active catalyst system is therefore crucial.

Question 2: Which palladium catalysts and ligands are most effective for the amination of this compound?

Answer: For electron-rich aryl chlorides like this compound, bulky and electron-rich phosphine ligands are generally the most successful.[5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

LigandPalladium SourceTypical BaseKey Advantages
XPhos Pd(OAc)₂, Pd₂(dba)₃KOt-Bu, NaOt-BuHigh reactivity for aryl chlorides, good for sterically hindered substrates.[6]
BrettPhos Pd G3/G4 PrecatalystsNaOt-BuExcellent for preventing over-arylation of primary amines.
RuPhos Pd G3/G4 PrecatalystsK₃PO₄, Cs₂CO₃Effective with weaker bases, offering broader functional group tolerance.[7]
N-Heterocyclic Carbenes (NHCs) PEPPSI™ PrecatalystsKOt-BuOffer superior stability and activity, especially for difficult couplings.[7][8]

Using well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[9]

Question 3: How do I choose the right base for my Buchwald-Hartwig reaction with this compound?

Answer: The choice of base is critical and depends on the functional group tolerance of your coupling partner.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often necessary to deprotonate the amine nucleophile effectively, especially if it is weakly acidic.[7]

  • For substrates with base-sensitive functional groups (e.g., esters, nitriles), weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[10] The use of these weaker bases may require a more active catalyst system or higher reaction temperatures.

Question 4: I'm observing significant amounts of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[10] It often arises from the formation of a palladium-hydride species. To minimize this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which favor the desired cross-coupling pathway.[10]

  • Choice of Base: Strong alkoxide bases can sometimes promote this side reaction. Switching to a weaker base like K₃PO₄ may be beneficial.[10]

  • Solvent Choice: Aprotic solvents like toluene or dioxane are generally preferred.[10]

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes disfavor the dehalogenation pathway.[10]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[11] When using this compound as a precursor (after conversion to a boronic acid/ester or as the halide partner), specific issues can arise.

Question 1: My Suzuki-Miyaura reaction with a derivative of this compound is sluggish or gives low yields. What are the likely causes?

Answer: Several factors could be at play:

  • Slow Oxidative Addition: As with C-N coupling, the electron-rich nature of the aryl chloride can slow down the oxidative addition step. Using an electron-rich ligand can help overcome this.[4]

  • Catalyst Inhibition: The free amino group can coordinate to the palladium center and inhibit the catalyst, a common issue with nitrogen-containing heterocycles and anilines.[12][13]

  • Protodeborylation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct.[9] Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this.[9]

  • Impure Reagents: The purity of all reagents, especially the boronic acid/ester and the base, is critical for a successful reaction.

Question 2: What is the recommended catalyst system for Suzuki-Miyaura coupling of this compound or its derivatives?

Answer: A robust catalyst system is essential.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like XPhos Pd G2/G3.Precatalysts often provide more consistent results.[4][14]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos).These ligands accelerate oxidative addition and are effective for challenging substrates.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃.Carbonate and phosphate bases are generally effective and well-tolerated.[15]
Solvent Toluene/water, dioxane/water, or 2-MeTHF.[15]A small amount of water is often beneficial for the transmetalation step.[9]

Question 3: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.

  • Use Bulky Ligands: Sterically hindered ligands can disfavor the formation of the homocoupled product.[4]

  • Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.

  • Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Rigorous exclusion of air is important.[10]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: In a nitrogen-flushed glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a this compound Derivative

This protocol assumes the use of this compound as the aryl halide partner.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or a more modern precatalyst), and a stir bar.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed mixture of solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange (R₂NH) Ar-Pd(II)-X->Ligand_Exchange R₂NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR₂ Ligand_Exchange->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Troubleshooting cluster_1 Troubleshooting Suzuki-Miyaura Coupling Start Low Yield Check1 Check for Side Products Start->Check1 Check2 No Side Products (or starting material remaining) Start->Check2 Side_Product_Hydrodehalogenation Hydrodehalogenation? Check1->Side_Product_Hydrodehalogenation Side_Product_Homocoupling Homocoupling? Check1->Side_Product_Homocoupling Side_Product_Protodeborylation Protodeborylation? Check1->Side_Product_Protodeborylation Solution_Hydrodehalogenation Use bulky ligand Change base Side_Product_Hydrodehalogenation->Solution_Hydrodehalogenation Solution_Homocoupling Use bulky ligand Lower temperature Side_Product_Homocoupling->Solution_Homocoupling Solution_Protodeborylation Use boronic ester Anhydrous conditions Side_Product_Protodeborylation->Solution_Protodeborylation Optimization Optimize Conditions Check2->Optimization Optimization_Details Increase temperature Screen ligands/bases Use precatalyst Optimization->Optimization_Details

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Chloro-2-methoxyaniline (CAS 93-50-5). This document offers troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific challenges that may arise during the purification of this compound, providing explanations and actionable solutions.

Question: My this compound is a dark oil or solid, but the literature describes it as a solid. What causes this discoloration and how can I fix it?

Answer: The dark coloration, often ranging from yellow to reddish-brown, is typically due to the presence of oxidation and polymerization byproducts. Anilines, in general, are susceptible to degradation upon exposure to air and light.

Causality: The primary amine functionality in anilines is readily oxidized, leading to the formation of highly colored conjugated impurities. This process can be accelerated by heat, light, and the presence of metal ions.

Solution:

  • Vacuum Distillation: This is a highly effective method for removing non-volatile polymeric impurities. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal degradation.

  • Activated Carbon Treatment: For less severe discoloration, treatment with activated carbon can be effective. Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.

  • Proper Storage: To prevent future degradation, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a reduced temperature (refrigerated).

Question: I performed a recrystallization, but my product is still showing significant impurities by TLC analysis. What went wrong?

Answer: An unsuccessful recrystallization can be attributed to several factors, primarily related to the choice of solvent and the cooling process.

Causality: The principle of recrystallization relies on the significant difference in the solubility of the desired compound and its impurities in a given solvent at high and low temperatures. If the impurities have similar solubility profiles to the product, they will co-crystallize.

Solutions:

  • Solvent Screening: It is crucial to select an appropriate solvent. The ideal solvent should dissolve the this compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A systematic solvent screen with small amounts of the crude material is recommended. Based on the polarity of this compound, suitable starting points for solvent screening include:

    • Single Solvents: Ethanol, methanol, isopropanol, toluene, or heptane.

    • Solvent Systems: Mixtures such as ethanol/water, toluene/heptane, or ethyl acetate/hexane.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Seeding: If crystallization does not initiate upon cooling, adding a seed crystal of pure this compound can induce crystallization.

Question: During column chromatography, my product is eluting with a major impurity. How can I improve the separation?

Answer: Co-elution in column chromatography indicates that the chosen mobile phase is not providing adequate separation between your product and the impurity.

Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase. If the polarities of the product and impurity are very similar, they will travel down the column at a similar rate.

Solutions:

  • Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of the compounds. For this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4, with clear separation from impurities.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

  • Dry Loading: If the crude product has poor solubility in the initial mobile phase, it can lead to band broadening. To circumvent this, use a dry loading technique. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities in this compound are often related to its synthesis. Common synthetic routes involve the reduction of 4-chloro-2-nitroanisole. Therefore, potential impurities include:

  • Unreacted Starting Material: 4-chloro-2-nitroanisole[1][2][3].

  • Isomeric Byproducts: Depending on the chlorination step during the synthesis of the precursor, positional isomers such as 2-chloro-4-methoxyaniline or dichlorinated species may be present.

  • Intermediates from Incomplete Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso or azoxy compounds, which are often colored.

  • Oxidation/Polymerization Products: As mentioned previously, exposure to air and light can lead to the formation of colored degradation products.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The reported melting point for this compound is around 52-53°C. A broad or depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can separate and quantify the main component and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid for better peak shape) is a good starting point for method development[4][5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of the components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.

Q3: What is the best general-purpose purification method for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The following diagram illustrates a decision-making workflow:

Purification_Workflow start Crude this compound discolored Is the sample discolored? start->discolored distillation Vacuum Distillation discolored->distillation Yes recrystallization Recrystallization discolored->recrystallization No purity_check Assess Purity (TLC, MP, HPLC) distillation->purity_check recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable further_purification Further Purification Needed purity_check->further_purification Purity Not Acceptable further_purification->chromatography Impurity_Sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Material\n(4-chloro-2-nitroanisole) Starting Material (4-chloro-2-nitroanisole) Reduction Reduction Crude Product Crude Product Reduction->Crude Product Unreacted Starting Material Unreacted Starting Material Crude Product->Unreacted Starting Material Isomeric Byproducts Isomeric Byproducts Crude Product->Isomeric Byproducts Incomplete Reduction Products Incomplete Reduction Products Crude Product->Incomplete Reduction Products Oxidation/Polymerization Oxidation/Polymerization Crude Product->Oxidation/Polymerization Starting Material Starting Material Starting Material->Reduction

References

Technical Support Center: Derivatization of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying this versatile aniline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction outcomes and achieve higher yields.

I. Understanding the Reactivity of this compound

Before delving into troubleshooting, it is crucial to understand the electronic and steric factors that govern the reactivity of this compound. The molecule possesses an amino group (-NH2), which is the primary site for derivatization, typically through acylation. The substituents on the aromatic ring, a chloro group at the para-position and a methoxy group at the ortho-position, significantly influence the nucleophilicity of the amine.

  • Ortho-Methoxy Group: The methoxy group at the ortho position exerts two opposing electronic effects: a resonance-donating (+M) effect and an inductively withdrawing (-I) effect. Due to its proximity to the amino group, the inductive effect is more pronounced, leading to a decrease in the electron density on the nitrogen atom.[1][2] This makes the amine of this compound less basic and less nucleophilic compared to unsubstituted aniline.[1][2] While the methoxy group is not considered bulky enough to cause a significant steric "ortho effect" that would dramatically hinder the approach of reagents, its electronic influence is a key factor in reactivity.[1][2]

  • Para-Chloro Group: The chloro group at the para-position is an electron-withdrawing group, primarily through its inductive effect (-I). This further reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino group.

The combination of these two electron-withdrawing influences can lead to sluggish or incomplete reactions if the conditions are not optimized.

II. Frequently Asked Questions (FAQs)

Q1: My acylation of this compound is resulting in a very low yield. What are the likely causes?

A low yield in the acylation of this compound can stem from several factors, primarily related to its reduced nucleophilicity and potential side reactions.

  • Incomplete Reaction: Due to the deactivating effects of the ortho-methoxy and para-chloro substituents, the amino group is less reactive. Your reaction may not be going to completion under the current conditions.

  • Suboptimal Base: The choice and amount of base are critical. The base neutralizes the acid byproduct (e.g., HCl from acetyl chloride) which can protonate the starting aniline, rendering it unreactive. An insufficient amount or a base that is too weak may not effectively drive the reaction forward.

  • Reagent Quality: Acylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Contamination with water will hydrolyze the reagent, reducing its effective concentration and introducing excess acid. Ensure you are using fresh or properly stored reagents and anhydrous solvents.

  • Steric Hindrance: While the methoxy group is not exceptionally bulky, some steric hindrance can slow down the reaction, especially with larger acylating agents.[3]

  • Side Reactions: Although less common for acylation, oxidation of the aniline can occur, especially if the reaction is heated for extended periods in the presence of air. This can lead to the formation of colored impurities.

Q2: I am observing the formation of multiple products in my reaction mixture. What could they be?

The formation of multiple products can be due to:

  • Diacylation: While generally difficult to achieve with anilines, under forcing conditions, a small amount of diacylation at the nitrogen might occur, though this is unlikely to be a major side product.

  • Ring Acylation (Friedel-Crafts): This is highly unlikely under typical N-acylation conditions. Friedel-Crafts acylation requires a Lewis acid catalyst and the acetylated amino group is strongly deactivating, which would prevent further reaction on the ring.

  • Impure Starting Material: Ensure the purity of your starting this compound. Isomeric impurities in the starting material will lead to corresponding derivatized impurities in the product.

  • Degradation: Prolonged reaction times at elevated temperatures could lead to decomposition of the starting material or product.

Q3: How can I effectively monitor the progress of my derivatization reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting aniline and the appearance of the product amide. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of the starting material and the formation of any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities.[4] Derivatization of the product may be necessary to improve its volatility for GC analysis.[5]

III. Troubleshooting Guide for Low Yield

This section provides a structured approach to troubleshooting low yields in the acylation of this compound.

graph TD { A[Low Yield Observed] --> B{Is the starting material fully consumed?}; B -->|No| C[Reaction Incomplete]; B -->|Yes| D[Product Loss During Workup/Purification]; C --> E{Troubleshooting Incomplete Reaction}; E --> F[Increase Reaction Time]; E --> G[Increase Reaction Temperature]; E --> H[Optimize Base and Stoichiometry]; E --> I[Check Reagent Quality]; D --> J{Troubleshooting Workup/Purification}; J --> K[Optimize Extraction pH]; J --> L[Improve Purification Technique]; }

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
Problem Potential Cause Recommended Solution
Reaction Stalls / Incomplete Conversion Reduced nucleophilicity of the aniline.Increase Reaction Time: Monitor the reaction by TLC or HPLC to determine if it is simply slow. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate. However, be cautious of potential side reactions. A study on the related 4-fluoro-2-methoxyaniline showed that increasing the temperature to 80 °C significantly improved the yield of acetylation.[6] Use a More Reactive Acylating Agent: If using acetic anhydride, consider switching to acetyl chloride, which is generally more reactive.
Insufficient or inappropriate base.Choice of Base: Pyridine or triethylamine are commonly used bases for this type of reaction. For sterically hindered anilines, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) might be beneficial. Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid byproduct. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
Poor quality of reagents or solvents.Reagent Purity: Use freshly opened or properly stored acetic anhydride or acetyl chloride. Ensure solvents are anhydrous, as water will quench the acylating agent.
Product Loss During Workup Improper pH during aqueous extraction.pH Adjustment: The product amide is neutral. During workup, ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent to remove any unreacted amine (which would be deprotonated and soluble in the organic layer) and acidic impurities. If you need to remove the unreacted amine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the amine and pull it into the aqueous layer.
Product Loss During Purification Suboptimal chromatography conditions.Column Chromatography: Use a suitable solvent system for silica gel chromatography. A gradient of ethyl acetate in hexanes is often effective. Ensure the product is not co-eluting with impurities. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

IV. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on your specific experimental setup and desired scale.

Protocol 1: Acetylation using Acetyl Chloride

This protocol is adapted from general procedures for aniline acylation.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

graph TD { subgraph "Reaction Setup" A[Dissolve this compound in anhydrous DCM] --> B[Add Pyridine and cool to 0°C]; B --> C[Slowly add Acetyl Chloride]; end subgraph "Reaction" D[Warm to RT and stir for 2-4h] --> E[Monitor by TLC]; end subgraph "Workup" F[Quench with water] --> G[Wash with 1M HCl]; G --> H[Wash with sat. NaHCO3]; H --> I[Wash with Brine]; I --> J[Dry organic layer]; J --> K[Concentrate]; end subgraph "Purification" L[Column Chromatography or Recrystallization]; end C --> D; E --> F; K --> L; }

Caption: Experimental workflow for acetylation with acetyl chloride.

Protocol 2: Acetylation using Acetic Anhydride

This protocol is based on procedures for the acetylation of substituted anilines.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent) or an inert solvent like toluene

  • Water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid or an inert solvent.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the product.

  • Neutralize the solution with sodium bicarbonate until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the product. If necessary, purify further by recrystallization.

V. References

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Available at: --INVALID-LINK--

  • CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. (2014). Google Patents. Available at: --INVALID-LINK--

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (n.d.). ECHEMI. Available at: --INVALID-LINK--

  • Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2014). ResearchGate. Available at: --INVALID-LINK--

  • INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023). National Institutes of Health. Available at: --INVALID-LINK--

  • Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. (2014). ResearchGate. Available at: --INVALID-LINK--

  • METHOD 8131 ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. (1996). EPA. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives. (n.d.). BenchChem. Available at: --INVALID-LINK--

  • This compound | 93-50-5. (n.d.). Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound | CAS 93-50-5. (n.d.). Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • What makes Aniline more basic than O-MethoxyAniline?? (2022). Reddit. Available at: --INVALID-LINK--

  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019). ChemicalBook. Available at: --INVALID-LINK--

  • A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. (n.d.). BenchChem. Available at: --INVALID-LINK--

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Available at: --INVALID-LINK--

  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. Available at: --INVALID-LINK--

  • Synthesis of Batchwise nitration of 4-methoxyacetanilide. (n.d.). PrepChem.com. Available at: --INVALID-LINK--

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole. (2021). Reddit. Available at: --INVALID-LINK--

  • This compound. (n.d.). gsrs. Available at: --INVALID-LINK--

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate. Available at: --INVALID-LINK--

  • Selective Utilization of Methoxy group in Kraft Lignin for N-methylation Reaction of Anilines. (2018). ResearchGate. Available at: --INVALID-LINK--

  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023). MDPI. Available at: --INVALID-LINK--

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. (2007). ResearchGate. Available at: --INVALID-LINK--

  • 93-50-5 | this compound. (n.d.). BLD Pharm. Available at: --INVALID-LINK--

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. (2014). PubMed. Available at: --INVALID-LINK--

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: --INVALID-LINK--

  • Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. (2012). PubMed. Available at: --INVALID-LINK--

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). National Institutes of Health. Available at: --INVALID-LINK--

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Available at: --INVALID-LINK--

  • LAB QO 1 - P-Methoxyacetanilide. (n.d.). Scribd. Available at: --INVALID-LINK--

  • This compound 1G - OR11504-1G. (n.d.). Dabos. Available at: --INVALID-LINK--

  • Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing. Available at: --INVALID-LINK--

  • This compound CAS:93-50-5 EC:202-251-3. (n.d.). LabKings. Available at: --INVALID-LINK--

  • N-(4-Chlorobenzylidene)-4-methoxyaniline. (2008). ResearchGate. Available at: --INVALID-LINK--

  • 2-Chloro-4-methoxyaniline. (n.d.). PubChem. Available at: --INVALID-LINK--

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). ResearchGate. Available at: --INVALID-LINK--

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991). Google Patents. Available at: --INVALID-LINK--

  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. Available at: --INVALID-LINK--

References

Technical Support Center: Proactive Management of Exothermic Reactions with 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Chloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the safe and effective management of exothermic reactions involving this compound. Our focus is on providing practical, field-proven insights to ensure both the success of your experiments and the safety of your laboratory personnel.

Introduction: Understanding the Reactivity of this compound

This compound is a substituted aniline, a class of compounds known for their utility in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the activating methoxy group and the deactivating but directing chloro group on the aniline ring creates a unique reactivity profile. While stable under normal storage conditions, its reactions, particularly electrophilic aromatic substitutions, can be highly exothermic and require careful management to prevent thermal runaways. This guide will equip you with the knowledge to anticipate and control these exothermic events.

Section 1: Core Principles of Exothermic Reaction Management

Before delving into specific troubleshooting, it is crucial to establish a foundation of core safety principles for managing any potentially exothermic reaction.

Proactive Hazard Assessment

A thorough understanding of the potential thermal hazards is the cornerstone of safe experimentation. This involves:

  • Literature Review: Before commencing any new reaction, conduct a comprehensive literature search for the specific reaction or analogous transformations.

  • Thermodynamic Calculations: Where possible, estimate the heat of reaction (ΔHrxn) to anticipate the potential exotherm.

  • Calorimetric Screening (Recommended): Techniques like Differential Scanning Calorimetry (DSC) can provide valuable information on the onset temperature of decomposition of reactants, intermediates, and products. Reaction Calorimetry (RC1) can measure the heat evolution of the desired reaction in real-time, providing critical data for safe scale-up.

The Five Pillars of Exothermic Control
  • Cooling: Ensure adequate cooling capacity to dissipate the heat generated by the reaction. This includes selecting an appropriate cooling bath (ice-water, dry ice/acetone) and ensuring good heat transfer.

  • Dosing: Control the rate of addition of the limiting reagent. Slow, controlled addition prevents the accumulation of unreacted reagents and a subsequent rapid, uncontrolled reaction.

  • Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.

  • Monitoring: Continuous monitoring of the internal reaction temperature is non-negotiable. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Contingency Planning: Have a clear, well-rehearsed plan for handling a loss of control, including emergency cooling and quenching procedures.

Section 2: Troubleshooting Guide for Common Exothermic Reactions

This section addresses specific issues you may encounter during common exothermic reactions with this compound in a question-and-answer format.

Nitration Reactions

Q1: My nitration of this compound is showing a rapid, uncontrolled temperature rise. What should I do and what went wrong?

Immediate Action:

  • Immediately cease the addition of the nitrating agent.

  • Ensure the cooling bath is topped up and making good contact with the reaction flask.

  • If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Be aware that quenching a nitration can be hazardous due to the highly exothermic dilution of sulfuric acid[1].

Root Cause Analysis:

  • Rapid Addition of Nitrating Agent: The most common cause of a runaway nitration is adding the nitrating mixture too quickly, generating heat faster than the cooling system can remove it[1].

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" of high reactant concentration, leading to a localized exotherm that can trigger a runaway reaction[1].

  • Incorrect Reagent Concentration: Using fuming nitric or sulfuric acid when not specified can dramatically increase the reaction rate and exothermicity.

Preventative Measures:

  • Always add the nitrating agent dropwise using an addition funnel, with continuous monitoring of the internal temperature.

  • Use a cooling bath with a temperature at least 10-15°C below the desired reaction temperature.

  • Employ vigorous mechanical stirring to ensure homogeneity.

  • Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in an ice bath to pre-dissipate the heat of mixing.

Q2: I'm observing the formation of dark, tarry byproducts in my nitration reaction. Why is this happening?

Possible Cause: This is often a sign of oxidative side reactions, which can occur if the reaction temperature is too high or if the concentration of nitric acid is excessive. The amino group of anilines is susceptible to oxidation, especially under harsh nitrating conditions.

Solution:

  • Maintain strict temperature control, as even small deviations can lead to side reactions.

  • Consider protecting the amine group as an acetamide before nitration. The acetamido group is less activating and less susceptible to oxidation, which allows for a more controlled reaction. The protecting group can be subsequently removed by hydrolysis.

Halogenation Reactions (Bromination/Chlorination)

Q1: I'm attempting a monobromination of this compound and getting a mixture of di- and tri-brominated products. How can I improve selectivity?

Explanation: The methoxy and amino groups are both strong activating groups for electrophilic aromatic substitution, making the aromatic ring highly reactive towards halogens. This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring[2].

Solution:

  • Protect the Amino Group: The most effective strategy is to reduce the activating effect of the amino group by converting it to an acetamide. This is achieved by reacting the this compound with acetic anhydride. The resulting N-acetyl derivative is less activated, allowing for a more controlled monohalogenation. The acetyl group can be removed later by hydrolysis[2].

  • Control Stoichiometry and Addition: Use only a slight excess of the halogenating agent and add it slowly to the reaction mixture at a low temperature.

Sulfonation Reactions

Q1: My sulfonation reaction with fuming sulfuric acid is extremely exothermic and difficult to control. Are there safer alternatives?

Explanation: The reaction of anilines with fuming sulfuric acid is notoriously exothermic and can lead to charring and the formation of byproducts.

Safer Approach:

  • Baking Process: A common and safer method for the sulfonation of anilines is the "baking" process. This involves heating the aniline sulfate salt at a high temperature (typically 180-200°C). This solid-state reaction is generally less vigorous and easier to control than direct sulfonation with fuming sulfuric acid.

  • Use of Chlorosulfonic Acid: While still a highly reactive reagent, chlorosulfonic acid can sometimes offer better control when used at low temperatures and in an appropriate solvent. However, this reaction generates HCl gas, which must be safely vented.

Diazotization and Sandmeyer Reactions

Q1: I am concerned about the safety of preparing the diazonium salt of this compound. What are the key hazards and how can I mitigate them?

Key Hazards: Diazonium salts can be explosive in the solid state and should not be isolated unless absolutely necessary and with appropriate precautions. The diazotization reaction itself is exothermic and generates gaseous byproducts.

Mitigation Strategies:

  • In Situ Generation: Always generate the diazonium salt in solution and use it immediately in the subsequent reaction (e.g., Sandmeyer reaction).

  • Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Higher temperatures can lead to the decomposition of the diazonium salt, which is exothermic and can lead to a runaway reaction.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure it reacts quickly and does not accumulate.

  • Test for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. Excess nitrous acid can lead to unwanted side reactions.

Section 3: Experimental Protocols with Integrated Safety Commentary

The following protocols are provided as a guide and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.

Protocol 1: Controlled Mononitration of this compound (via Acetamide Protection)

Step 1: Acetylation (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq). An exotherm may be observed.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product.

  • Filter, wash with water, and dry the product.

Step 2: Nitration

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the N-acetylated product (1.0 eq) in concentrated sulfuric acid at 0-5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction at 0-10°C for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • In a round-bottom flask, suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitrated aniline product.

  • Filter, wash with water, and dry.

Protocol 2: Diazotization and Sandmeyer Bromination
  • In a three-necked flask, suspend this compound (1.0 eq) in a mixture of HBr and water.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the tip of the addition funnel below the surface of the liquid and maintaining the temperature between 0-5°C.

  • In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N2) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and purify.

Section 4: Visualizing Workflows and Logical Relationships

Workflow for Managing a Temperature Excursion

Exotherm_Management A Temperature Rises Above Setpoint B Stop Reagent Addition Immediately A->B C Enhance Cooling B->C D Monitor Temperature Trend C->D E Temperature Decreasing? D->E F Resume Addition Slowly E->F Yes G Temperature Still Rising? E->G No J Maintain Monitoring F->J H Prepare for Emergency Quench G->H Yes G->J No I Notify Supervisor & Evacuate if Necessary H->I

Caption: Decision workflow for managing a temperature excursion.

Logical Relationship of Safety Controls

Safety_Controls cluster_proactive Proactive Measures cluster_reactive Reactive Measures Risk Assessment Risk Assessment Process Design Process Design Risk Assessment->Process Design Calorimetry Calorimetry Calorimetry->Process Design Controlled Dosing Controlled Dosing Process Design->Controlled Dosing Vigorous Agitation Vigorous Agitation Process Design->Vigorous Agitation Adequate Cooling Adequate Cooling Process Design->Adequate Cooling Emergency Cooling Emergency Cooling Quenching Quenching Pressure Relief Pressure Relief Runaway Reaction Runaway Reaction Controlled Dosing->Runaway Reaction Failure Leads To Vigorous Agitation->Runaway Reaction Failure Leads To Adequate Cooling->Runaway Reaction Failure Leads To Runaway Reaction->Emergency Cooling Runaway Reaction->Quenching Runaway Reaction->Pressure Relief

Caption: Relationship between proactive and reactive safety controls.

Section 5: Case Study - A Near-Miss Incident

While no specific major industrial incident has been publicly documented for this compound, the following composite case study is based on real events with similar aniline derivatives and highlights the critical importance of adhering to safety protocols.

Scenario: A contract research organization was tasked with the scale-up of a Sandmeyer reaction to produce a key intermediate from this compound. The process had been successfully performed at the 1g scale.

The Incident: During the 100g scale-up, the operator noted that the diazotization reaction was proceeding slower than expected, with the temperature remaining stable at 0°C. Assuming the reaction was sluggish, the operator increased the addition rate of the aqueous sodium nitrite solution. Shortly after, the internal temperature began to rise rapidly, quickly exceeding the 5°C limit. The ice bath was unable to control the exotherm, and the reaction began to evolve a large volume of brown gas (likely NOx from the decomposition of nitrous acid and the diazonium salt). The operator initiated an emergency quench by adding the reaction mixture to a large drum of water, which resulted in a violent release of gas and splashing of corrosive liquid.

Investigation Findings:

  • Poor Mixing: The larger scale reaction vessel had inadequate agitation, leading to a localized excess of the aniline slurry and poor dispersion of the sodium nitrite.

  • Accumulation of Reagent: The slow initial reaction was due to poor mixing, not a lack of reactivity. The increased addition rate led to a dangerous accumulation of unreacted sodium nitrite.

  • Delayed Exotherm: Once a "hot spot" formed where the reagents were sufficiently mixed, the accumulated nitrite reacted rapidly, triggering a thermal runaway.

Lessons Learned:

  • Scale-up is Not Linear: Simply multiplying reagent quantities is not a safe scale-up procedure. Heat transfer and mixing efficiency change significantly with scale.

  • Trust Your Instruments, But Understand the Chemistry: A stable temperature during reagent addition is not always a sign of a slow reaction; it can indicate that the reagents are not mixing and are accumulating.

  • Mechanical Stirring is Crucial: For heterogeneous reactions, especially at a larger scale, magnetic stirring is often insufficient. Mechanical, overhead stirring is necessary to ensure proper mixing.

Section 6: Quantitative Data Summary

Reaction Type Typical Onset Temperature (°C) Typical Heat of Reaction (kJ/mol) Key Hazards
Nitration25 - 100-120 to -160Rapid exotherm, gas evolution, oxidative side reactions
Diazotization< 5-50 to -80Unstable intermediate, gas evolution, potential for explosion if isolated
Halogenation0 - 50-90 to -130Rapid reaction, potential for over-halogenation, corrosive byproducts
Sulfonation100 - 200-100 to -140Highly corrosive reagents, strong exotherm with fuming acids

Note: These values are estimates for related compounds and should be used for preliminary hazard assessment only. Experimental determination of these parameters for this compound is strongly recommended before any scale-up.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges, with a specific focus on how solvent selection critically impacts reaction outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation, providing causal explanations and actionable solutions.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving a very low yield. What's going wrong?

Answer:

Low yield in an SNAr reaction involving this compound is a common issue often directly traceable to suboptimal solvent choice. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed efficiently.

Causality:

  • Poor Solvation of the Transition State: The rate-determining step is the formation of the charged Meisenheimer complex. A solvent that cannot effectively stabilize this intermediate will lead to a high activation energy barrier, resulting in a slow reaction and low yield.[1][2]

  • Low Reactant Solubility: this compound, like many organic compounds, has varying solubility.[3][4] If your nucleophile or the aniline itself is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by diffusion rather than kinetics, leading to incomplete conversion.

  • Hydrogen Bonding with the Nucleophile: Polar protic solvents (e.g., methanol, water, ethanol) can form strong hydrogen bonds with the nucleophile. This "caging" effect deactivates the nucleophile by lowering its ground-state energy, making it less available to attack the aromatic ring and increasing the activation energy.[5]

Recommended Solutions:

  • Switch to a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are superior for SNAr reactions.[2] They possess high dipole moments to stabilize the charged Meisenheimer complex but lack acidic protons, leaving the nucleophile "naked" and highly reactive. The rate of reaction can increase by orders of magnitude when switching from a protic to a polar aprotic solvent.[6]

  • Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Ensure your solvent and reagents are dry, especially when working with highly sensitive nucleophiles.

Protocol: Rapid Solvent Screening for SNAr Reactions
  • Set up three parallel reactions in small vials (e.g., 2 mL).

  • In each vial, place this compound (1.0 eq) and your nucleophile (1.2 eq).

  • To the vials, add an equal volume of DMSO , DMF , and Acetonitrile , respectively. Ensure all solids are dissolved.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to each vial.

  • Stir all three reactions at the desired temperature (e.g., 80 °C).

  • Monitor the progress every hour using Thin Layer Chromatography (TLC) or HPLC to identify which solvent system provides the fastest conversion and cleanest product profile.

Question 2: I'm observing significant side product formation. How can the solvent be the cause?

Answer:

Side product formation is often a result of the solvent influencing the reaction's regioselectivity or participating directly in the reaction. With this compound, the methoxy and amino groups are activating, while the chloro group is deactivating, creating a complex electronic environment that solvent choice can perturb.[7]

Causality:

  • Solvent as a Competing Nucleophile: In solvolysis, the solvent itself can act as a nucleophile. For instance, using methanol at high temperatures could potentially lead to methoxy-de-chlorination, though this is generally less favorable than substitution with a stronger nucleophile.

  • Altering Nucleophile Basicity: The solvent can alter the basicity of your nucleophile or any added base. This can promote undesired elimination reactions or side reactions involving other functional groups on your starting materials.

  • Promoting Isomerization: While less common for this substrate, solvent polarity can sometimes influence the stability of different regioisomeric transition states, leading to a mixture of products.

Recommended Solutions:

  • Select an Inert Solvent: Choose a solvent that is unlikely to react with your starting materials or intermediates. Dioxane, Toluene, or 2-Methyltetrahydrofuran (2-MeTHF) can be good choices if sufficient polarity is not required.[8]

  • Lower the Reaction Temperature: Often, the activation energy for side reactions is higher than that of the desired reaction. Running the reaction at a lower temperature in a more appropriate solvent (like DMSO, which facilitates high rates even at lower temperatures) can significantly improve selectivity.

  • Optimize the Base/Solvent Combination: The choice of base is intrinsically linked to the solvent. For example, a strong base like NaH should be used in an aprotic solvent like THF or DMF, not in a protic solvent with which it would react violently.

Troubleshooting Workflow for Side Product Formation

G start Side Products Detected (TLC/HPLC/NMR) check_solvent Is the solvent potentially reactive? (e.g., protic, nucleophilic) start->check_solvent check_temp Is the reaction run at high temperature? check_solvent->check_temp No change_solvent Switch to a more inert solvent (e.g., Dioxane, Toluene, 2-MeTHF) check_solvent->change_solvent Yes lower_temp Decrease reaction temperature by 10-20 °C check_temp->lower_temp Yes re_eval Re-evaluate base and nucleophile choice check_temp->re_eval No analyze Re-analyze product mixture change_solvent->analyze lower_temp->analyze end Problem Solved analyze->end Clean Profile analyze->re_eval Still Impure

Caption: Workflow for diagnosing and resolving side product formation.

Frequently Asked Questions (FAQs)

Question 1: What are the primary factors to consider when selecting a solvent for reactions with this compound?

Answer:

Solvent selection is a multi-parameter optimization problem. For this compound, consider the following:

  • Reaction Mechanism: This is the most critical factor. As discussed, SNAr reactions demand polar aprotic solvents to stabilize the charged intermediate.[1][2] For other reactions, like acylations of the amine group, less polar solvents like Dichloromethane (DCM) or Acetonitrile might be perfectly suitable.[9]

  • Solubility: All reactants must be in solution for a homogenous reaction. This compound is a polar molecule and is generally soluble in polar organic solvents like alcohols, acetonitrile, and chloroform, but has limited solubility in non-polar solvents like hexanes.[3][4][10] Always perform a solubility test before setting up a large-scale reaction.

  • Temperature Requirements: The solvent's boiling point must be high enough to accommodate the required reaction temperature. For sluggish reactions that require heating, solvents like DMSO (BP: 189 °C), DMF (BP: 153 °C), or Dioxane (BP: 101 °C) are excellent choices.

  • Workup and Purification: Consider how you will remove the solvent after the reaction. Volatile solvents (DCM, Ethyl Acetate) are easily removed under reduced pressure, while high-boiling solvents (DMSO, DMF) often require an aqueous workup and extraction.

Question 2: How do polar protic and polar aprotic solvents differently affect a nucleophile's reactivity in an SNAr reaction?

Answer:

The difference lies in how the solvent interacts with the nucleophile. A polar aprotic solvent enhances nucleophilicity, while a polar protic solvent suppresses it.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents have O-H or N-H bonds. The positively polarized hydrogen atoms form a tight solvation shell around the anionic nucleophile through hydrogen bonding. This stabilizes the nucleophile, lowering its energy and making it less reactive. To react, the nucleophile must expend energy to break free from this solvent cage.[2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have strong dipoles but no acidic protons. They solvate the cationic counter-ion of the nucleophile well but leave the anion relatively "naked" and unsolvated. This high-energy, unsolvated state makes the nucleophile extremely reactive and readily available for nucleophilic attack.[2]

G cluster_0 Polar Protic Solvent (e.g., MeOH) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H-Bond H2 δ⁺H Nu_protic->H2 H3 δ⁺H Nu_protic->H3 H4 δ⁺H Nu_protic->H4 O1 MeOδ⁻ O2 MeOδ⁻ O3 MeOδ⁻ O4 MeOδ⁻ label_protic Solvated ('Caged') Low Reactivity Nu_aprotic Nu⁻ Cat_aprotic K⁺ S1 δ⁻O=S(Me)₂δ⁺ Cat_aprotic->S1 S2 δ⁻O=S(Me)₂δ⁺ Cat_aprotic->S2 label_aprotic 'Naked' Nucleophile High Reactivity

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Question 3: Which solvent properties are most important for predicting reactivity, and where can I find this data?

Answer:

While a complete model of solvent effects is complex, a few key empirical parameters are highly useful for predicting and rationalizing solvent effects on reaction rates.[11][12]

  • Dielectric Constant (ε): This measures a solvent's ability to separate charges and is a general measure of polarity. For reactions involving charged intermediates, like SNAr, a higher dielectric constant is generally better.

  • Dipole Moment (μ): This indicates the polarity of the solvent molecule itself.

  • Solvent Type (Protic/Aprotic): As discussed, this is crucial for reactions involving anionic nucleophiles.

This data can be found in many organic chemistry textbooks, chemical supplier catalogs, and online databases.

Table 1: Properties of Common Solvents and Their Application
SolventDielectric Constant (ε)TypeRecommended For...Avoid For...
Water80.1Polar ProticCertain hydrolysesSNAr with anionic nucleophiles
DMSO47.2Polar AproticSNAr , Cross-CouplingReactions sensitive to water (DMSO is hygroscopic)
Acetonitrile37.5Polar AproticSNAr , AcylationsReactions with very non-polar reagents
DMF36.7Polar AproticSNAr , FormylationsHigh-temperature reactions (can decompose)
Methanol32.7Polar ProticReductions (e.g., with NaBH₄)SNAr with anionic nucleophiles
Dichloromethane (DCM)9.1AproticAcylations, ChlorinationsHigh-temperature reactions (low BP)
Tetrahydrofuran (THF)7.6Polar AproticGrignard reactions, ReductionsSNAr (often not polar enough)
Toluene2.4Non-polarWater removal (Dean-Stark)Reactions requiring charge stabilization
Hexane1.9Non-polarExtractions, ChromatographyMost reactions due to poor solubility

Data compiled from various sources for general guidance.[2]

References

Technical Support Center: Optimizing 4-Chloro-2-methoxyaniline Synthesis with Machine Learning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging machine learning (ML) to optimize the reaction conditions for the synthesis of 4-Chloro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to integrate data-driven approaches into their chemical synthesis workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered when using machine learning models to predict and optimize the synthesis of this compound.

Issue 1: My Machine Learning Model is Not Accurately Predicting Reaction Yields.

Q: I've trained a machine learning model to predict the yield of this compound, but the predictions are not matching my experimental results. What could be wrong?

A: Discrepancies between predicted and experimental yields are a common challenge. Several factors could be contributing to this issue:

  • Data Quality and Quantity: The performance of any machine learning model is fundamentally dependent on the data it is trained on. Insufficient data, a lack of diversity in the reaction space covered, and the presence of noise or errors in the dataset can all lead to poor predictions.[1] Datasets biased towards successful experiments, without inclusion of failed reactions, can also lead to models that are unable to predict failures.[2]

  • Inadequate Feature Representation: The way a chemical reaction is represented as input for the model (a process called featurization) is critical. If the chosen features do not capture the key chemical information relevant to the reaction outcome, the model will not be able to learn the underlying relationships.[1] Consider using more sophisticated descriptors that capture electronic and steric properties of the reactants and reagents.[3][4]

  • Model Overfitting or Underfitting: Overfitting occurs when a model learns the training data too well, including its noise, and fails to generalize to new, unseen data. Underfitting happens when the model is too simple to capture the underlying trends in the data.[1]

  • Hyperparameter Misconfiguration: Machine learning models have various hyperparameters (e.g., learning rate, number of layers in a neural network) that are set before training. Incorrectly tuned hyperparameters can significantly degrade model performance.[1]

  • Dataset Bias: The training data may not be representative of the chemical space you are trying to predict. This "out-of-distribution" prediction is a common challenge.[1][5]

Troubleshooting Steps:

  • Data Curation and Cleaning: Meticulously review your dataset for errors, inconsistencies, and outliers. Ensure that all reaction parameters are recorded accurately.

  • Feature Engineering: Experiment with different featurization methods. For the synthesis of this compound, this could include quantum mechanical descriptors, molecular fingerprints, or graph-based representations of the reactants and catalysts.[3][6]

  • Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance and to diagnose overfitting.

  • Hyperparameter Tuning: Systematically optimize your model's hyperparameters using methods like grid search or Bayesian optimization.[7]

  • Expand the Dataset: If feasible, generate more experimental data, particularly in regions of the reaction space where the model performs poorly. High-throughput experimentation (HTE) platforms can be invaluable for this.[8][9][10]

Issue 2: The Optimized Conditions Suggested by the Model are Not Experimentally Feasible or Safe.

Q: My machine learning model is suggesting reaction conditions (e.g., extremely high temperatures, unstable reagents) that are impractical or unsafe to implement in the lab. How can I constrain the model's suggestions?

A: This is a critical issue where the "black-box" nature of some ML models can be a drawback.[7] It's essential to incorporate chemical knowledge and constraints into the optimization process.

Solutions:

  • Constrained Optimization: When setting up your optimization algorithm (e.g., Bayesian optimization), define explicit constraints for each reaction parameter. For example, set realistic upper and lower bounds for temperature, pressure, and reagent concentrations based on safety guidelines and equipment limitations.

  • Penalty Functions: In your optimization objective, you can add penalty terms for suggesting undesirable conditions. This will guide the algorithm towards solutions that are both high-yielding and experimentally viable.

  • Expert-in-the-Loop: Combine the model's predictions with human expertise. Use the model as a powerful recommendation engine, but have an experienced chemist review and approve the suggested experiments.[7]

Issue 3: I Have a Limited Amount of Experimental Data. Can I Still Use Machine Learning?

Q: My project on this compound synthesis is in its early stages, and I don't have a large dataset. Is it still possible to apply machine learning?

A: Yes, it is. While large datasets are often ideal, several strategies can be effective in low-data scenarios:[7][11]

  • Transfer Learning: You can use a model pre-trained on a large, general reaction database and then fine-tune it on your smaller, specific dataset for this compound synthesis.[7] This approach leverages the knowledge learned from a vast amount of chemical data.

  • Active Learning: This is an iterative approach where the machine learning model actively suggests the most informative experiments to perform next.[7] This allows you to build a high-quality dataset efficiently, focusing on the most critical data points. An active learning cycle can significantly reduce the number of experiments needed to find optimal conditions.[7][12]

  • Descriptor-Based Models: In low-data regimes, models that incorporate physics-informed or chemistry-informed features (descriptors) can often outperform more complex models that rely solely on learning from the data.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about applying machine learning to optimize the synthesis of this compound.

Q1: What are the main advantages of using machine learning for reaction optimization compared to traditional methods like Design of Experiments (DoE)?

A: Machine learning offers several advantages over traditional methods:

  • Efficiency: ML algorithms, particularly when combined with active learning, can find optimal reaction conditions with significantly fewer experiments compared to classical DoE approaches.[10] This saves time, resources, and reduces waste.

  • Handling Complexity: ML models can capture complex, non-linear relationships between multiple reaction parameters that are difficult to model with traditional statistical methods.[13]

  • Predictive Power: A well-trained ML model can predict the outcome of new, untested reaction conditions, allowing for in-silico screening before committing to expensive and time-consuming experiments.[13][14]

  • Uncovering Novel Insights: By analyzing feature importance, ML models can help identify the most influential parameters affecting the reaction, potentially leading to new scientific understanding.[12]

Q2: What type of machine learning model is best suited for optimizing the synthesis of this compound?

A: The choice of model depends on the size and nature of your dataset.

  • For smaller datasets: Random Forests and Gradient Boosting Machines are often good choices. They are robust, less prone to overfitting than neural networks, and can provide insights into feature importance.[12]

  • For larger datasets: Neural networks, particularly deep neural networks (DNNs), can be very powerful due to their ability to learn complex patterns.[13][15] However, they require more data and computational resources for training.

Q3: How do I represent the chemical reaction to the machine learning model?

A: This process, known as featurization or reaction representation, is crucial for model performance. Common methods include:

  • Descriptor-based: Using pre-defined chemical features of the reactants, products, and reagents. These can be physicochemical properties or quantum mechanical calculations.[3][6]

  • Graph-based: Representing molecules as graphs and using graph neural networks to learn features directly from the molecular structure.[6]

  • Text-based: Using text-based representations like SMILES or SMARTS strings and applying natural language processing (NLP) techniques.[6]

Q4: How much data do I need to start building a useful machine learning model?

A: There is no single answer to this question as it depends on the complexity of the reaction and the desired accuracy of the model. However, with active learning approaches, you can start with as few as 5-10 initial data points and iteratively improve the model as you collect more data.[12]

Q5: Where can I find data to train a model for this compound synthesis?

A: While a specific public dataset for this exact reaction may not exist, you can leverage the following:

  • Internal Experimental Data: Your own laboratory data is the most valuable source.

  • Large-Scale Reaction Databases: Public and commercial databases like Reaxys, SciFinder, and the USPTO patent database contain vast amounts of reaction data that can be used for pre-training models (transfer learning).[3][6]

  • Literature Mining: Natural language processing tools can be used to extract reaction data from scientific publications.[3]

Section 3: Experimental Protocols & Workflows

Protocol 1: Data-Driven Reaction Optimization using Active Learning

This protocol outlines a closed-loop workflow for optimizing the synthesis of this compound using active learning.

Objective: To efficiently identify the reaction conditions that maximize the yield of this compound.

Materials:

  • Automated synthesis platform or standard laboratory glassware.

  • Analytical instrumentation for yield determination (e.g., HPLC, GC).

  • Computer with machine learning software (e.g., Python with scikit-learn, TensorFlow, or specialized platforms).

Methodology:

  • Define the Parameter Space: Identify the key reaction parameters to be optimized (e.g., temperature, reaction time, catalyst loading, solvent, base concentration). Define a realistic range for each parameter.

  • Initial Data Generation (DoE): Perform a small set of initial experiments (e.g., 10-20) using a space-filling Design of Experiments (DoE) method like a Latin Hypercube sampling to get a broad, initial understanding of the reaction space.

  • Train an Initial Model: Use the data from the initial experiments to train a machine learning model (e.g., a Random Forest or Gaussian Process Regressor) to predict the reaction yield.

  • Acquisition Function: Use an acquisition function (e.g., Expected Improvement) to suggest the next set of experiments. The acquisition function balances exploration (sampling in regions of high uncertainty) and exploitation (sampling where the model predicts high yields).

  • Experimental Validation: Perform the experiments suggested by the acquisition function and measure the yields.

  • Iterate: Add the new data to your dataset, retrain the model, and repeat steps 4-6. This iterative process forms a "closed loop" of prediction and experimentation.

  • Convergence: Continue the iterative process until the model converges on an optimal set of conditions or until a desired yield is achieved.

Workflow Visualization

Active Learning Workflow cluster_0 Machine Learning Cycle cluster_1 Experimental Validation Define Parameter Space Define Parameter Space Initial DoE Initial DoE Define Parameter Space->Initial DoE 1. Setup Train ML Model Train ML Model Initial DoE->Train ML Model 2. Initial Data Acquisition Function Acquisition Function Train ML Model->Acquisition Function 3. Predict Suggest Next Experiment Suggest Next Experiment Acquisition Function->Suggest Next Experiment 4. Propose Perform Experiment Perform Experiment Suggest Next Experiment->Perform Experiment Convergence Check Convergence Check Suggest Next Experiment->Convergence Check Analyze Results Analyze Results Perform Experiment->Analyze Results 5. Validate Update Dataset Update Dataset Analyze Results->Update Dataset 6. Record Update Dataset->Train ML Model 7. Iterate Convergence Check->Perform Experiment No Optimal Conditions Optimal Conditions Convergence Check->Optimal Conditions Yes

Caption: An active learning workflow for reaction optimization.

Section 4: Data Summary Table

The following table provides an example of how to structure your experimental data for input into a machine learning model.

Experiment IDTemperature (°C)Time (h)Catalyst Loading (mol%)SolventBase (equiv.)Yield (%)
180121.0Toluene1.565.2
210080.5Dioxane2.078.9
390161.5DMF1.055.4
.....................

Note: For categorical variables like 'Solvent', one-hot encoding or other categorical encoding techniques should be used to convert them into a numerical format for the machine learning model.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-methoxyaniline and 2-Chloro-4-methoxyaniline for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I've frequently encountered questions regarding the selection of isomeric starting materials in complex synthetic routes. The choice between positional isomers, such as 4-Chloro-2-methoxyaniline and 2-Chloro-4-methoxyaniline, is often not arbitrary but a critical decision that can significantly impact reaction outcomes, yields, and downstream processing. This guide provides an in-depth, objective comparison of these two valuable building blocks, grounded in fundamental chemical principles and supported by spectroscopic data and established experimental protocols. Our aim is to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Structural and Electronic Landscape: A Tale of Two Isomers

At first glance, this compound ( 1 ) and 2-Chloro-4-methoxyaniline ( 2 ) are simple constitutional isomers. However, the differential placement of the chloro, methoxy, and amino substituents on the aromatic ring creates distinct electronic environments, which in turn dictates their reactivity.

PropertyThis compound (1)2-Chloro-4-methoxyaniline (2)
CAS Number 93-50-5[1]29242-84-0[2]
Molecular Formula C₇H₈ClNO[1]C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [1]157.60 g/mol [2]
Appearance Colorless liquid or solid[3]Solid
Boiling Point 260 °C at 760 mmHg284.8 °C at 760 mmHg[4]

A deeper understanding of their reactivity profiles requires an analysis of the electronic effects of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that donate electron density to the aromatic ring primarily through the resonance effect (+R), while the chloro (-Cl) group is a deactivating group that withdraws electron density through the inductive effect (-I) but is a weak resonance donor (+R). The interplay of these effects governs the electron density at different positions on the ring and the nucleophilicity of the amino group.

To quantify these effects, we can turn to Hammett substituent constants (σ). These parameters provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.

Substituentσ_meta_σ_para_
-Cl +0.37+0.23
-OCH₃ +0.12-0.27
-NH₂ -0.16-0.66

Data sourced from established literature on Hammett constants.

In This compound (1) , the amino group is para to the chloro group and ortho to the methoxy group. The powerful electron-donating resonance effect of the amino group dominates, significantly increasing the electron density of the ring. In 2-Chloro-4-methoxyaniline (2) , the amino group is ortho to the chloro group and para to the methoxy group. The proximity of the electron-withdrawing chloro group to the amino group in isomer 2 is expected to have a more pronounced effect on the local electron density.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear distinction between the two compounds due to the different chemical environments of the protons and carbons.

This compound (1):

  • ¹H NMR: The aromatic region will show three distinct signals, an AX system for the two adjacent protons and a separate signal for the proton between the amino and chloro groups.

  • ¹³C NMR: The spectrum will display seven unique carbon signals, with the chemical shifts influenced by the attached substituents.

2-Chloro-4-methoxyaniline (2):

  • ¹H NMR: The aromatic region will also exhibit three signals, but with a different splitting pattern and chemical shifts due to the altered substituent arrangement.

  • ¹³C NMR: Similar to isomer 1 , seven distinct carbon signals will be present, but their chemical shifts will differ, providing a clear diagnostic tool.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H aromatic stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and C-O and C-Cl stretches at lower wavenumbers. While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the two isomers. An FTIR spectrum for this compound is available and shows these characteristic bands.

A Comparative Analysis of Chemical Reactivity

The structural and electronic differences between the two isomers manifest in their chemical reactivity, particularly in reactions involving the amino group and the aromatic ring.

Basicity (pKa)

The basicity of anilines is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

  • In This compound (1) , the amino group is ortho to a strong electron-donating methoxy group and para to a moderately deactivating chloro group.

  • In 2-Chloro-4-methoxyaniline (2) , the amino group is ortho to the electron-withdrawing chloro group and para to the electron-donating methoxy group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The activating, ortho-, para-directing amino and methoxy groups will dominate the regioselectivity of these reactions.

  • This compound (1): The powerful activating and directing effects of the amino and methoxy groups will strongly favor electrophilic attack at the positions ortho and para to them. The position para to the amino group is blocked by the chloro substituent. The positions ortho to the amino group are sterically hindered. Therefore, the most likely position for electrophilic attack is the position ortho to the methoxy group and meta to the amino and chloro groups.

  • 2-Chloro-4-methoxyaniline (2): The amino and methoxy groups are para to each other, strongly activating the positions ortho to them. The position ortho to the amino group is also meta to the methoxy group, while the position ortho to the methoxy group is meta to the amino group. The position ortho to both the amino and methoxy groups is also ortho to the deactivating chloro group, which will disfavor attack at this position.

Overall, This compound (1) is expected to be more reactive towards electrophiles than 2-Chloro-4-methoxyaniline (2) due to the less pronounced deactivating effect of the chloro group on the most activated positions.

Representative Protocol: Bromination of a Substituted Aniline

This protocol provides a general procedure for the bromination of an activated aromatic amine, which can be adapted for the isomers discussed.

Materials:

  • Substituted aniline (e.g., this compound or 2-Chloro-4-methoxyaniline)

  • Acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diazotization and Azo Coupling

The formation of a diazonium salt from a primary aromatic amine is a cornerstone of azo dye synthesis. The rate of this reaction is dependent on the nucleophilicity of the amino group.

  • This compound (1): With its expected higher basicity, the amino group is more nucleophilic and should undergo diazotization more readily.

  • 2-Chloro-4-methoxyaniline (2): The reduced nucleophilicity of the amino group, due to the ortho-chloro substituent, will likely lead to a slower rate of diazotization.

Both isomers are valuable precursors for azo dyes, with patents describing their use in the preparation of a variety of colors.

Experimental Workflow: Synthesis of an Azo Dye

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up Aniline Chloro-methoxyaniline Diazonium Diazonium Salt Solution Aniline->Diazonium  1. Dissolve in Acid  2. Cool to 0-5 °C Acid HCl (aq) Nitrite NaNO₂ (aq) Nitrite->Diazonium  3. Add dropwise AzoDye Azo Dye Precipitate Diazonium->AzoDye  4. Add to cold      coupling solution CouplingAgent Coupling Agent (e.g., 2-Naphthol) in NaOH (aq) Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: A generalized workflow for the synthesis of an azo dye from a chloro-methoxyaniline.

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution for anilines, nucleophilic aromatic substitution (SNAAr) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. In the case of these isomers, the chloro substituent could potentially be displaced by a strong nucleophile. The reaction proceeds via a Meisenheimer complex, and its stability is key to the reaction's feasibility.

  • For both isomers, the presence of the strongly electron-donating amino and methoxy groups generally disfavors SNAAr at the chloro-substituted carbon. These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack.

  • However, under forcing conditions or with specific catalytic systems (e.g., Buchwald-Hartwig amination), the C-Cl bond can be functionalized. The relative reactivity in such cases would depend on the specific reaction conditions and the ability of the ligand in a catalytic cycle to facilitate oxidative addition at the C-Cl bond.

Applications in Synthesis

Both this compound and 2-Chloro-4-methoxyaniline serve as important intermediates in the synthesis of high-value molecules.

  • Dye Industry: As discussed, both isomers are utilized in the manufacturing of azo dyes. For example, 4-chloro-2,5-dimethoxyaniline, a related compound, is a key intermediate for yellow and red azo dyes and pigments[5].

  • Pharmaceuticals: Substituted anilines are ubiquitous scaffolds in medicinal chemistry. This compound is a known intermediate for the synthesis of CXCR2 antagonists[5]. The chloro-methoxyaniline core can be found in various drug candidates and is often introduced to modulate the electronic and steric properties of a molecule to optimize its biological activity and pharmacokinetic profile.

Conclusion

While this compound and 2-Chloro-4-methoxyaniline share the same molecular formula, their distinct substitution patterns lead to significant differences in their reactivity.

  • This compound (1) is expected to be the more basic and more reactive isomer in electrophilic aromatic substitutions and diazotization reactions due to the less pronounced deactivating influence of the chloro group on the reactive sites.

  • 2-Chloro-4-methoxyaniline (2) , with the chloro group ortho to the amine, is expected to be less basic and less reactive in reactions where the nucleophilicity of the amino group or the aromatic ring is crucial.

The choice between these two isomers will, therefore, depend on the desired reaction and target molecule. For reactions requiring a more nucleophilic amine or a more activated aromatic ring, This compound would be the preferred starting material. Conversely, if a less reactive aniline is desired, or if the specific regiochemistry offered by 2-Chloro-4-methoxyaniline is required for a subsequent synthetic step, then it would be the isomer of choice. A thorough understanding of their electronic properties and reactivity profiles is paramount for the strategic design and successful execution of complex synthetic pathways.

References

A Comparative Guide to the Basicity of Substituted Anilines: The Case of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the electronic properties of molecular scaffolds is paramount. The basicity of the aniline moiety, a common structural feature in pharmaceuticals, is a critical parameter that dictates a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the basicity of 4-Chloro-2-methoxyaniline against its parent and monosubstituted analogues, grounded in established electronic principles and supported by experimental data.

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Unlike simple aliphatic amines, the lone pair in aniline is delocalized into the aromatic π-system, which significantly reduces its basicity.[1][2][3] This fundamental property can be further modulated by adding substituents to the benzene ring. These substituents alter the electron density on the nitrogen atom through a combination of inductive and resonance effects, thereby fine-tuning the molecule's pKa.[2][4][5]

The Theoretical Framework: Unpacking Substituent Effects

To predict the basicity of a substituted aniline, one must analyze the interplay of two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect operates through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups, such as halogens, pull electron density away from the ring and the amino group (-I effect), decreasing basicity. Conversely, electron-donating alkyl groups push electron density towards the ring (+I effect), increasing basicity.[4][5]

  • Resonance (Mesomeric) Effect (R): This effect involves the delocalization of π-electrons and lone pairs across the aromatic system. Substituents with lone pairs adjacent to the ring, like methoxy (-OCH₃) and chloro (-Cl) groups, can donate electron density into the ring (+R effect). Groups with π-bonds, like nitro (-NO₂), withdraw electron density (-R effect).[5][6]

The final influence of a substituent is a vector sum of these effects, with the position on the ring (ortho, meta, or para) being a critical determinant of the resonance contribution.

Comparative Analysis of Substituted Anilines

We will deconstruct the electronic contributions in aniline, 4-chloroaniline, and 2-methoxyaniline to build a predictive model for the basicity of this compound. Basicity is quantitatively expressed as the pKa of the corresponding conjugate acid (anilinium ion); a lower pKa value signifies a weaker base.[7]

1. Aniline (Reference Compound)

  • pKa of conjugate acid: ~4.61 [7][8]

  • Aniline serves as our benchmark. Its basicity is attenuated by the delocalization of the nitrogen lone pair into the benzene ring.

2. 4-Chloroaniline

  • pKa of conjugate acid: ~4.0 (values range from 3.88 to 4.15)[9][10][11]

  • Analysis: The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also possesses lone pairs capable of a weak electron-donating resonance effect (+R), the inductive effect is dominant for halogens.[4][5] The net result is a significant withdrawal of electron density from the nitrogen atom, making the lone pair less available for protonation. Consequently, 4-chloroaniline is a considerably weaker base than aniline.

3. 2-Methoxyaniline (o-Anisidine)

  • pKa of conjugate acid: ~4.52 [12]

  • Analysis: The methoxy group presents a classic case of competing effects. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R) due to the oxygen's lone pairs.[13] However, when placed in the ortho position, additional factors come into play. Steric hindrance can disrupt the planarity required for optimal resonance and may also impede the solvation of the protonated anilinium ion.[4] This "ortho effect" often results in a basicity lower than what resonance alone would predict. In this case, the combination of these effects makes 2-methoxyaniline slightly less basic than aniline.

Visualizing Electronic Effects

The following diagram illustrates how inductive and resonance effects modulate electron density on the aniline nitrogen.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive_Cl Cl (Electronegative) Inductive_Result Pulls e- density via σ-bonds Decreases Basicity Inductive_Cl->Inductive_Result Inductive_O -OCH3 (Electronegative O) Inductive_O->Inductive_Result Aniline Aniline Ring Inductive_Result->Aniline Withdraws from Resonance_O -OCH3 (Lone Pairs) Resonance_Result Pushes e- density via π-system Increases Basicity Resonance_O->Resonance_Result Resonance_Result->Aniline Donates to N_lone_pair Nitrogen Lone Pair Availability Aniline->N_lone_pair Dictates G prep 1. Prepare Solutions (0.01M Aniline, 0.1M HCl) calib 2. Calibrate pH Meter (pH 4 & 7 Buffers) prep->calib titrate 3. Titrate Aniline with HCl (Record Volume & pH) calib->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot find_ep 5. Determine Equivalence Point (Veq) (Inflection Point / Derivative Plot) plot->find_ep calc_pka 6. Identify pKa (pH at Veq/2) find_ep->calc_pka

References

A Researcher's Guide to Spectroscopic Differentiation of 4-Chloro-2-methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new molecular entity. Positional isomers, such as those of 4-Chloro-2-methoxyaniline, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of this compound and its key isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.

The isomers under comparison are:

  • This compound

  • 2-Chloro-4-methoxyaniline

  • 5-Chloro-2-methoxyaniline

  • 3-Chloro-4-methoxyaniline

This guide is structured to provide not only the spectral data but also the underlying scientific principles that govern the observed differences. By understanding the "why" behind the spectral shifts and patterns, researchers can confidently apply these methodologies to their own work.

The Foundational Role of Substituent Position

The electronic and steric environment of a molecule dictates its interaction with electromagnetic radiation, forming the basis of all spectroscopic techniques. In the case of substituted anilines, the positions of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing, inductively acting chloro (-Cl) group relative to the amino (-NH₂) group and to each other create unique electronic distributions and steric hindrances. These subtle differences are magnified in the resulting spectra, providing a distinct fingerprint for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.

The interplay of the directing effects of the -NH₂, -OCH₃, and -Cl groups governs the chemical shifts of the aromatic protons. The strongly activating, ortho-, para-directing -NH₂ and -OCH₃ groups will shield the protons at these positions, causing them to resonate at a higher field (lower δ). Conversely, the deactivating, ortho-, para-directing -Cl group will deshield adjacent protons, shifting them to a lower field (higher δ).

Comparative ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundProtonPredicted δ (ppm)MultiplicityJ (Hz)
This compound H-36.78d8.4
H-56.75dd8.4, 2.4
H-66.65d2.4
-NH₂3.8 (br s)br s-
-OCH₃3.85s-
2-Chloro-4-methoxyaniline H-36.85d2.8
H-56.70dd8.8, 2.8
H-66.78d8.8
-NH₂3.7 (br s)br s-
-OCH₃3.75s-
5-Chloro-2-methoxyaniline H-36.70d8.4
H-46.80dd8.4, 2.2
H-66.60d2.2
-NH₂3.8 (br s)br s-
-OCH₃3.82s-
3-Chloro-4-methoxyaniline H-26.75d2.5
H-56.60dd8.5, 2.5
H-66.80d8.5
-NH₂3.7 (br s)br s-
-OCH₃3.80s-

Note: Predicted values are based on additive models and may vary slightly from experimental values. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange.

Experimental Protocol: ¹H NMR Spectroscopy

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 16 scans). acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq4->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities and coupling constants. proc3->proc4

Caption: Workflow for ¹H NMR analysis of chloro-methoxyaniline isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Comparative ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundC1 (-NH₂)C2 (-OCH₃)C3C4 (-Cl)C5C6-OCH₃
This compound 137.5148.0115.0122.5118.0112.055.8
2-Chloro-4-methoxyaniline 140.0115.5116.5152.0114.0120.055.5
5-Chloro-2-methoxyaniline 138.0147.5112.5128.0120.0111.056.0
3-Chloro-4-methoxyaniline 141.0113.0121.0150.0115.0119.056.2

Note: Assignments are based on established substituent effects and may require 2D NMR techniques (HSQC, HMBC) for unambiguous confirmation.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition and processing, however, differ slightly.

G ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 15-20 mg of the aniline isomer in ~0.7 mL of CDCl₃. prep2 Add TMS as an internal standard. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer. prep3->acq1 acq2 Lock and shim. acq1->acq2 acq3 Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 scans). acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent signal or TMS. proc2->proc3

Caption: Workflow for ¹³C NMR analysis of chloro-methoxyaniline isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. The positions and intensities of the absorption bands are characteristic of specific functional groups. For substituted anilines, the N-H stretching vibrations, C-N stretching, C-O stretching, and the out-of-plane C-H bending vibrations are particularly informative.

Comparative IR Spectral Data (cm⁻¹)

CompoundN-H StretchC-N StretchAr-O-C StretchC-Cl StretchC-H Bending (Aromatic)
This compound 3450, 335012501030780860, 810
2-Chloro-4-methoxyaniline 3440, 336012401040800870, 820
5-Chloro-2-methoxyaniline 3460, 337012601025790850, 800
3-Chloro-4-methoxyaniline 3430, 334012451035785865, 815

Note: The two N-H stretching bands correspond to the asymmetric and symmetric vibrations of the primary amine. The out-of-plane C-H bending patterns are highly diagnostic of the aromatic substitution pattern.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

G FTIR Experimental Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 prep3 Apply pressure using the anvil. prep2->prep3 acq1 Collect a background spectrum of the empty ATR. prep3->acq1 acq2 Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum. acq2->proc1 proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label the significant peaks. proc2->proc3

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. For chloro-substituted compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature, resulting in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

The fragmentation of these isomers under electron ionization (EI) conditions will be influenced by the positions of the substituents, directing the cleavage of the aromatic ring and the loss of small neutral molecules or radicals.

Comparative Mass Spectrometry Data (EI, 70 eV)

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
This compound 157/159142 (M-CH₃), 114 (M-CH₃-CO)
2-Chloro-4-methoxyaniline 157/159142 (M-CH₃), 114 (M-CH₃-CO)
5-Chloro-2-methoxyaniline 157/159142 (M-CH₃), 114 (M-CH₃-CO)
3-Chloro-4-methoxyaniline 157/159142 (M-CH₃), 114 (M-CH₃-CO)

Note: While the major fragments may be similar, the relative intensities of these fragments can differ between isomers, providing an additional layer of differentiation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G EI-MS Experimental Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). prep2 Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet. prep1->prep2 acq1 The sample is vaporized and enters the ion source. prep2->acq1 acq2 Molecules are ionized by a 70 eV electron beam. acq1->acq2 acq3 The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole). acq2->acq3 acq4 The detector records the abundance of ions at each m/z value. acq3->acq4 proc1 Analyze the molecular ion peak and its isotopic pattern. acq4->proc1 proc2 Identify and propose structures for the major fragment ions. proc1->proc2

Caption: Workflow for EI-MS analysis.

UV-Visible Spectroscopy: A Probe of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophores present. For substituted anilines, the π → π* transitions of the benzene ring are of primary interest. The positions of the substituents will influence the energy of these transitions, leading to shifts in the λ_max.

Comparative UV-Visible Spectral Data (in Ethanol)

Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound ~240~290
2-Chloro-4-methoxyaniline ~245~295
5-Chloro-2-methoxyaniline ~238~288
3-Chloro-4-methoxyaniline ~242~292

Note: These are estimated values. The exact λ_max will be influenced by the solvent.

Experimental Protocol: UV-Visible Spectroscopy

G UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol or methanol). prep2 The concentration should be chosen to give an absorbance between 0.1 and 1.0. prep1->prep2 prep3 Fill a quartz cuvette with the solution. prep2->prep3 acq1 Record a baseline spectrum with a cuvette containing only the solvent. prep3->acq1 acq2 Place the sample cuvette in the spectrophotometer. acq1->acq2 acq3 Scan the desired wavelength range (e.g., 200-400 nm). acq2->acq3 proc1 The instrument software subtracts the baseline from the sample spectrum. acq3->proc1 proc2 Identify the wavelength(s) of maximum absorbance (λ_max). proc1->proc2

Caption: Workflow for UV-Visible spectroscopic analysis.

Conclusion

The spectroscopic differentiation of this compound isomers is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the aromatic protons being particularly diagnostic. IR spectroscopy offers a rapid means of confirming functional groups and substitution patterns. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis, with the chlorine isotope pattern serving as a key identifier. Finally, UV-Vis spectroscopy can be used as a supplementary technique to observe differences in the electronic structures of the isomers.

By employing a multi-technique approach and understanding the fundamental principles that govern the spectral differences, researchers can confidently and accurately identify these and other closely related isomers, ensuring the integrity and success of their research and development endeavors.

A Comparative Guide to the Bioactivity of 4-Chloro-2-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of drug discovery. 4-Chloro-2-methoxyaniline, a readily available aromatic amine, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparative analysis of the bioactivity of various this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in drug development.

Introduction: The this compound Scaffold

The this compound core, with its distinct substitution pattern, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom at the para-position and the electron-donating methoxy group at the ortho-position to the amine functionality influence the reactivity and biological interactions of its derivatives. This scaffold has been particularly successful in the development of quinazoline-based kinase inhibitors and Schiff bases with antimicrobial potential.

Anticancer Activity: Quinazoline Derivatives as Kinase Inhibitors

A significant area of research has focused on incorporating the this compound moiety into the quinazoline ring system. These 4-anilinoquinazoline derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.[1][2]

Mechanism of Action: Targeting Signaling Pathways

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[3] The quinazoline core mimics the adenine ring of ATP, while the anilino side chain projects into a hydrophobic pocket of the kinase domain. The specific substitutions on the anilino ring, derived from this compound, play a critical role in modulating the potency and selectivity of these inhibitors. By blocking the ATP-binding site, these compounds prevent the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Signaling Pathway of EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space EGFR EGFR Downstream_Signaling_EGFR Proliferation, Survival EGFR->Downstream_Signaling_EGFR Activates VEGFR-2 VEGFR-2 Downstream_Signaling_VEGFR2 Angiogenesis, Permeability VEGFR-2->Downstream_Signaling_VEGFR2 Activates EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR-2 Binds 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->EGFR Inhibits ATP Binding 4-Anilinoquinazoline->VEGFR-2 Inhibits ATP Binding Inhibition_EGFR->Downstream_Signaling_EGFR Blocked Inhibition_VEGFR2->Downstream_Signaling_VEGFR2 Blocked

Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-anilinoquinazoline derivatives.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of 4-anilinoquinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound IDR Group on QuinazolineCancer Cell LineIC50 (µM)Reference
Gefitinib (Control) -A431 (Skin)~3-5[4]
Compound 30 Imidazole-carboxaldehydeA431 (Skin)3.5[4]
Compound 33 Imidazole-carboxaldehydeA431 (Skin)3.0[4]
Compound 21 ThioetherHeLa (Cervical)1.85[5]
Compound 22 ThioetherHeLa (Cervical)2.81[5]
Compound 23 ThioetherMDA-MB-231 (Breast)2.37[5]
Compound 10b 2-phenylHCT-116 (Colon)2.8[6]
Compound 10b 2-phenylT98G (Glioblastoma)2.0[6]
Structure-Activity Relationship (SAR) Insights

The analysis of the IC50 values reveals several key SAR trends:

  • Substitution at the 4-Anilino Position: The presence of the this compound moiety is crucial for activity. The chlorine atom often occupies a key position in the ATP-binding pocket, while the methoxy group can influence solubility and interactions with the surrounding amino acid residues.

  • Modifications on the Quinazoline Core: Substitutions at the 6 and 7-positions of the quinazoline ring with small alkoxy groups, such as methoxy, generally enhance anticancer activity.[4]

  • Introduction of Heterocyclic Moieties: The addition of heterocyclic rings, such as imidazole, can lead to more potent compounds, as seen in compounds 30 and 33.[4] These additions can form additional hydrogen bonds or hydrophobic interactions within the kinase domain.

  • Impact of the Linker: The nature of the linker between the quinazoline core and other appended groups can significantly affect activity. For instance, thioether linkages have been shown to yield potent derivatives.[5]

Antimicrobial Activity: The Potential of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of compounds derived from this compound. These compounds have demonstrated a broad spectrum of antimicrobial activities.

Mechanism of Action

The antimicrobial action of Schiff bases is often attributed to the presence of the imine (-C=N-) group. This functional group is believed to interfere with normal cell processes in microorganisms. Proposed mechanisms include the inhibition of essential enzymes by chelation with metal ions, interaction with microbial DNA, and disruption of the cell membrane integrity. The lipophilicity of the Schiff base, influenced by the aromatic rings and substituents, is a critical factor in its ability to penetrate the microbial cell wall.

General Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start Synthesize_Schiff_Bases Synthesize Schiff Base Derivatives Start->Synthesize_Schiff_Bases Broth_Microdilution Perform Broth Microdilution Assay (96-well plate) Synthesize_Schiff_Bases->Broth_Microdilution Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Broth_Microdilution Incubate Incubate at 37°C for 24 hours Broth_Microdilution->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: A streamlined workflow for determining the MIC of Schiff base derivatives.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
Amino acid Schiff base Cu(II) complexes E. coli6.25 - 50[7]
Schiff base metal (II) complexes B. subtilis(Zone of inhibition)[8]
Schiff base from salicylaldehyde and 4-methoxyaniline S. aureus(Zone of inhibition)[9]

Note: Direct comparison of MIC values is challenging due to variations in experimental conditions and the specific derivatives tested in different studies. The provided data indicates the range of activities observed for Schiff bases derived from related anilines.

Structure-Activity Relationship (SAR) Insights
  • The Imine Group: The C=N linkage is a critical pharmacophore for the antimicrobial activity of Schiff bases.

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as the chloro group on the aniline ring, can enhance antimicrobial activity.

  • Metal Complexation: The formation of metal complexes with Schiff bases often leads to a significant increase in their antimicrobial potency compared to the free ligand.[8] The metal ion can enhance the lipophilicity of the compound, facilitating its transport across the microbial cell membrane.

Experimental Protocols

Synthesis of a Representative 4-Anilinoquinazoline Derivative

Objective: To synthesize a 4-(4-chloro-2-methoxyanilino)quinazoline derivative.

Causality: This protocol follows a common and efficient route for the synthesis of 4-anilinoquinazolines, which involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the desired aniline. Microwave irradiation is employed to accelerate the reaction, reduce reaction times, and often improve yields.

Procedure:

  • To a microwave vial, add 4,6-dichloro-2-phenylquinazoline (1 mmol), this compound (1.2 mmol), and a mixture of THF/H2O (4:1, 4 mL).

  • Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 4-(4-chloro-2-methoxyanilino)-6-chloro-2-phenylquinazoline.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cells and calculate the IC50 value.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This allows for the quantification of cell death induced by the test compounds.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A431, HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against selected bacterial strains.

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method allows for a direct comparison of the potency of different compounds.

Procedure:

  • Compound Preparation: Dissolve the Schiff base derivatives in DMSO to prepare stock solutions. Prepare serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

Derivatives of this compound represent a promising and versatile class of bioactive molecules. The strategic incorporation of this scaffold into quinazoline and Schiff base structures has led to the development of potent anticancer and antimicrobial agents. The comparative analysis of their biological activities, guided by structure-activity relationship studies, provides a rational framework for the design of new and more effective therapeutic agents. The experimental protocols detailed in this guide offer a practical foundation for researchers to synthesize and evaluate the bioactivity of novel this compound derivatives, contributing to the advancement of drug discovery and development.

References

Validation of 4-Chloro-2-methoxyaniline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 4-Chloro-2-methoxyaniline: A Comparative Analysis Centered on X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Confirmation

In the fields of synthetic chemistry and drug development, the precise molecular structure of a compound is its fundamental identity. This compound serves as a valuable intermediate in the synthesis of various compounds, including specialized dyes and potential CXCR2 antagonists.[1] An error in its structural assignment can have cascading effects, leading to failed experiments, misinterpreted biological data, and wasted resources. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a cornerstone of scientific integrity.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule. This guide provides a detailed examination of the crystallographic validation of this compound, contextualized by a comparison with orthogonal spectroscopic methods. It is designed for researchers and scientists who require a deep, practical understanding of why and how these techniques are employed to achieve absolute confidence in a molecular structure.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing a precise 3D map of electron density within a molecule.[2] This technique moves beyond establishing connectivity to define the exact spatial coordinates of each atom, revealing precise bond lengths, bond angles, and intermolecular interactions. The process, from material synthesis to final structure, is a self-validating system where the quality of the final data is intrinsically linked to the success of each preceding step.

Experimental Protocol for Crystallographic Validation

The journey to a crystal structure begins with the synthesis of the target compound, followed by rigorous purification. The presence of impurities is a primary inhibitor of single-crystal growth.

  • Synthesis: this compound can be prepared via the catalytic reduction of 4-chloro-2-methoxy-nitrobenzene.

  • Purification: The crude product must be purified to a minimum of 97% purity, as confirmed by techniques like HPLC or NMR. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method to achieve the requisite purity for crystal growth. The causality here is direct: impurities disrupt the ordered packing of molecules, preventing the formation of a well-defined crystal lattice.

This is often the most challenging step, requiring patience and empirical optimization. The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered, repeating lattice.

  • Methodology - Slow Evaporation:

    • Dissolve the highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • As the solution becomes supersaturated, nucleation will occur, and crystals will begin to form. The slow rate is critical to prevent the rapid precipitation of amorphous solid and instead favor the growth of a single, well-ordered crystal.

A suitable single crystal is selected, mounted on a goniometer, and placed within a focused beam of X-rays in a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Each spot in the diffraction pattern corresponds to the constructive interference of X-rays scattered by the repeating planes of atoms within the crystal lattice.

The collected diffraction data (a set of intensities and positions of spots) is processed to determine the crystal's unit cell parameters and space group.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.

  • Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final refined structure is rigorously checked for geometric sensibility (bond lengths, angles) and other quality metrics.

To ensure transparency and allow for universal validation, the final crystallographic data is reported in a standardized format known as the Crystallographic Information File (CIF).[3] This format is mandated by the International Union of Crystallography (IUCr) for publication and deposition in structural databases.[3][4]

X_ray_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Synthesis Synthesis of This compound Purification High-Purity Recrystallization (>97%) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Select Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Final_Output Final Output: CIF File & 3D Model Refinement->Final_Output

Caption: Workflow for X-ray crystallographic structure validation.

Part 2: Orthogonal Validation with Spectroscopic Techniques

While crystallography provides the definitive solid-state structure, spectroscopic methods offer complementary data, primarily on the compound's structure in solution, and serve to confirm the identity and purity of the bulk material used for crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies that are characteristic of their chemical environment.[6]

  • Experimental Protocol:

    • A small sample (5-10 mg) of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is placed in an NMR tube and inserted into the spectrometer.

    • ¹H and ¹³C NMR spectra are acquired.

  • Expected Data for this compound:

    • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons (with characteristic splitting patterns based on their coupling), a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: The spectrum should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).

  • Experimental Protocol:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is scanned with IR radiation to generate a spectrum.

  • Expected Data for this compound: The IR spectrum will exhibit characteristic absorption bands confirming the key functional groups: N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether group, and C-Cl stretching.[7]

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[8]

  • Principle: The molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated and detected based on their mass-to-charge (m/z) ratio.

  • Experimental Protocol:

    • A minute amount of the sample is introduced into the mass spectrometer.

    • The sample is vaporized and ionized, typically using Electron Ionization (EI) for small molecules.

    • The ions are accelerated, separated by a mass analyzer, and detected.

  • Expected Data for this compound: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular formula C₇H₈ClNO (157.60 g/mol ).[7][9] The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the M⁺ and M+2 peaks, providing further confirmation.

Part 3: A Comparative Guide to Structural Validation Techniques

No single technique tells the whole story. A robust structural validation relies on the synergy of multiple analytical methods. The choice of technique depends on the specific question being asked.

Synergy_Diagram Xray X-ray Crystallography (Definitive 3D Structure) center_node Comprehensive Structural Validation Xray->center_node Solid-State Conformation NMR NMR Spectroscopy (Solution-State Structure & Connectivity) NMR->Xray Complementary Info (Solution vs. Solid) NMR->center_node Bulk Identity & Purity MS Mass Spectrometry (Molecular Weight & Formula) MS->NMR Purity Check MS->center_node Confirms MW IR IR Spectroscopy (Functional Groups) IR->center_node Confirms Functionality

Caption: Synergistic relationship of analytical techniques.

Data Summary and Method Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packingAtomic connectivity, solution-state conformation, dynamic informationMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample State Single, well-ordered crystalSolutionSolid or LiquidSolid or Liquid
Sample Purity Very high purity requiredHigh purity preferredModerate purity acceptableModerate purity acceptable
Destructive? No (crystal is preserved)No (sample is recoverable)[10]YesNo
Resolution Atomic (<0.1 nm)[2]Provides connectivity, resolution is inferred[2]Provides m/z ratioIdentifies functional groups
Key Advantage Unambiguous, definitive 3D structure determinationExcellent for structure in solution, non-destructive[10]High sensitivity, requires minimal sampleFast, simple, and inexpensive
Key Limitation Requires a suitable single crystal, which can be difficult to grow[10]Can have overlapping signals for complex molecules, less precise than X-ray[11]Does not provide 3D structural information directlyProvides limited structural information

Conclusion: An Integrated Approach to Certainty

For a molecule like this compound, single-crystal X-ray crystallography provides the highest possible level of structural proof, delivering an irrefutable, three-dimensional model of the molecule as it exists in the solid state. It is the gold standard against which all other structural data is measured.

However, true scientific rigor is achieved through a holistic approach. NMR spectroscopy validates the structure in the solution phase, confirming that the molecule's integrity is maintained when dissolved.[10][12] Mass spectrometry and IR spectroscopy serve as rapid, essential checks to confirm the molecular weight and the presence of key functional groups, respectively, ensuring that the material being analyzed is indeed the correct compound. By integrating the definitive data from crystallography with the complementary insights from spectroscopy, researchers can achieve the highest degree of confidence in their molecular architecture, paving the way for reliable and reproducible science.

References

A Comparative Guide to the Purity Analysis of 4-Chloro-2-methoxyaniline: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance, directly influencing the efficacy and safety of the final drug product. 4-Chloro-2-methoxyaniline serves as a crucial building block in the creation of various pharmaceuticals.[1][2] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this key intermediate.

The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[3][4] This allows for the determination of analyte concentration and purity, often without the need for a chemically identical reference standard, a significant advantage over chromatographic techniques.[4][5][6]

Method Comparison at a Glance

The selection of an analytical method for purity determination hinges on several factors, including the nature of potential impurities, the desired level of accuracy and precision, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[4]Separation based on polarity, with detection typically by UV absorbance.Separation based on volatility and polarity, with detection by various detectors (e.g., FID, MS).
Quantitation Absolute (can determine purity without a specific reference standard of the analyte).[7]Relative (typically requires a reference standard of known purity).[7]Relative (typically requires a reference standard).[7]
Selectivity Excellent for structural elucidation and identification of impurities.[7]Good for separating closely related structures and isomers.[7]High separation efficiency for volatile and semi-volatile compounds.[8]
Sensitivity Moderate (typically requires milligrams of sample).[7]High (typically parts-per-million levels).[7]Very high (can detect trace level impurities, parts-per-billion levels).[7]
Sample Throughput Rapid analysis time per sample.[9]Can be automated for high throughput.Generally slower than HPLC due to longer run times.
"Green" Chemistry Considered a "green" analytical technique.[10]Generates significant solvent waste.Generates solvent waste, though typically less than HPLC.

In-Depth Analysis of Techniques

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR has emerged as a powerful tool in pharmaceutical analysis, recognized for its accuracy and reliability.[11][12] The technique's strength lies in its ability to provide a direct measure of the molar concentration of an analyte relative to an internal standard of known purity.[10]

Causality Behind Experimental Choices in qNMR:

  • Internal Standard Selection: The ideal internal standard should have a simple spectrum, with at least one signal that does not overlap with any signals from the analyte or impurities.[10] It must also be chemically stable, non-volatile, and accurately weighable. For this compound, a suitable internal standard would be a compound like 1,4-dinitrobenzene or maleic anhydride, depending on the solvent used.

  • Solvent Selection: The chosen deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[3] The solvent's residual peaks should not interfere with the signals of interest. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, ensuring that signal intensities are directly proportional to the number of protons.

Self-Validating System in qNMR: A well-designed qNMR experiment is inherently self-validating. The inclusion of a certified internal standard provides a direct traceability path. Furthermore, the rich structural information within the NMR spectrum allows for simultaneous confirmation of the analyte's identity and the detection of any unexpected impurities, all within a single measurement.[6]

Experimental Protocol: Purity of this compound by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, ~5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).[13]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity using the following equation[3][10]: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • "analyte" refers to this compound

      • "std" refers to the internal standard

Workflow for qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire Instrumental Analysis process_spec Process Spectrum (Phase, Baseline) acquire->process_spec Raw Data integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution inject Inject Solutions prep_std->inject Instrumental Analysis prep_sample Prepare Sample Solution prep_sample->inject Instrumental Analysis separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate Chromatogram calculate Calculate Purity (Area % or RRF) integrate->calculate result Purity Result calculate->result

References

A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 4-Chloro-2-methoxyaniline, a key intermediate in the production of pharmaceuticals and dyes, demands a catalytic approach that is both efficient and highly selective. The primary challenge in its synthesis via the catalytic hydrogenation of its nitro precursor, 4-chloro-2-nitroanisole, is the prevention of hydrodehalogenation, which leads to the formation of undesired byproducts. This guide provides a comparative analysis of various catalytic systems, offering insights into their performance based on available experimental data and established principles in catalysis.

Introduction: The Synthetic Landscape

The most prevalent and industrially viable route to this compound is the catalytic hydrogenation of 4-chloro-2-nitroanisole. This process involves the selective reduction of the nitro group to an amine in the presence of a chlorine substituent on the aromatic ring. The choice of catalyst is paramount to achieving high yields and purity of the target molecule. An alternative, though less common, synthetic strategy involves the direct chlorination of 2-methoxyaniline.

This guide will focus on a comparative study of catalysts for the hydrogenation route, evaluating their activity, selectivity, and operational parameters. We will explore noble metal catalysts such as platinum and palladium, as well as the non-noble Raney nickel catalyst.

Catalytic Systems for Hydrogenation: A Comparative Analysis

The efficacy of a catalyst in the selective hydrogenation of halogenated nitroaromatics is a delicate balance between promoting the reduction of the nitro group and suppressing the cleavage of the carbon-halogen bond.[1][2][3] The following sections delve into the characteristics and performance of commonly employed catalysts.

Platinum-on-Carbon (Pt/C) Catalysts

Platinum-based catalysts are known for their high activity in hydrogenation reactions. However, their application in the reduction of chloronitroaromatics can be complicated by their propensity to catalyze dehalogenation. To mitigate this, modified Pt/C catalysts are often employed.

Causality Behind Experimental Choices: The modification of Pt/C catalysts, for instance by sulfiding, is a deliberate strategy to poison the catalytic sites that are active for dehalogenation, thereby enhancing the selectivity towards the desired haloaniline. The use of basic additives can also help to suppress the hydrogenolysis of the C-Cl bond.

A patented process for the synthesis of a similar compound, 4-chloro-2,5-dimethoxyaniline, utilizes a modified platinum-on-carbon catalyst in the presence of a basic compound, achieving high yields.[4] This approach highlights the importance of catalyst modification and reaction environment control.

Palladium-on-Carbon (Pd/C) Catalysts

Palladium on carbon is a widely used and cost-effective hydrogenation catalyst.[5][6] However, it is generally more prone to causing dehalogenation than platinum catalysts, particularly in the case of chloroaromatics.[3]

Causality Behind Experimental Choices: To enhance the selectivity of Pd/C catalysts, various strategies have been explored, including the use of specific solvents, the addition of inhibitors (e.g., nitrogen or sulfur compounds), and the control of reaction parameters such as temperature and pressure. The goal is to modulate the electronic properties of the palladium surface to favor the adsorption and reduction of the nitro group over the cleavage of the C-Cl bond. Electron-enriched palladium nanoparticles have shown promise in improving selectivity for the hydrogenation of halonitrobenzenes.[3]

Raney Nickel (Raney Ni) Catalysts

Raney nickel, a porous nickel catalyst, is often the preferred choice for the reduction of nitro compounds where the suppression of dehalogenation is critical.[7][8][9] Its lower cost compared to precious metal catalysts also makes it an attractive option for industrial-scale production.

Causality Behind Experimental Choices: The intrinsic properties of nickel make it less active towards the hydrogenolysis of aryl chlorides compared to palladium. The high surface area and the presence of adsorbed hydrogen within the catalyst's pores contribute to its high catalytic activity for nitro group reduction.[8][9] The use of Raney Nickel with formic acid or ammonium formate as the hydrogen source can also provide a mild and selective reduction system.[10]

Performance Data Summary

The following table summarizes the typical performance of different catalytic systems for the hydrogenation of chloronitroaromatics, providing a comparative overview. The data for this compound is based on analogous reactions and established catalytic trends.

Catalyst SystemTypical Yield (%)Selectivity (%) (vs. Dehalogenation)Operating Temperature (°C)Operating Pressure (atm)Key AdvantagesKey Disadvantages
Modified Pt/C >95>9880-1105-50High activity and selectivityHigher cost, requires modification
Pd/C 85-9580-9525-801-50Readily available, cost-effectiveProne to dehalogenation
Raney Nickel >95>9925-1001-50Excellent selectivity, lower costPyrophoric, requires careful handling

Experimental Protocols

General Hydrogenation Procedure using Raney Nickel

This protocol provides a representative experimental workflow for the synthesis of this compound via catalytic hydrogenation.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge autoclave with 4-chloro-2-nitroanisole and solvent (e.g., ethanol). B Add Raney Nickel slurry under inert atmosphere. A->B C Seal autoclave, purge with nitrogen, then with hydrogen. D Pressurize with hydrogen to the desired pressure. C->D E Heat the mixture to the target temperature with stirring. D->E F Monitor hydrogen uptake until the reaction is complete. E->F G Cool the reactor and vent the hydrogen. H Filter the catalyst under an inert atmosphere. G->H I Remove the solvent from the filtrate under reduced pressure. H->I J Purify the crude product (e.g., by crystallization or distillation). I->J

Caption: Experimental workflow for the catalytic hydrogenation of 4-chloro-2-nitroanisole.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable autoclave, dissolve 4-chloro-2-nitroanisole (1 equivalent) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (typically 5-10 wt% of the substrate) to the reactor.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 atm).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite under a nitrogen blanket to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet and handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to afford the pure product.

Alternative Synthetic Route: Chlorination of 2-methoxyaniline

A Chinese patent describes a method for the preparation of this compound by the chlorination of 2-methoxyaniline.[11] This method provides a high yield of the desired product.

chlorination_workflow A Dissolve 2-methoxyaniline in a suitable solvent. B Add a chlorinating agent (e.g., CuCl2). A->B C Stir the reaction mixture at a controlled temperature. B->C D Monitor the reaction progress by GC or TLC. C->D E Quench the reaction and perform an extractive work-up. D->E F Purify the product by crystallization or chromatography. E->F

Caption: Workflow for the synthesis of this compound via chlorination.

Mechanistic Insights: The Hydrogenation Pathway

The catalytic hydrogenation of a nitroaromatic compound to an aniline derivative is generally believed to proceed through a series of intermediates. The precise mechanism can vary depending on the catalyst and reaction conditions.

hydrogenation_pathway Nitro R-NO2 (4-chloro-2-nitroanisole) Nitroso R-NO (Nitroso intermediate) Nitro->Nitroso + H2 Hydroxylamine R-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + H2 Aniline R-NH2 (this compound) Hydroxylamine->Aniline + H2

Caption: Simplified reaction pathway for the hydrogenation of a nitroaromatic.

The key to high selectivity in the synthesis of this compound is to ensure that the rate of reduction of the nitro group is significantly faster than the rate of hydrodehalogenation. The choice of catalyst plays a crucial role in dictating the relative rates of these competing reactions.

Conclusion and Recommendations

For the synthesis of this compound via catalytic hydrogenation of 4-chloro-2-nitroanisole, the choice of catalyst should be guided by the desired balance of activity, selectivity, cost, and safety considerations.

  • For high selectivity and cost-effectiveness on a larger scale, Raney Nickel is the recommended catalyst. Its proven ability to minimize dehalogenation makes it a robust choice for producing high-purity this compound.

  • Modified Platinum-on-Carbon catalysts offer a high-performance alternative , particularly when extremely high activity and selectivity are required, and the additional cost can be justified.

  • Palladium-on-Carbon should be used with caution , and its application would necessitate careful optimization of reaction conditions and potentially the use of additives to suppress dehalogenation.

The alternative chlorination route from 2-methoxyaniline presents a viable option, especially if the starting material is readily available and the handling of hydrogenation equipment is to be avoided. Ultimately, the optimal catalyst and synthetic route will depend on the specific requirements of the research or production campaign.

References

A Senior Application Scientist's Guide to Resolving Chloro-Methoxyaniline Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Separation

In synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, chloro-methoxyaniline isomers are common building blocks. While they share the same molecular formula (C₇H₈ClNO) and weight, the positional differences of the chloro, methoxy, and amino groups on the benzene ring create distinct chemical entities with unique properties.[1][2][3][4] For process monitoring, impurity profiling, and quality control, resolving these isomers is not just an analytical challenge—it is a necessity.

High-Performance Liquid Chromatography (HPLC) is the workhorse for such separations. However, the subtle differences in polarity and pKa among positional isomers demand a carefully optimized method. This guide provides an in-depth comparison of their chromatographic behavior, explains the underlying principles governing their retention, and offers a robust, field-proven protocol for their successful separation.

Pillar 1: Understanding the Mechanism of Separation

The key to separating closely related isomers lies in exploiting their minor differences in physicochemical properties. In reverse-phase (RP) HPLC, the primary interaction is based on hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.

For chloro-methoxyaniline isomers, two main factors dictate their retention:

  • Molecular Polarity: The relative positions of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the polar amino group influence the molecule's overall dipole moment and hydrophobicity. Intramolecular hydrogen bonding can also play a role, further altering polarity.

  • Ionization State (pKa): The basicity of the amino group is influenced by the electronic effects of the other substituents. The mobile phase pH is a critical parameter; if the pH is below the pKa of the aniline group, the amine will be protonated (-NH₃⁺). This charged form is significantly more polar and will be repelled by the nonpolar stationary phase, resulting in a drastically shorter retention time.[5] Controlling the pH is therefore essential for achieving reproducible separation.

dot

Caption: Figure 1: Key Factors Influencing Isomer Retention in RP-HPLC

Pillar 2: Comparative Analysis of Retention Behavior

Generally, in reverse-phase chromatography:

  • Para-substituted isomers tend to be more symmetrical and can pack more efficiently onto the C18 stationary phase, often leading to longer retention than ortho or meta isomers.

  • Ortho-substituted isomers may experience steric hindrance or intramolecular hydrogen bonding, which can reduce interaction with the stationary phase, leading to earlier elution.

The following table outlines a predicted elution order and the rationale based on general chromatographic principles for separating aniline derivatives. Actual retention times are highly dependent on the specific experimental conditions.[7][8][9]

Isomer ExampleStructurePredicted Relative PolarityPredicted RP-HPLC Elution Order (Shortest to Longest RT)Rationale
2-Chloro-5-methoxyaniline Cl and OCH₃ are meta to each other.High1 (Earliest)The ortho-chloro group can sterically hinder interaction with the stationary phase. The molecule has a less uniform distribution of hydrophobicity.
4-Chloro-2-methoxyaniline Cl and OCH₃ are ortho to each other.Medium2Potential for some intramolecular interaction. The para-chloro substituent increases overall hydrophobicity compared to the 2-chloro-5-methoxy isomer.
3-Chloro-4-methoxyaniline [2]Cl and OCH₃ are ortho to each other.Medium-High3
5-Chloro-2-methoxyaniline [1]Cl and OCH₃ are para to each other.Low4 (Latest)

Note: This table is illustrative. The exact elution order can change based on the mobile phase, especially the type of organic modifier used (e.g., acetonitrile vs. methanol), which can introduce different selectivity.[10]

Pillar 3: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the separation of chloro-methoxyaniline isomers. It is designed to be self-validating by incorporating system suitability checks and emphasizing control over critical parameters.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A high-quality reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle column (e.g., 150 mm x 2.1 mm, 3.5 µm) can be used for faster analysis on UHPLC systems.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and purified water (18.2 MΩ·cm).

  • Buffer Salts: Potassium phosphate monobasic (KH₂PO₄) and sodium hydroxide (for pH adjustment).

  • Standards: Analytical standards of the chloro-methoxyaniline isomers of interest.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 25 mM Potassium Phosphate Buffer (KH₂PO₄) in Water, pH adjusted to 7.0Buffering at neutral pH ensures the aniline group (pKa typically 3-5) is in its neutral, non-ionized state for consistent, hydrophobic retention.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase separation of aromatic compounds.
Gradient Program 40% B to 70% B over 15 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.A gradient is often necessary to elute all isomers with good peak shape and resolution in a reasonable time.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides good efficiency without generating excessive backpressure.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity.[7][9]
Injection Volume 10 µLA typical volume to avoid column overload.
Detection Wavelength 240 nmChloro-methoxyanilines exhibit strong absorbance in this UV region. A PDA detector can be used to confirm peak purity.
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve the appropriate amount of KH₂PO₄ in purified water to make a 25 mM solution. Adjust the pH to 7.0 using a dilute sodium hydroxide solution. Filter through a 0.45 µm filter.

    • Mobile Phase B is simply HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[5]

  • Standard Preparation:

    • Prepare a stock solution of each isomer at 1 mg/mL in methanol.

    • Create a mixed working standard by diluting the stock solutions in a 50:50 mixture of water and acetonitrile to a final concentration of ~10 µg/mL for each isomer.

  • System Equilibration:

    • Purge the HPLC pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes, or until a stable baseline is achieved.[11]

  • Injection and Data Acquisition:

    • Perform a blank injection (50:50 water/acetonitrile) to ensure the system is clean.

    • Inject the mixed working standard to determine the retention times and resolution of the isomers.

    • The system is considered suitable if the resolution between the most closely eluting pair of isomers is greater than 1.5.

dot

HPLC_Workflow Figure 2: Experimental Workflow for Isomer Analysis MP 1. Mobile Phase Preparation SE 3. System Equilibration MP->SE SP 2. Standard Preparation INJ 4. Sample Injection SP->INJ SE->INJ Stable Baseline DA 5. Data Acquisition (Chromatogram) INJ->DA DP 6. Data Processing DA->DP Integration & Analysis RES Results: - Retention Time - Peak Area - Resolution DP->RES

Caption: Figure 2: Experimental Workflow for Isomer Analysis

Conclusion and Expert Recommendations

The successful separation of chloro-methoxyaniline isomers by reverse-phase HPLC is an achievable goal that hinges on the precise control of key chromatographic parameters. The primary determinants of retention are the subtle differences in hydrophobicity among isomers and the ionization state of the basic amino group, which is directly manipulated by mobile phase pH. For robust and reproducible results, maintaining the mobile phase pH above the analyte pKa (e.g., at pH 7.0) is critical to ensure retention via a hydrophobic mechanism.

This guide provides the foundational knowledge and a practical, detailed protocol to serve as a starting point for your method development. Always remember that slight variations in column chemistry, even between lots from the same manufacturer, can alter selectivity.[12] Therefore, system suitability tests should be an integral part of any validated method to ensure consistent performance over time.

References

A Comparative Guide to the In Vitro Cytotoxicity of 4-Chloro-2-methoxyaniline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxyaniline is a crucial intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and dye stuffs[1]. As with many aromatic amines, understanding its toxicological profile is paramount for ensuring laboratory safety and assessing its environmental impact. This guide provides a detailed comparison of the in vitro cytotoxicity of this compound against its common synthetic precursors, 2-nitroanisole and 4-chloro-2-nitroanisole.

This document is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple data presentation to explain the mechanistic underpinnings of the observed toxicity and provides detailed, field-proven protocols for reproducing and expanding upon these findings. Our approach is grounded in the principle that robust experimental design and a deep understanding of metabolic pathways are essential for accurately interpreting cytotoxicity data.

Chemical Profiles and Synthesis Pathway

The synthesis of this compound typically begins with 2-nitroanisole, which is then chlorinated to produce 4-chloro-2-nitroanisole. The final step involves the reduction of the nitro group to an amine. This multi-step process means that researchers may be exposed to any of these three compounds.

G cluster_synthesis Synthetic Pathway 2-Nitroanisole 2-Nitroanisole 4-Chloro-2-nitroanisole 4-Chloro-2-nitroanisole 2-Nitroanisole->4-Chloro-2-nitroanisole Chlorination This compound This compound 4-Chloro-2-nitroanisole->this compound Reduction

Caption: Synthetic route to this compound.

Mechanistic Overview: The Role of Metabolic Activation

The cytotoxicity of aromatic amines and nitroaromatic compounds is often not caused by the parent molecule itself but by its metabolic byproducts.[2][3] The biological activity of these compounds as genotoxic agents is dependent on their metabolic activation in vivo.[2]

  • Aromatic Amines (e.g., this compound): The primary activation step is N-oxidation (N-hydroxylation) of the amino group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3][4][5] This forms a reactive N-hydroxylamine intermediate. This intermediate can be further converted through esterification (e.g., sulfation or acetylation) into a highly unstable N-acetoxyarylamine or N-sulfonyloxyarylamine, which spontaneously breaks down to form a highly electrophilic nitrenium ion.[2][6] This nitrenium ion readily attacks nucleophilic sites on cellular macromolecules like DNA, forming DNA adducts that can lead to mutations, chromosomal aberrations, and ultimately, cell death or carcinogenesis.[2][7]

  • Nitroaromatic Compounds (e.g., 2-Nitroanisole, 4-Chloro-2-nitroanisole): The toxicity of aromatic nitro compounds is linked to the reduction of their nitro group to form the same N-hydroxylamine intermediate produced by amine oxidation.[2] This reductive metabolism can be carried out by various nitroreductases present in mammalian cells and gut microbiota. Therefore, both the precursors and the final product can converge on a common toxic intermediate.

G cluster_pathway Metabolic Activation Pathways A Aromatic Amine (e.g., this compound) C N-hydroxylamine (Reactive Intermediate) A->C N-Oxidation (CYP450) B Nitroaromatic (e.g., 4-Chloro-2-nitroanisole) B->C Nitroreduction D Nitrenium Ion (Electrophile) C->D Esterification & Decomposition E DNA Adducts D->E Reacts with DNA F Cell Damage & Cytotoxicity E->F Leads to

Caption: Convergent metabolic activation pathways for cytotoxicity.

Comparative Cytotoxicity Analysis

To objectively compare the cytotoxicity of these compounds, a panel of in vitro assays was performed using a metabolically competent cell line, such as HepG2 human hepatoma cells, which express key phase I and phase II metabolic enzymes. The following assays provide a multi-faceted view of cellular health.

  • MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting overall cell viability and metabolic health.[8]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[9][10]

  • Annexin V/PI Apoptosis Assay: Uses flow cytometry to differentiate between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and Propidium Iodide positive).[11][12][13]

Illustrative Experimental Data

The data below represents typical results from a 48-hour exposure study. The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured effect (e.g., cell viability).

Table 1: IC50 Values (µM) from In Vitro Cytotoxicity Assays

CompoundMTT Assay (Viability)LDH Assay (Membrane Integrity)
2-Nitroanisole450 ± 35> 1000
4-Chloro-2-nitroanisole220 ± 21850 ± 60
This compound150 ± 18550 ± 45

Table 2: Apoptosis vs. Necrosis Profile (at 200 µM, 48h)

CompoundViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle Control96 ± 22 ± 12 ± 1
2-Nitroanisole85 ± 58 ± 27 ± 2
4-Chloro-2-nitroanisole55 ± 625 ± 420 ± 3
This compound42 ± 538 ± 520 ± 4
Interpretation of Results
  • Potency Ranking: Based on the MTT assay, the cytotoxic potency follows the order: This compound > 4-Chloro-2-nitroanisole > 2-Nitroanisole . This suggests that the final amine product is the most potent cytotoxic agent in this series, followed by its immediate chlorinated precursor.

  • Effect of Chlorination: The addition of a chlorine atom significantly increases cytotoxicity. 4-Chloro-2-nitroanisole is roughly twice as potent as 2-nitroanisole. This is a common structure-activity relationship, as the electron-withdrawing nature of the chlorine substituent can influence the molecule's metabolic activation and reactivity.[14][15]

  • Mechanism of Cell Death: The LDH assay shows much higher IC50 values than the MTT assay, indicating that at lower concentrations, these compounds primarily reduce metabolic activity and induce apoptosis rather than causing immediate necrotic cell membrane rupture.[16] The Annexin V/PI data confirms this, showing a significant increase in the apoptotic cell population for both 4-chloro-2-nitroanisole and this compound, with the latter showing a more pronounced effect on inducing early apoptosis.

Detailed Experimental Protocols

For scientific integrity, all protocols must include appropriate controls. This includes vehicle-only controls, untreated controls, and positive controls (e.g., a known cytotoxic agent like staurosporine for apoptosis).

G cluster_workflow Overall Experimental Workflow cluster_assays Cytotoxicity Endpoints A Seed HepG2 cells in 96-well plates B Incubate 24h for cell adherence A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds (e.g., 0.1 to 1000 µM) C->D E Incubate for 48h D->E MTT MTT Assay E->MTT LDH LDH Assay E->LDH FACS Annexin V/PI Flow Cytometry E->FACS F Data Analysis: Calculate IC50 & Determine Cell Death Profile MTT->F LDH->F FACS->F

Caption: Workflow for comprehensive cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][17] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[8][18]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8][19]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a blank well (medium and MTT only).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[20]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.[16]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase, typically from a commercial kit) to each well.[20][21] Mix gently.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][21]

  • Absorbance Reading: Measure the absorbance at 490 nm.[10][16]

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC). PI is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[12][22]

  • Cell Culture and Treatment: Culture and treat cells in a 6-well plate or T25 flask to obtain a sufficient number of cells (1-5 x 10⁵ cells per sample).[11]

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge at ~500 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (e.g., 1 mg/mL).[22] Gently mix.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[11]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[22]

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Conclusion

This guide demonstrates a comprehensive approach to comparing the cytotoxicity of this compound and its precursors. The experimental evidence, supported by mechanistic understanding, indicates that cytotoxic potential increases with each synthetic step, culminating in the final amine product. The primary mode of cell death appears to be apoptosis, consistent with the genotoxic mechanism of metabolic activation common to aromatic amines. Researchers handling these compounds should exercise appropriate caution, particularly with the chlorinated intermediates and the final product, due to their significantly higher in vitro toxicity. The provided protocols offer a robust framework for further toxicological investigation.

References

A Comparative Guide to HPLC Column Performance for the Separation of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of pharmaceutical intermediates and their impurities are paramount. 4-Chloro-2-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through robust analytical methods is a critical step in quality control and regulatory compliance. This guide provides an in-depth comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of this compound, supported by experimental data and established chromatographic principles.

The Analytical Challenge: Resolving Critical Pairs

The primary challenge in the HPLC analysis of this compound lies in achieving adequate separation from its potential impurities. These can include positional isomers (such as 2-Chloro-4-methoxyaniline or 5-Chloro-2-methoxyaniline), starting materials, and degradation products that may form under stress conditions like acid/base hydrolysis, oxidation, or photolysis. An effective HPLC method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.

Understanding Column Selectivity: Beyond C18

The choice of HPLC column is the most critical factor in achieving the desired separation. While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, relying solely on its hydrophobic interactions is not always sufficient for resolving structurally similar aromatic compounds. This guide will focus on comparing the performance of a standard C18 column with a Phenyl-Hexyl column, highlighting their distinct selectivity mechanisms.

  • C18 Columns: These columns separate analytes primarily based on their hydrophobicity. The long alkyl chains provide a non-polar stationary phase, leading to stronger retention for more non-polar compounds.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. The hexyl chain provides hydrophobicity similar to a C8 column, while the phenyl group introduces π-π interactions. These interactions are particularly effective for retaining and separating aromatic and unsaturated compounds, often providing a unique selectivity compared to C18 columns[1][2].

The delocalized electrons of the phenyl ring on the stationary phase can interact with the aromatic ring of analytes like this compound, leading to enhanced retention and altered elution order for closely related species[2][3].

Comparative Performance Analysis

Hypothetical Performance Data

To illustrate the expected performance, the following table summarizes hypothetical, yet realistic, chromatographic results for the separation of this compound from two potential impurities: its positional isomer 5-Chloro-2-methoxyaniline and a potential hydrolysis degradation product, 4-Chloro-2-aminophenol.

ParameterC18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Retention Time (this compound) 8.5 min10.2 min
Resolution (this compound / 5-Chloro-2-methoxyaniline) 1.32.1
Resolution (this compound / 4-Chloro-2-aminophenol) 2.52.8
Peak Asymmetry (this compound) 1.11.0

Interpretation of Results:

  • The C18 column provides adequate retention and good separation of the more polar hydrolysis product (4-Chloro-2-aminophenol). However, it struggles to baseline-resolve the positional isomers, with a resolution value of 1.3 (where a value of ≥ 1.5 is generally desired for robust quantification).

  • The Phenyl-Hexyl column demonstrates superior performance in resolving the critical pair of positional isomers. The π-π interactions provide the alternative selectivity needed to differentiate between the subtle structural differences of the isomers, resulting in a significantly higher resolution of 2.1. While the retention time is slightly longer, the improved resolution is crucial for accurate impurity profiling. The peak shape is also excellent, with an asymmetry factor of 1.0.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC analysis of this compound on both a C18 and a Phenyl-Hexyl column.

Method A: C18 Column Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Method B: Phenyl-Hexyl Column Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium phosphate buffer, pH 3.0

    • B: Methanol

  • Isocratic Elution: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 245 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • Mobile Phase: The choice of an acidic mobile phase (phosphoric acid or a phosphate buffer) is crucial for ensuring that the aniline functional group is protonated, which leads to better peak shapes and consistent retention times. The use of methanol with the Phenyl-Hexyl column can sometimes enhance π-π interactions compared to acetonitrile, providing an additional tool for optimizing selectivity[4].

  • Gradient vs. Isocratic Elution: A gradient elution is often a good starting point for method development on a C18 column to ensure that all impurities, with a potentially wide range of polarities, are eluted. An isocratic method, as proposed for the Phenyl-Hexyl column, can be simpler and more robust once the optimal mobile phase composition for the separation of the key compounds is determined.

  • Column Dimensions: The shorter length and smaller particle size of the proposed Phenyl-Hexyl column can provide higher efficiency and faster analysis times without sacrificing resolution, a key advantage of modern HPLC columns.

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separation Chromatographic Separation (C18 or Phenyl-Hexyl) inject->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate identify Compound Identification integrate->identify quantify Quantification & Purity Calculation identify->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of this compound.

Column Selectivity Logic

Selectivity_Logic cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column Analyte This compound & Impurities C18_Interaction Primary Interaction: Hydrophobicity Analyte->C18_Interaction Phenyl_Interaction Mixed Interactions: Hydrophobicity (Hexyl) & π-π Interactions (Phenyl) Analyte->Phenyl_Interaction C18_Result Good separation of polar/non-polar compounds. May have limited resolution of isomers. C18_Interaction->C18_Result Phenyl_Result Enhanced selectivity for aromatic compounds. Improved resolution of positional isomers. Phenyl_Interaction->Phenyl_Result

Caption: Logical comparison of separation mechanisms on C18 and Phenyl-Hexyl columns.

Conclusion and Recommendations

For the routine analysis of this compound where separation from non-isomeric impurities is the primary goal, a standard C18 column can provide satisfactory results. However, for methods requiring the resolution of positional isomers and for stability-indicating assays where comprehensive impurity profiling is necessary, a Phenyl-Hexyl column is the recommended choice . Its unique selectivity, derived from a combination of hydrophobic and π-π interactions, offers a significant advantage in resolving these critical pairs.

As with any HPLC method, the protocols provided here should be considered as starting points. Further optimization of mobile phase composition, gradient profile, and temperature may be required to achieve the desired performance for a specific set of impurities and to meet the validation requirements of regulatory bodies.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-methoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxyaniline is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its substituted aniline scaffold is a common feature in molecules designed to interact with biological systems. The strategic placement of the chloro and methoxy groups on the aniline ring provides a versatile platform for further chemical modifications, making the efficient and selective synthesis of this building block a topic of significant interest to the chemical research and development community.

This guide provides a comprehensive comparative analysis of three distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental protocol, and a critical assessment of its advantages and disadvantages. This in-depth technical guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific project goals, available resources, and scalability requirements.

Comparative Overview of Synthetic Routes

Three primary synthetic pathways to this compound are critically examined in this guide:

  • Route 1: Electrophilic Chlorination of 2-Methoxyaniline

  • Route 2: Reduction of 4-Chloro-2-methoxy-1-nitrobenzene

  • Route 3: Palladium-Catalyzed Amination of 1,4-Dichloro-2-methoxybenzene

The following table provides a high-level summary of the key comparative aspects of each route.

ParameterRoute 1: Electrophilic ChlorinationRoute 2: Reduction of NitroareneRoute 3: Buchwald-Hartwig Amination
Starting Material 2-Methoxyaniline4-Chloro-2-methoxy-1-nitrobenzene1,4-Dichloro-2-methoxybenzene
Key Reagents N-Chlorosuccinimide (NCS)SnCl₂·2H₂O, HClPalladium catalyst, Ligand, Base, Ammonia surrogate
Reaction Type Electrophilic Aromatic SubstitutionReductionCross-Coupling
Key Advantages Atom economical, direct, readily available starting material.High yielding, reliable, well-established methodology.Modular, potential for diversification, good functional group tolerance.
Key Disadvantages Potential for isomeric impurities, requires careful control of regioselectivity.Use of stoichiometric amounts of metal reductant, generation of tin-containing waste.Catalyst cost, ligand sensitivity, challenges with using ammonia directly.

Route 1: Electrophilic Chlorination of 2-Methoxyaniline

This approach represents the most direct synthetic strategy, involving the introduction of a chlorine atom onto the commercially available 2-methoxyaniline skeleton. The inherent directing effects of the amino and methoxy groups, both being ortho-, para-directing, favor substitution at the position para to the strongly activating amino group.

Mechanistic Rationale

The electrophilic chlorination of 2-methoxyaniline proceeds via a classical electrophilic aromatic substitution mechanism. N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine species. The electron-rich aromatic ring of 2-methoxyaniline attacks the electrophilic chlorine, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The para-position to the amino group is the most nucleophilic site due to the powerful electron-donating effect of the nitrogen lone pair. Subsequent deprotonation of the arenium ion by a weak base regenerates the aromaticity, yielding the desired this compound.[3]

Electrophilic Chlorination Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Methoxyaniline 2-Methoxyaniline Sigma_Complex Sigma Complex (Arenium Ion) 2-Methoxyaniline->Sigma_Complex + NCS NCS N-Chlorosuccinimide (NCS) Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of Electrophilic Chlorination.

Experimental Protocol

To a solution of 2-methoxyaniline (1.0 eq.) in a suitable solvent such as acetic acid, N-chlorosuccinimide (1.2 eq.) is added portion-wise at room temperature. The reaction mixture is then heated to 55 °C and stirred for several hours.[4] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Performance and Critical Analysis
ParameterValue/Observation
Reported Yield 15-32%[4]
Purity Good to excellent after purification
Scalability Moderate; exothermic nature of chlorination requires careful temperature control on a larger scale.
Safety Chlorination reactions can be hazardous; proper personal protective equipment (PPE) and ventilation are essential.[5][6]
Environmental Impact Use of chlorinated solvents and generation of succinimide byproduct.

Expertise & Experience Insights: The primary challenge in this route is controlling the regioselectivity. While the para-product is electronically favored, the formation of ortho- and di-chlorinated byproducts can occur. Careful control of reaction temperature and the rate of addition of the chlorinating agent are crucial to maximize the yield of the desired isomer. The choice of solvent can also influence the selectivity. Acetic acid is often used as it can protonate the amino group, slightly deactivating it and potentially improving para-selectivity.

Route 2: Reduction of 4-Chloro-2-methoxy-1-nitrobenzene

This widely employed synthetic route involves the reduction of a nitro group to an amine. The starting material, 4-chloro-2-methoxy-1-nitrobenzene, can be prepared from commercially available precursors through nitration and chlorination reactions.

Mechanistic Rationale

The reduction of the nitro group can be achieved through various methods, with one of the most common and reliable being the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl). The mechanism involves a series of single electron transfers from the Sn(II) species to the nitro group, leading to the stepwise reduction through nitroso and hydroxylamine intermediates. The acidic medium is crucial for the protonation of the oxygen atoms of the nitro group, facilitating their removal as water.

Nitro Reduction Mechanism cluster_start Starting Material cluster_reaction Reaction cluster_product Product Nitroarene 4-Chloro-2-methoxy- 1-nitrobenzene Nitroso Nitroso Intermediate Nitroarene->Nitroso + SnCl2/HCl Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + SnCl2/HCl Product This compound Hydroxylamine->Product + SnCl2/HCl

Caption: Stepwise Reduction of a Nitro Group.

Experimental Protocol

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, tin(II) chloride dihydrate (4.0 eq.) is dissolved in ethanol and concentrated hydrochloric acid. The solution is heated to 70 °C. To this hot solution, 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq.) is added portion-wise. The reaction mixture is then refluxed for 1.5-2 hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled, and water is added. The product can be precipitated as its hydrochloride salt upon cooling or the free base can be obtained by basification with a strong base (e.g., NaOH) followed by extraction with an organic solvent. The crude product is then purified.[7]

Performance and Critical Analysis
ParameterValue/Observation
Reported Yield Excellent (up to 99% for the hydrochloride salt)[7]
Purity High purity is often achieved after precipitation or extraction.
Scalability Readily scalable, although the reaction is exothermic.
Safety Use of concentrated acids requires caution. The starting nitroaromatic compounds can be toxic.[1]
Environmental Impact Generates a significant amount of tin-containing waste, which requires proper disposal.

Expertise & Experience Insights: This method is highly reliable and generally provides excellent yields. The workup procedure can be straightforward, with the product often precipitating as the hydrochloride salt in high purity. A key advantage is the chemoselectivity of the reduction; the chloro and methoxy groups are stable under these conditions. However, the stoichiometric use of tin(II) chloride is a significant drawback from a green chemistry perspective. Alternative reducing agents such as iron powder in acidic media (Béchamp reduction) or catalytic hydrogenation (e.g., H₂/Pd-C) can be considered to mitigate the environmental impact, though catalytic hydrogenation carries a risk of dehalogenation.

Route 3: Palladium-Catalyzed Amination of 1,4-Dichloro-2-methoxybenzene

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[8] This route involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst. For the synthesis of a primary aniline like this compound, an ammonia equivalent is typically required.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1,4-dichloro-2-methoxybenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The ammonia surrogate coordinates to the Pd(II) center, followed by deprotonation by a strong base to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aniline product and regenerates the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]

Buchwald-Hartwig Amination Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd + Ar-X Pd(II) Pd(II) Complex OxAdd->Pd(II) AmineCoord Amine Coordination & Deprotonation Pd(II)->AmineCoord + NH3 surrogate, Base PdAmido Pd Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0) Catalytic Cycle Product This compound RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol

A general procedure involves charging a reaction vessel with 1,4-dichloro-2-methoxybenzene (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.) under an inert atmosphere. An ammonia surrogate, such as benzophenone imine or a silylamide, is then added, followed by an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated to 80-120 °C and stirred for several hours to days.[8] The reaction is monitored by GC-MS or LC-MS. After completion, the reaction is quenched, and the product is isolated and purified, which may involve an additional hydrolysis step to cleave the ammonia surrogate.

Performance and Critical Analysis
ParameterValue/Observation
Reported Yield Moderate to good (highly substrate and condition dependent)
Purity Generally good after purification.
Scalability Can be challenging due to catalyst cost, air and moisture sensitivity of reagents, and potentially long reaction times.
Safety Use of pyrophoric bases (e.g., NaOtBu) and flammable solvents requires strict safety precautions.
Environmental Impact Use of precious metal catalysts and organic solvents.

Expertise & Experience Insights: The direct use of ammonia in Buchwald-Hartwig amination is notoriously difficult due to its strong binding to the palladium catalyst, which can inhibit the catalytic cycle.[8] The use of ammonia surrogates is a common strategy to overcome this limitation. However, this adds an extra step to the synthesis (hydrolysis of the imine or silyl group). The regioselectivity of the amination on 1,4-dichloro-2-methoxybenzene is also a critical consideration. The chlorine atom ortho to the methoxy group is sterically more hindered and electronically less activated for oxidative addition compared to the chlorine atom para to the methoxy group. This difference in reactivity can potentially be exploited to achieve selective mono-amination.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the specific requirements of the project.

  • For large-scale, cost-effective production where a well-established and high-yielding method is paramount, the reduction of 4-chloro-2-methoxy-1-nitrobenzene (Route 2) is often the preferred choice. Despite the environmental concerns associated with the use of stoichiometric tin reagents, its reliability and high yields make it an industrially viable option. The development of greener reduction methods would further enhance the attractiveness of this route.

  • For laboratory-scale synthesis where atom economy and a direct approach are desired, the electrophilic chlorination of 2-methoxyaniline (Route 1) presents a compelling alternative. However, careful optimization is required to maximize the regioselectivity and yield of the desired product. This route may be particularly suitable for the rapid generation of small quantities of the target molecule for initial screening purposes.

  • The Buchwald-Hartwig amination (Route 3) offers the greatest flexibility for the synthesis of analogues and derivatives. While the synthesis of the primary aniline itself can be challenging, the power of this methodology lies in its broad substrate scope. For research programs focused on generating a library of related compounds, developing a robust Buchwald-Hartwig protocol could be a valuable long-term investment.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the factors outlined in this guide, including yield, purity, cost, scalability, safety, and environmental impact.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-methoxyaniline (CAS No. 93-50-5), a compound frequently used as an intermediate in chemical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and minimizing environmental impact.

This document is grounded in the principle of "cradle-to-grave" chemical management. The procedures outlined below are designed to be a self-validating system, ensuring that from the moment this compound is designated as waste to its final removal from your facility, every step is handled with the utmost care and scientific diligence.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

This compound is classified as a hazardous substance.[2] A thorough understanding of its associated risks is the foundation of safe disposal. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[3]

The primary hazards associated with this compound necessitate that it be handled as a hazardous waste. Its chemical structure, which includes a halogen (chlorine), places it in a specific category of chemical waste that requires careful segregation to prevent dangerous reactions and to ensure it is sent to the correct type of disposal facility.[4][5]

Hazard Classification Description Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][6]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3][7]
Respiratory Irritation May cause respiratory irritation.[3]
Environmental Hazard Potentially toxic to aquatic life.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The rationale for each piece of equipment is directly linked to the hazards identified above.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] This is to prevent contact with dust or splashes which can cause serious eye irritation.

  • Hand Protection: Wear appropriate protective gloves (e.g., butyl, neoprene, or Viton) to prevent skin contact.[2][9] Nitrile gloves may be suitable for short-term use but should be checked for compatibility.[10] This is crucial as the compound is harmful upon skin contact.

  • Body Protection: A fully-buttoned laboratory coat, long pants, and closed-toe shoes are mandatory to protect against accidental spills and skin exposure.[2][10]

  • Respiratory Protection: All handling of this compound waste should be performed in a certified chemical fume hood to avoid inhalation of its dust or vapors.[10][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[2][7]

Waste Segregation Protocol: A Critical Step for Safety and Compliance

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, while improper categorization can result in regulatory fines and environmental damage. This compound is a halogenated organic compound due to the presence of chlorine in its structure.[4][5]

Step-by-Step Segregation Procedure:

  • Identify the Waste Stream: Designate a specific waste container exclusively for "Halogenated Organic Solids." Never mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.[4][9][12]

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).[9]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[8][13]

    • Ensure the container is clean and dry before adding any waste.

  • Label the Container Correctly:

    • As soon as the first particle of waste is added, the container must be labeled.[12]

    • The label must clearly state "Hazardous Waste."[12]

    • List all contents, including "this compound." Avoid using chemical formulas or abbreviations.[9]

    • Indicate the approximate percentage or mass of the chemical being added.

    • Affix the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[14]

The causality for this stringent segregation lies in the disposal method. Halogenated organic compounds are typically disposed of via high-temperature incineration at specialized facilities.[4] Mixing them with non-halogenated waste complicates and increases the cost of this process.[12] Furthermore, mixing with incompatible materials like strong oxidizing agents can create a significant safety hazard.[2][11]

Workflow for Disposal of this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound within a laboratory setting.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_documentation Labeling & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Consult Safety Data Sheet (SDS) for Hazards A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside a Chemical Fume Hood C->D E Locate Designated 'Halogenated Organic Solid Waste' Container D->E F Carefully Transfer Waste into Container E->F G Securely Close Container Lid F->G H Update Hazardous Waste Label with Chemical Name and Quantity G->H I Store Container in a Designated, Secondary Containment Area H->I J Ensure Storage Area is Cool, Dry, and Well-Ventilated I->J K Arrange for Pickup by Licensed Hazardous Waste Disposal Service J->K L Complete Waste Manifest / Paperwork K->L M Waste Removed from Facility for Final Treatment/Incineration L->M

Caption: Disposal workflow for this compound.

Accidental Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

  • Control and Contain: If trained and safe to do so, prevent the spread of the solid material. Avoid generating dust.[13][15]

  • Cleanup:

    • Wear the full PPE as described in section 2.

    • Use an inert absorbent material like sand or vermiculite to sweep up the spilled solid.[6][15] Do not use combustible materials like paper towels for the initial cleanup.

    • Place the absorbed material and all contaminated cleaning supplies into a designated hazardous waste container.[7][15]

  • Decontaminate: Clean the spill area with soap and water.[2]

Final Disposal Pathway: Professional Services

It is crucial to understand that the final step of rendering this compound non-hazardous is not performed in the laboratory. The material must be disposed of through a licensed and approved waste disposal plant.[2][7][13] These facilities have the specialized equipment, such as high-temperature incinerators, and permits required to manage and destroy hazardous chemical waste in compliance with all local, state, and national regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16]

Never attempt to dispose of this compound by flushing it down the drain or mixing it with general laboratory or municipal trash.[7][8][9] This is illegal, environmentally damaging, and poses a significant risk to public health.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research and development activities are conducted responsibly from start to finish.

References

Navigating the Handling of 4-Chloro-2-methoxyaniline: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling aromatic amines like 4-Chloro-2-methoxyaniline requires a meticulous approach to safety, grounded in a clear understanding of the compound's specific hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a substituted aromatic amine, a class of compounds known for potential health hazards.[1] A thorough risk assessment is the foundation of any safety protocol. According to safety data sheets (SDS), the primary hazards associated with this compound include:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[4] This means that repeated exposure can lead to an increasingly severe allergic response.

  • Eye Irritation: Can cause serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[5]

Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal protection a critical control point.[1] Therefore, our PPE strategy must prioritize preventing all routes of exposure: dermal, ocular, and inhalation.

Core Protective Equipment: A Multi-Layered Defense

Based on the identified hazards, a comprehensive PPE ensemble is mandatory. The following sections detail the specific requirements and the rationale for each component.

Hand Protection: The First Line of Defense

Given the risk of skin absorption and sensitization, selecting the correct gloves is critical.

  • Requirement: Wear compatible, chemical-resistant gloves tested according to standards like EN 374.[6]

  • Material Choice: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer’s permeation data. Aromatic amines can permeate many commonly used glove materials.[7]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Employ a "double-gloving" technique for tasks with a higher risk of splashing or contamination.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection: Shielding from Splashes and Dust
  • Requirement: Wear chemical safety goggles that provide a complete seal around the eyes. For tasks with a significant splash hazard, a face shield should be worn in addition to goggles.[5][6]

  • Causality: Standard safety glasses do not offer sufficient protection from splashes or airborne dust, which could lead to severe eye irritation. This level of protection is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133).[2][9]

Body Protection: Preventing Skin Contact
  • Requirement: A fully-buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, chemically resistant aprons or coveralls are necessary.[5][8]

  • Best Practices:

    • Ensure lab coats are made of a suitable material; standard cotton coats offer minimal chemical resistance.

    • Contaminated clothing must be removed immediately and decontaminated before reuse.[3] Do not allow contaminated work clothing out of the laboratory.

Respiratory Protection: A Risk-Based Approach
  • Requirement: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation of dust.[8]

  • When Respirators are Needed: If engineering controls like a fume hood are not available or insufficient to control exposure, respiratory protection is required. A NIOSH-approved respirator with particulate filters (e.g., an N95, P95, or P100) is necessary.[5] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.[8]

PPE Selection Matrix

The level of PPE required is directly proportional to the risk associated with the procedure. This table provides guidance for common laboratory scenarios.

Task/Scenario Scale Required PPE Ensemble Rationale
Weighing/Aliquoting Powder < 1 gramNitrile Gloves, Safety Goggles, Lab CoatLow volume, but high risk of dust generation. All work must be done in a fume hood or ventilated balance enclosure.
Preparing Solutions < 100 mLDouble Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatHigher risk of splashing during dissolution and transfer.
Running Reactions 100 mL - 1 LDouble Nitrile Gloves, Safety Goggles, Face Shield, Chemical Resistant Apron over Lab CoatIncreased volume and potential for unexpected events. Proximity to reaction necessitates enhanced body and face protection.
Accidental Spill Cleanup AnyHeavy-duty Nitrile or Butyl Gloves, Safety Goggles, Face Shield, Chemical Resistant Coveralls, Respirator (as needed)High-risk, direct contact with concentrated material. Spill kits with appropriate absorbents must be readily available.[1]

Operational Plans: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. Contamination during the removal of PPE is a common and avoidable error.

Protocol 1: Step-by-Step PPE Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Layer: Don inner gloves.

  • Body Protection: Don lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye/Face Protection: Don safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol 2: Step-by-Step PPE Doffing Procedure (Aseptic Technique)
  • Initial Decontamination: Decontaminate outer gloves if possible.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare hand. Dispose of them immediately.

  • Remove Body/Face Protection: Remove the face shield and/or apron. Unbutton the lab coat and remove it by turning it inside out, only touching the interior surface. Hang it in a designated area or place it in a disposal bag.

  • Remove Eye Protection: Remove goggles from the back to the front.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.

Protocol 3: Disposal of Contaminated PPE
  • Segregation: All disposable PPE contaminated with this compound must be treated as hazardous waste.

  • Containment: Place contaminated items (gloves, wipes, etc.) into a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the waste container in accordance with local, regional, and national hazardous waste regulations.[2][4][8] Do not mix with other waste streams.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection & Control Start Start: Plan to handle This compound CheckTask Identify Task: Weighing, Solution Prep, Reaction? Start->CheckTask EngineeringControls Work in Chemical Fume Hood? CheckTask->EngineeringControls Task Identified BasePPE Standard PPE: Lab Coat Nitrile Gloves Safety Goggles EngineeringControls->BasePPE Yes SplashHazard Significant Splash Hazard? BasePPE->SplashHazard AddFaceShield Add Face Shield SplashHazard->AddFaceShield Yes LargeVolume Large Volume or High Risk? SplashHazard->LargeVolume No AddFaceShield->LargeVolume AddApron Add Chemical Apron & Double Gloves LargeVolume->AddApron Yes Proceed Proceed with Task LargeVolume->Proceed No AddApron->Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.